(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDJTBDQUFFDTG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563411 | |
| Record name | {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135415-24-6 | |
| Record name | {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135415-24-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, a chiral building block of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development. It outlines a detailed, step-by-step methodology, beginning with the protection of the commercially available (S)-4-aminopyrrolidin-2-one, followed by N-alkylation and subsequent hydrolysis to yield the target compound. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. All quantitative data is summarized in structured tables, and key transformations are visualized through chemical scheme diagrams.
Introduction: The Significance of a Chiral Synthon
This compound is a valuable chiral intermediate, primarily recognized for its role in the synthesis of various pharmacologically active compounds, including analogues of the anti-epileptic drug Levetiracetam.[1][2] The pyrrolidin-2-one (or γ-lactam) core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The specific stereochemistry at the C4 position, coupled with the acetic acid side chain at the N1 position, provides a versatile handle for further chemical modifications, making it a crucial component in the construction of complex molecular architectures.
The synthesis of this compound hinges on a logical sequence of three primary transformations:
-
Protection of the primary amine: The amino group of (S)-4-aminopyrrolidin-2-one is protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent unwanted side reactions at the nucleophilic amine during the subsequent alkylation step.[3][4]
-
N-Alkylation of the lactam nitrogen: The protected intermediate undergoes alkylation at the lactam nitrogen with an ethyl haloacetate. This introduces the acetic acid ester moiety.
-
Hydrolysis of the ester: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding the target molecule.
This guide will elaborate on each of these stages, providing not just a recipe, but a field-proven understanding of the "why" behind each "how."
Overall Synthetic Strategy
The synthetic pathway is designed for efficiency and scalability, utilizing readily available starting materials and well-established chemical transformations. The key is to control the chemoselectivity at each step, ensuring the desired functional group modification occurs with high yield and purity.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This section provides a step-by-step guide for the synthesis, including materials, equipment, and safety precautions.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| (S)-4-Aminopyrrolidin-2-one hydrochloride | ≥98% | Commercially Available | Starting material[5] |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Commercially Available | Protecting agent[4] |
| Sodium bicarbonate (NaHCO₃) | Reagent | Commercially Available | Base for protection |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |
| Ethyl bromoacetate | ≥98% | Commercially Available | Alkylating agent |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent | Commercially Available | Base for alkylation |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Solvent |
| Lithium hydroxide (LiOH) | Reagent | Commercially Available | Hydrolysis reagent |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent |
| Water | Deionized | In-house | |
| Ethyl acetate (EtOAc) | Reagent | Commercially Available | Extraction solvent |
| Brine (saturated NaCl solution) | In-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Commercially Available | Drying agent |
| Hydrochloric acid (HCl), 1M | In-house | For pH adjustment |
Equipment: Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, vacuum pump, pH meter, separatory funnel, and appropriate personal protective equipment (PPE).
Step 1: Boc Protection of (S)-4-Aminopyrrolidin-2-one
Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for amines in this context due to its stability under the basic conditions of the subsequent alkylation step and its facile removal under acidic conditions if required.[6][7] Sodium bicarbonate is a mild base, sufficient to neutralize the HCl salt of the starting material and the acid generated during the reaction without promoting side reactions.
Caption: Boc protection of the primary amine.
Procedure:
-
To a solution of (S)-4-aminopyrrolidin-2-one hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water, add sodium bicarbonate (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, separate the organic layer. Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-tert-butyl (2-oxopyrrolidin-4-yl)carbamate as a white solid.
Step 2: N-Alkylation of (S)-tert-Butyl (2-oxopyrrolidin-4-yl)carbamate
Rationale: The lactam nitrogen of the pyrrolidin-2-one ring is deprotonated by a strong base, sodium hydride, to form a nucleophilic anion.[8] This anion then undergoes an SN2 reaction with ethyl bromoacetate to form the N-alkylated product.[9][10] Anhydrous DMF is used as the solvent due to its high polarity, which facilitates the dissolution of the reactants and the stabilization of the anionic intermediate.
Caption: N-Alkylation of the protected pyrrolidinone.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of (S)-tert-butyl (2-oxopyrrolidin-4-yl)carbamate (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: ethyl acetate/hexane gradient) to obtain ethyl (S)-(4-(tert-butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetate.
Step 3: Hydrolysis of the Ethyl Ester
Rationale: The final step is the saponification of the ethyl ester to the carboxylic acid. Lithium hydroxide is a suitable base for this transformation as it effectively hydrolyzes the ester under mild conditions, minimizing the risk of racemization or other side reactions.[11] A mixture of THF and water is used as the solvent system to ensure the solubility of both the ester and the hydroxide salt.
Caption: Hydrolysis of the ethyl ester.
Procedure:
-
Dissolve ethyl (S)-(4-(tert-butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound as a white solid.
Characterization and Data
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) |
| (S)-tert-Butyl (2-oxopyrrolidin-4-yl)carbamate | C₉H₁₆N₂O₃ | 200.24 | ~5.0 (br s, 1H), ~4.2 (m, 1H), ~3.6 (m, 1H), ~3.2 (m, 1H), ~2.6 (m, 1H), ~2.3 (m, 1H), 1.45 (s, 9H) |
| Ethyl (S)-(4-(tert-butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetate | C₁₃H₂₂N₂O₅ | 286.33 | ~4.9 (br s, 1H), ~4.3 (m, 1H), 4.20 (q, J=7.1 Hz, 2H), ~4.0 (d, J=17.0 Hz, 1H), ~3.8 (d, J=17.0 Hz, 1H), ~3.6 (m, 1H), ~3.1 (m, 1H), ~2.7 (m, 1H), ~2.4 (m, 1H), 1.44 (s, 9H), 1.28 (t, J=7.1 Hz, 3H) |
| This compound | C₁₁H₁₈N₂O₅ | 258.27 | ~10.0 (br s, 1H), ~5.0 (br s, 1H), ~4.3 (m, 1H), ~4.1 (d, J=17.5 Hz, 1H), ~3.9 (d, J=17.5 Hz, 1H), ~3.6 (m, 1H), ~3.2 (m, 1H), ~2.8 (m, 1H), ~2.5 (m, 1H), 1.44 (s, 9H) |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and concentration. Further characterization by ¹³C NMR, Mass Spectrometry, and determination of optical rotation is recommended for complete structural elucidation and confirmation of stereochemical integrity.
Conclusion
The synthetic protocol detailed in this guide provides a reliable and reproducible method for obtaining this compound. By understanding the rationale behind each step, from the choice of protecting group to the specific reaction conditions, researchers can confidently execute this synthesis and adapt it as needed for their specific research and development goals. The successful synthesis of this key chiral intermediate opens the door to the exploration of a wide range of novel therapeutic agents.
References
-
Visor Redalyc. Levetiracetam analogs: chemoenzymatic synthesis, absolute configuration assignment and evaluation of cholinesterase inhibitory activities. Available at: [Link]
-
PubMed. Novel Levetiracetam Derivatives That Are Effective against the Alzheimer-like Phenotype in Mice: Synthesis, in Vitro, ex Vivo, and in Vivo Efficacy Studies. Available at: [Link]
-
ACS Publications. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug | ACS Omega. Available at: [Link]
-
E3S Web of Conferences. Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. Available at: [Link]
-
ResearchGate. An alternate synthesis of enantiomerically pure levetiracetam (Keppra (R)). Available at: [Link]
-
National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Available at: [Link]
-
researchgate.net. One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Available at: [Link]
-
gsrs.ncats.nih.gov. 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (S)-. Available at: [Link]
-
ResearchGate. Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Available at: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
PubChem. (S)-4-Aminopyrrolidin-2-one hydrochloride. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
-
PubChem. 4-Aminopyrrolidin-2-one. Available at: [Link]
-
PubMed. Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
National Institutes of Health. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Available at: [Link]
-
Semantic Scholar. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Available at: [Link]
-
National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]
-
National Institutes of Health. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Available at: [Link]
-
gsrs.ncats.nih.gov. 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID. Available at: [Link]
-
TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]
-
Journal of the American Chemical Society. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Available at: [Link]
-
PubMed. Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3. Available at: [Link]
-
Scholars Research Library. Der Pharma Chemica. Available at: [Link]
-
accessdata.fda.gov. 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. Available at: [Link]
-
National Institutes of Health. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC. Available at: [Link]
-
UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available at: [Link]
-
National Institutes of Health. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Available at: [Link]
Sources
- 1. Novel Levetiracetam Derivatives That Are Effective against the Alzheimer-like Phenotype in Mice: Synthesis, in Vitro, ex Vivo, and in Vivo Efficacy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. (S)-4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 67124568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Foreword: The Molecule in Context
This compound is a chiral synthetic building block centered on a pyrrolidinone core. The pyrrolidone (or 2-oxopyrrolidine) scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with diverse biological activities, including nootropic, anticonvulsant, and neuroprotective effects.[1][2] The subject of this guide is a functionalized derivative, incorporating a Boc-protected amine and an acetic acid moiety. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel peptide nucleic acids (PNAs) and other targeted therapeutics.[3]
A thorough understanding of the physicochemical properties of such an intermediate is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development.[4][5][6] These properties govern a molecule's behavior from the moment of synthesis to its ultimate interaction with a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).[7] This guide provides a comprehensive analysis of the key physicochemical attributes of this compound, offering both foundational data and the experimental context necessary for its effective application in research.
Molecular and Structural Characterization
The foundational properties of a molecule are derived directly from its structure. These identifiers are essential for cataloging, sourcing, and computational modeling.
Core Structural Data
The compound is defined by a 2-pyrrolidinone ring substituted at the 1-position with an acetic acid group and at the 4-position with a tert-butoxycarbonyl (Boc) protected amine. The stereochemistry at the 4-position is specified as (S).
| Property | Value | Source |
| CAS Number | 135415-24-6 | [8] |
| Molecular Formula | C₁₁H₁₈N₂O₅ | [9][10][11][12] |
| Molecular Weight | 258.27 g/mol | [9][10][11] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O | [11] |
| InChIKey | UYBMLDXQOFMMED-ZETCQYMHSA-N | [10][13] |
Structural Visualization
A visual representation of the molecule is crucial for understanding its spatial arrangement and the relative positions of its functional groups.
Caption: 2D structure of this compound.
Core Physicochemical Properties
These properties are the primary determinants of a molecule's pharmacokinetic profile. They dictate how the compound will dissolve, permeate biological membranes, and interact with its environment.[14]
| Property | Value | Significance in Drug Development |
| Melting Point | Data not available | Influences purity assessment, stability, and formulation choices (e.g., tablet manufacturing). |
| Boiling Point | Data not available | Relevant for purification (distillation) and assessing thermal stability, though less critical for solid compounds. |
| Aqueous Solubility | Predicted to be moderate to high | Essential for absorption from the GI tract and distribution in plasma. The presence of the carboxylic acid group enhances aqueous solubility.[6] |
| pKa | Estimated ~4.0-5.0 (for COOH) | The ionization state of the carboxylic acid at physiological pH (~7.4) is critical. At this pH, the acid will be deprotonated (carboxylate), increasing polarity and aqueous solubility but potentially reducing passive membrane permeability.[14][15] |
| logP (Predicted) | ~0.2 | This value indicates a relatively balanced hydrophilic-lipophilic character. A low logP suggests good aqueous solubility but may imply challenges in crossing lipid membranes. Optimizing this balance is a key goal in medicinal chemistry.[5][14] |
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[16]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring, the methylene protons of the acetic acid group, and the large singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. The diastereotopic nature of the methylene protons adjacent to the chiral center and on the acetic acid moiety would likely result in complex multiplet patterns.
-
¹³C NMR: The carbon spectrum will feature characteristic peaks for the two carbonyl carbons (lactam and carboxylic acid, ~170-180 ppm), the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).[17] The remaining carbons of the pyrrolidinone ring and the acetic acid methylene will appear in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[18]
-
~3300-2500 cm⁻¹: A broad absorption band characteristic of the O-H stretching of the carboxylic acid.
-
~3350 cm⁻¹: N-H stretching vibration from the Boc-protected amine.
-
~1740 cm⁻¹: C=O stretching of the carboxylic acid carbonyl.
-
~1680-1700 cm⁻¹: C=O stretching of the Boc group carbonyl.
-
~1670 cm⁻¹: C=O stretching of the five-membered lactam ring (pyrrolidinone).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, an electrospray ionization (ESI) source would be appropriate.
-
Expected [M+H]⁺: 259.12886
-
Expected [M+Na]⁺: 281.11080
-
Expected [M-H]⁻: 257.11430
Experimental Protocols for Physicochemical Profiling
The trustworthiness of physicochemical data hinges on robust and reproducible experimental methods.[19] The following are standard, field-proven protocols for determining the key properties of a compound like the one under study.
Workflow for Physicochemical Characterization
The logical flow of experiments ensures that data is collected efficiently and informs subsequent steps.
Caption: A streamlined workflow for the physicochemical profiling of a new chemical entity.
Protocol: Aqueous Solubility via Shake-Flask Method
Causality: This "gold standard" method measures the thermodynamic equilibrium solubility, which is the most relevant value for predicting in vivo dissolution.[15]
-
Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. Ensure enough solid is present so that it remains undissolved at equilibrium.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the sample (using a low-binding filter, e.g., PVDF) to separate the saturated aqueous solution from the undissolved solid.
-
Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.
-
Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated solution.
Protocol: pKa Determination via Potentiometric Titration
Causality: This method directly measures the pH at which the compound is 50% ionized, providing an accurate pKa value that is crucial for predicting solubility and permeability at different physiological pH values.[20]
-
Sample Preparation: Dissolve a precise amount of the compound in a solution with a known ionic strength (e.g., 0.15 M KCl) that contains a small amount of co-solvent (e.g., methanol) if necessary to achieve initial dissolution.
-
Titration Setup: Use an auto-titrator equipped with a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrator adds small, precise volumes of the titrant and records the corresponding pH value after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically by calculating the pH at the half-equivalence point using the first or second derivative of the curve.
Protocol: Lipophilicity (logP) via Shake-Flask Method
Causality: This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing a direct measure of its lipophilicity, a key predictor of membrane permeability and protein binding.[15][20]
-
System Preparation: Pre-saturate n-octanol with buffer (pH 7.4) and buffer with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition and reach equilibrium.
-
Phase Separation: Centrifuge the sample to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as its logarithm: logP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Implications for Drug Development
The physicochemical properties of a molecule are not independent variables; they are interconnected factors that collectively determine its "drug-likeness" and potential for success.[5][21]
Caption: Interplay between core physicochemical properties and ADME outcomes.
For this compound:
-
Absorption: The presence of both a polar carboxylic acid and a lipophilic Boc group creates a balanced molecule. Its moderate predicted logP and expected good aqueous solubility suggest it has the potential for reasonable oral absorption.[4]
-
Distribution: The molecule's modest size (MW < 500) and polarity suggest it would likely distribute into the systemic circulation.[4] Its ability to cross the blood-brain barrier would depend on the final modifications made to the structure, as the ionized carboxylate would typically limit passive diffusion.
-
Metabolism: The Boc group is a well-known protecting group and can be metabolically labile. The pyrrolidinone ring itself is generally stable. Understanding its metabolic stability, particularly against esterases that could cleave the Boc group, would be a critical next step.[4]
-
Excretion: The carboxylic acid moiety, being ionized at physiological pH, would facilitate renal clearance.
Conclusion
This compound presents a well-balanced physicochemical profile for a synthetic intermediate. Its combination of a hydrophilic acid and a protected amine on a proven medicinal chemistry scaffold makes it an attractive building block. The data and protocols outlined in this guide provide the necessary foundation for researchers and drug development professionals to confidently incorporate this molecule into their synthetic and discovery programs. The logical progression from structural confirmation to quantitative property determination and finally to ADME prediction represents a robust, self-validating system for advancing chemical entities through the development pipeline.
References
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- Gimisis, T. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Scifinder. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Unknown Author. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery.
- LookChem. (2023, December 13). What are the physicochemical properties of drug?.
- Avdeef, A., & Testa, B. (n.d.). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC - NIH.
- Unknown Author. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH.
- ChemicalBook. (n.d.). This compound.
- Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review.
- The Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties.
- Gobbini, E., & Civera, M. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PubMed. (n.d.). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques.
- ChemicalBook. (n.d.). This compound.
- PubMed. (n.d.). Pyrrolidone derivatives.
- gsrs. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (S)-.
- Cambridge MedChem Consulting. (2019, November 25). ADME Properties.
- PubMed. (2003). Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid.
- ResearchGate. (n.d.). 12.2% 169,000 185M TOP 1% 154 6,200.
- Labshake. (n.d.). This compound.
- ChemBK. (n.d.). (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid.
- PubChemLite. (n.d.). (s)-(3-n-boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid.
- ResearchGate. (2021, December 6). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- MDPI. (n.d.). Solution NMR Spectroscopy in Target-Based Drug Discovery.
Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the physicochemical properties of drug? [lookchem.com]
- 7. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. This compound | 135415-24-6 [m.chemicalbook.com]
- 9. This compound [m.chemicalbook.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. labshake.com [labshake.com]
- 12. chembk.com [chembk.com]
- 13. PubChemLite - (s)-(3-n-boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid (C11H18N2O5) [pubchemlite.lcsb.uni.lu]
- 14. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 15. books.rsc.org [books.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajptonline.com [ajptonline.com]
- 21. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
A Technical Guide to (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid (CAS 135415-24-6): A Chiral Building Block for Advanced Drug Discovery
Abstract: This technical guide provides an in-depth analysis of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, a sophisticated chiral intermediate pivotal in modern medicinal chemistry and drug development. We will dissect its core chemical properties, explore its strategic value derived from the conformationally constrained pyrrolidinone scaffold, and detail its synthetic utility. This document furnishes researchers, scientists, and drug development professionals with field-proven protocols for its synthesis and subsequent chemical transformations, emphasizing the causality behind experimental choices and self-validating quality control measures.
Core Physicochemical Properties and Structural Features
This compound is a non-natural, chiral amino acid derivative designed for synthetic applications. Its structure is a confluence of three key functional components that dictate its chemical behavior and utility: the pyrrolidin-2-one core, the stereodefined N-Boc protected amine, and the N-acetic acid side chain.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 135415-24-6 | [1] |
| Molecular Formula | C₁₁H₁₈N₂O₅ | [1][2][3] |
| Molecular Weight | 258.27 g/mol | [2][3] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Chirality | (S)-configuration at C4 | [2] |
Structural Diagram
Caption: Key functional regions of the title compound.
Strategic Importance in Medicinal Chemistry
The pyrrolidinone ring is a privileged scaffold in drug discovery.[4][5] Its five-membered, saturated structure introduces a degree of conformational rigidity that is highly sought after. Unlike flexible aliphatic chains, the pyrrolidinone ring limits the available spatial orientations of its substituents, which can lead to a more precise and high-affinity interaction with biological targets like enzymes and receptors.[6][7] This pre-organization often results in improved potency and selectivity for the final drug candidate.[6]
The "(S)" stereochemistry at the C4 position is critical, as biological systems are inherently chiral. The ability to introduce a specific, single enantiomer into a molecule is fundamental for developing safe and effective therapeutics, as different stereoisomers can have vastly different biological activities.[7][8]
The Boc Protecting Group: A Cornerstone of Modern Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry.[][10] Its utility stems from a crucial balance of properties:
-
Robust Stability: The Boc group is exceptionally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[10] This allows chemists to perform modifications on other parts of the molecule, such as the carboxylic acid, without risking premature deprotection of the amine.
-
Controlled Lability: Despite its stability, the Boc group can be removed cleanly and efficiently under specific, moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[10][11] This orthogonality is essential for multi-step synthetic campaigns.
Representative Synthesis of the Title Compound
While multiple synthetic routes may exist, the following protocol represents a logical and chemically sound approach starting from commercially available precursors.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
(S)-4-aminopyrrolidin-2-one hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Methodology:
Step 1: Boc Protection of the Amine
-
Dissolve (S)-4-aminopyrrolidin-2-one hydrochloride in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate, followed by a solution of (Boc)₂O in dioxane dropwise.
-
Causality: The base (NaHCO₃) is required to neutralize the hydrochloride salt and the acid generated during the reaction, enabling the free amine to act as a nucleophile.
-
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield (S)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate.
Step 2: N-Alkylation of the Lactam
-
Carefully add sodium hydride to a solution of the product from Step 1 in anhydrous THF at 0 °C.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the lactam nitrogen, forming a highly nucleophilic sodium salt. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Stir for 30 minutes, then add ethyl bromoacetate dropwise.
-
Allow the reaction to proceed at room temperature until TLC analysis indicates consumption of the starting material.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Extract with EtOAc, dry, and concentrate. Purify by column chromatography to yield ethyl (S)-(4-(Boc-amino)-2-oxopyrrolidin-1-yl)acetate.
Step 3: Saponification of the Ester
-
Dissolve the purified ester from Step 2 in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature.
-
Causality: LiOH is a standard reagent for the saponification (hydrolysis) of esters to their corresponding carboxylic acids under mild conditions.
-
-
Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~3 with 1M HCl.
-
Extract the final product, this compound, with ethyl acetate.
-
Dry the organic layers over MgSO₄ and remove the solvent in vacuo to yield the final product.
Self-Validating System (Quality Control)
-
Identity Confirmation: Verify the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The spectral data should be consistent with the target structure.
-
Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for use in subsequent synthetic steps.
Caption: Plausible synthetic workflow for the title compound.
Key Synthetic Transformations and Applications
This molecule is designed as a bifunctional building block. Its true value is realized in its subsequent use, where either the Boc-protected amine or the carboxylic acid is strategically manipulated.
Caption: Core synthetic utility workflow of the title compound.
Protocol 1: Boc Group Deprotection (Pathway A)
Objective: To selectively remove the Boc protecting group, exposing the primary amine at the C4 position for further functionalization (e.g., acylation, alkylation).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Methodology:
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add TFA dropwise (typically 25-50% v/v).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the solution under reduced pressure to remove excess TFA and DCM.
-
Triturate the residue with cold diethyl ether to precipitate the product as its trifluoroacetate salt.
-
Isolate the solid by filtration. The resulting free amine can be used directly or neutralized with a non-nucleophilic base for subsequent reactions.
Protocol 2: Carboxylic Acid Activation and Amide Coupling (Pathway B)
Objective: To form a new amide bond by coupling the N-acetic acid moiety with a primary or secondary amine.
Materials:
-
This compound
-
Target amine (R-NH₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
Methodology:
-
Dissolve the starting carboxylic acid in anhydrous DMF.
-
Add the target amine (R-NH₂) to the solution.
-
Add DIPEA (2-3 equivalents).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the carboxylic acid and any amine salts present, ensuring the amine is in its free, nucleophilic state.
-
-
Add the coupling reagent, HBTU (1.1 equivalents), to the solution.
-
Causality: HBTU is a highly efficient coupling reagent that reacts with the carboxylic acid to form an activated O-acylisourea intermediate. This intermediate is extremely susceptible to nucleophilic attack by the target amine, leading to rapid and high-yielding amide bond formation while minimizing racemization.[11]
-
-
Stir the reaction at room temperature until completion is confirmed by LC-MS.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., EtOAc).
-
Wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine. Dry over MgSO₄ and purify as needed via chromatography or recrystallization.
References
- BOC Sciences. (n.d.). BOC Sciences Amino Acid.
- Vector Labs. (n.d.). Boc Protected Amino Acids.
- BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.
- Palasek, S. A. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
- Wikipedia. (n.d.). Pyrrolidine.
- Lead Research Chemicals. (2025). The Role of Pyrrolidine Derivatives in Modern Drug Discovery.
- Shvartsberg, M. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4984.
- Sigma-Aldrich. (n.d.). CAS 135415-24-6.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound Product Page.
- The Good Scents Company. (n.d.). 2-methyl-1-decanol, 18675-24-6.
- Global Substance Registration System. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (S)-.
- Labshake. (n.d.). This compound.
- Global Substance Registration System. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID.
- Nguyen, T. B., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. RSC Advances, 13, 22355-22363.
- Chem-Impex International. (n.d.). (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid.
- ChemBK. (n.d.). (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)acetic acid.
- PubChem. (n.d.). 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6R)-rel-.
- Global Substance Registration System. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (R)-.
- PubChem. (n.d.). 1-Decanol, 2-methyl-.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
- BOC Sciences. (n.d.). Amino Acids for Cocrystal Development.
- Honeywell. (2021). A-C® 6.
- Oakwood Chemical. (n.d.). (S)-(3-N-Boc-amino-2-oxopyrrolidin-1-yl)acetic acid.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. labshake.com [labshake.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
A Comprehensive Technical Guide to (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidinone scaffold, combined with the protected amine and the acetic acid side chain, provides a versatile platform for the synthesis of complex molecules with defined stereochemistry. The pyrrolidine ring is a common motif in numerous biologically active compounds and natural products, valued for its ability to introduce conformational constraints in peptide and small molecule structures.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, making it a cornerstone of modern peptide synthesis and organic chemistry.[] This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 258.27 g/mol [4][5][6][7][8][9] |
| Molecular Formula | C11H18N2O5[4][5][7][8][9][10][11] |
| CAS Number | 135415-24-6[4] |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O[4] |
Chemical Structure
The structure of this compound features a central pyrrolidinone ring with three key functional groups. The stereochemistry at the 4-position is of the (S) configuration, which is crucial for its application in stereoselective synthesis.
Caption: Chemical structure of this compound.
Synthesis and Applications
The synthesis of pyrrolidine derivatives is a well-established field in organic chemistry, with numerous methods available for the construction of this important heterocyclic scaffold.[1][2] The title compound is typically synthesized from chiral precursors to ensure the desired (S)-stereochemistry at the 4-position.
Key Applications:
-
Peptide Mimetics: The constrained dipeptide-like structure of this molecule makes it an excellent building block for the synthesis of peptide mimetics. By incorporating it into a peptide sequence, researchers can induce specific secondary structures and enhance metabolic stability.
-
Linker Technology: The acetic acid moiety provides a convenient handle for conjugation to other molecules, such as drugs, probes, or solid supports. This makes it a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
-
Asymmetric Synthesis: The chiral nature of the compound allows it to be used as a starting material for the synthesis of other enantiomerically pure molecules.
Experimental Protocol: Incorporation into a Peptide Sequence
This protocol outlines a general procedure for the incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Continue the peptide synthesis by repeating the deprotection, washing, and coupling steps with the desired Fmoc-amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the Boc and other side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Caption: Workflow for incorporating the building block via SPPS.
Conclusion
This compound is a valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its unique structural features and straightforward application in synthetic protocols, particularly in peptide synthesis, make it an important tool for the creation of novel therapeutics and chemical probes. A solid understanding of its properties and reactivity is key to leveraging its full potential in the laboratory.
References
-
2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID - gsrs. (URL: [Link])
-
(S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid - Dalton Research Molecules. (URL: [Link])
-
4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem. (URL: [Link])
-
(S)-(3-N-Boc-amino-2-oxopyrrolidin-1-yl)acetic acid - Oakwood Chemical. (URL: [Link])
-
(S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid - ChemBK. (URL: [Link])
-
2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid - PubChem. (URL: [Link])
-
Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid - PubMed. (URL: [Link])
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
-
An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one - ResearchGate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 4. labshake.com [labshake.com]
- 5. This compound [m.chemicalbook.com]
- 6. This compound | 135415-24-6 [m.chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (S)-(3-N-Boc-amino-2-oxopyrrolidin-1-yl)acetic acid [oakwoodchemical.com]
- 11. chembk.com [chembk.com]
A Technical Guide to (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, a specialized building block crucial for advancements in peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its procurement, properties, and strategic applications.
Introduction: A Scaffold for Innovation
This compound, also known by synonyms such as (S)-(4-tert-butoxycarbonylamino-2-oxo-pyrrolidin-1-yl)-acetic acid, is a chiral synthetic amino acid derivative. Its rigidified pyrrolidinone backbone and protected amine functionality make it a valuable component in the design of peptidomimetics and other complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, a cornerstone of many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[1][2] The strategic incorporation of this building block can impart unique conformational constraints on a peptide chain, influencing its biological activity and metabolic stability.
Commercial Sourcing and Quality Considerations
A reliable supply of high-purity starting materials is paramount for reproducible research and development. Several chemical suppliers offer this compound, and a comparative analysis is essential for informed procurement.
Table 1: Commercial Suppliers and-Specifications
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Stated Purity/Notes |
| BOC Sciences | 135415-24-6 | 135415-24-6 | C11H18N2O5 | 258.27 | Inquire for pricing and purity.[3] |
| FDC Chemical | AD034537 | 135415-24-6 | C11H18N2O5 | 258.27 | API intermediate, inquire for COA and MSDS.[4] |
| Oakwood Products, Inc. | - | - | C11H18N2O5 | 258.27 | Catalog available.[5] |
| Fluorochem Ltd | - | - | C11H18N2O5 | 258.27 | Catalog available.[5] |
| AstaTech, Inc. | - | - | C11H18N2O5 | 258.27 | Catalog available.[5] |
| ABCR GmbH & CO. KG | - | - | C11H18N2O5 | 258.27 | Catalog available.[5] |
| Dalton Research Molecules | - | 79839-26-2 (for the 3-amino isomer) | C11H18N2O5 | 258.27 | Inquire for quantity and purity.[6] |
Expert Insight: When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) to verify the identity and purity of the compound. Key analytical data to look for include ¹H NMR, ¹³C NMR, and HPLC analysis to confirm the structure and assess the percentage of the desired enantiomer and the absence of impurities. While a specific CoA for this compound was not publicly available, a representative CoA for a similar Boc-protected amino acid would typically include these analyses.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and handling requirements is essential for laboratory safety and successful experimentation.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 135415-24-6 | [3][4] |
| Molecular Formula | C11H18N2O5 | [3] |
| Molecular Weight | 258.27 g/mol | [3] |
| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | General knowledge |
| Storage | Store in a cool, dry place, protected from moisture. | [7] |
Safety and Handling:
Core Application: A Versatile Building Block in Peptide Synthesis
The primary application of this compound lies in its use as a specialized building block in the synthesis of peptides and peptidomimetics.[8][9][10][11] Its unique structure allows for the introduction of conformational constraints, which can enhance biological activity, selectivity, and metabolic stability of the resulting molecule.
Role in Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This compound is particularly well-suited for Boc-based SPPS, a well-established method for the stepwise synthesis of peptides on a solid support.[2][12][13] The Boc protecting group on the exocyclic amine is stable to the basic or neutral conditions used for peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA) to allow for the addition of the next amino acid in the sequence.[2]
Workflow for Incorporation in Boc-SPPS:
The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using Boc-SPPS.
Caption: General workflow for incorporating the title compound in Boc-SPPS.
Experimental Protocol: Coupling of this compound
This protocol provides a general guideline for the coupling step in a manual Boc-SPPS synthesis. Reagent quantities should be adjusted based on the scale of the synthesis and the loading capacity of the resin.
-
Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in dichloromethane (DCM) in a reaction vessel.
-
Activation of the Carboxylic Acid: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF). Add 6 equivalents of a tertiary base such as N,N-diisopropylethylamine (DIEA) to the solution and pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
Application in Peptidomimetic Design
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[9][10][11] The rigid pyrrolidinone scaffold of this compound can be used to induce specific turns or conformations in a peptide backbone, which can be critical for receptor binding.
Logical Relationship in Peptidomimetic Design:
The following diagram illustrates the rationale behind using this building block in the design of peptidomimetics.
Caption: Rationale for using the title compound in peptidomimetic design.
Conclusion
This compound is a valuable and versatile building block for chemists and drug discovery scientists. Its unique structural features and compatibility with established synthetic methodologies, particularly Boc-SPPS, make it a powerful tool for the design and synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. Careful selection of commercial suppliers and adherence to proper handling procedures are essential for successful and reproducible research outcomes.
References
-
This compound. Yuhan Pharmaceutical. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]
-
2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (S)-. GSRS. [Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. [Link]
-
Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases. PubMed. [Link]
-
2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID. GSRS. [Link]
-
Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. [Link]
-
Peptidomimetics, a synthetic tool of drug discovery. PMC. [Link]
-
Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. PubMed. [Link]
-
Material Safety Data Sheet - Acetic acid MSDS. ScienceLab. [Link]
-
Safety Data Sheet - Acetic Acid. Carolina Biological Supply Company. [Link]
-
(S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid. Dalton Research Molecules. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
American Chemical Society (ACS) Citation Guidelines, 3rd Edition. Williams College. [Link]
-
Reference List and Citations Style Guide for MDPI Journals. MDPI. [Link]
-
(s)-(3-n-boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid. PubChemLite. [Link]
-
Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. [Link]
-
1-Boc-pyrrolidine. SpectraBase. [Link]
-
Introduction to Peptide Synthesis. PMC. [Link]
-
(S)-(3-N-Boc-amino-2-oxopyrrolidin-1-yl)acetic acid. Oakwood Chemical. [Link]
-
2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (R)-. GSRS. [Link]
Sources
- 1. clas.ucdenver.edu [clas.ucdenver.edu]
- 2. chempep.com [chempep.com]
- 3. labshake.com [labshake.com]
- 4. This compound,135415-24-6-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 5. This compound [m.chemicalbook.com]
- 6. (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid | CAS 79839-26-2 [daltonresearchmolecules.com]
- 7. uprm.edu [uprm.edu]
- 8. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Significance of the Chiral 4-Aminopyrrolidin-2-one Scaffold
An In-depth Technical Guide to the Enantioselective Synthesis of (S)-4-Aminopyrrolidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in a vast array of natural products and FDA-approved pharmaceuticals.[1] Within this class, the γ-lactam substructure, specifically the pyrrolidin-2-one core, is of significant interest. When functionalized with an amino group at the C4 position, it becomes a constrained analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The stereochemistry of this amino group is critical for biological activity, making the enantioselective synthesis of derivatives such as (S)-4-aminopyrrolidin-2-one a crucial endeavor for the development of novel therapeutics targeting neurological disorders and other conditions. This guide provides a comprehensive overview of the primary strategies for achieving high enantioselectivity in the synthesis of this valuable chiral building block.
Chapter 1: The Foundation - Synthesis from the Chiral Pool
The "chiral pool" approach leverages naturally occurring, enantiomerically pure compounds as starting materials.[2] This strategy is one of the most established and reliable methods for ensuring the correct absolute stereochemistry in the final product. For the synthesis of (S)-4-aminopyrrolidin-2-one derivatives, L-glutamic acid and its derivatives are ideal starting points.
Synthetic Strategy from L-Glutamic Acid
A common strategy involves the selective modification and cyclization of L-glutamic acid. The key is to manipulate the two carboxylic acid groups to form the lactam ring while introducing the amino functionality at the C4 position with the desired stereochemistry.
A representative pathway begins with the protection of the amino and α-carboxylic acid groups of L-glutamic acid. The γ-carboxylic acid is then activated for amidation, followed by cyclization to form the pyroglutamate ring. Subsequent steps involve the conversion of the C4-carboxylic acid functionality (originally the α-carboxyl of glutamic acid) into an amino group via a stereoretentive process like a Curtius or Hofmann rearrangement.
Caption: Synthetic pathway from L-Glutamic Acid.
Experimental Protocol: Curtius Rearrangement Approach
Step 1: Synthesis of N-Boc-L-pyroglutamic acid methyl ester L-pyroglutamic acid methyl ester is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Step 2: Hydrazinolysis The methyl ester is converted to the corresponding acyl hydrazide by reacting with hydrazine hydrate in a suitable solvent like methanol.
Step 3: Formation of Acyl Azide The acyl hydrazide is treated with nitrous acid (generated in situ from sodium nitrite and an acid) at low temperatures (0-5 °C) to form the acyl azide. This intermediate is often used immediately in the next step without isolation.
Step 4: Curtius Rearrangement and Trapping The acyl azide solution is gently heated, leading to the rearrangement to an isocyanate intermediate. This is immediately trapped with a suitable alcohol, such as benzyl alcohol, to form a carbamate-protected amine.
Step 5: Deprotection The protecting groups (e.g., Boc and benzyl carbamate) are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the final (S)-4-aminopyrrolidin-2-one.
This method, while often multi-stepped, is robust and provides excellent enantiopurity due to the inherent chirality of the starting material.[3]
Chapter 2: Modern Catalytic Enantioselective Strategies
While chiral pool synthesis is effective, modern drug development often favors more flexible and efficient catalytic methods that allow for greater diversity in the final products.
Asymmetric Michael Addition
Organocatalytic asymmetric Michael addition has emerged as a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[4] In the context of 4-aminopyrrolidin-2-one synthesis, this can be envisioned as the conjugate addition of a nitrogen nucleophile to a suitable Michael acceptor, followed by cyclization.
A plausible strategy involves the reaction of an α,β-unsaturated ester with a protected amine source, catalyzed by a chiral bifunctional catalyst such as a squaramide or thiourea derived from cinchona alkaloids.[5] These catalysts can activate both the nucleophile and the electrophile simultaneously, bringing them together in a chiral environment to induce high stereoselectivity.
Caption: Catalytic cycle for asymmetric Michael addition.
Table 1: Representative Organocatalysts and Conditions for Michael Additions
| Catalyst Type | Michael Acceptor | Nucleophile | Solvent | Temp (°C) | ee (%) | Reference |
| Cinchona-Squaramide | Nitroolefin | Malonate | Toluene | 25 | >95 | [6] |
| Thiourea | Enone | N-Boc-hydrazine | CH2Cl2 | -20 | 92 | [7] |
| Phase-Transfer | Styrylisoxazole | N-Boc-pyrrolone | Toluene | 0 | up to 74 | [5] |
The resulting chiral γ-amino ester can then be cyclized to the desired (S)-4-aminopyrrolidin-2-one derivative. This approach offers flexibility as various substituents can be incorporated into both the Michael acceptor and the nucleophile.
Enantioselective Hydrogenation
Asymmetric hydrogenation is a highly efficient and atom-economical method for creating stereocenters.[8] This strategy involves the synthesis of a prochiral unsaturated precursor, which is then hydrogenated using a chiral transition metal catalyst (commonly based on Rhodium, Ruthenium, or Iridium) complexed with a chiral ligand.
For the synthesis of (S)-4-aminopyrrolidin-2-one, a suitable precursor would be a 4-amino-1,5-dihydro-2H-pyrrol-2-one or a similar enamine-type structure. The chiral catalyst coordinates to the double bond and delivers hydrogen from a specific face, leading to the formation of one enantiomer in excess.
Caption: Transaminase-mediated asymmetric amination.
The primary advantage of biocatalysis is the potential for extremely high enantioselectivity (>99% ee) and the avoidance of harsh reagents and protecting groups. [9]
Chapter 3: Comparative Analysis and Future Outlook
The choice of synthetic strategy depends on various factors, including the desired scale, available resources, and the need for analog synthesis.
Table 2: Comparison of Synthetic Strategies
| Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| Chiral Pool | Guaranteed enantiopurity, well-established chemistry. | Multi-step, often low overall yield, limited diversity. | Large-scale synthesis of a single, well-defined target. |
| Asymmetric Michael Addition | High flexibility for diversification, catalytic. | Catalyst development can be required, potential for diastereomer formation. | Drug discovery, library synthesis. |
| Enantioselective Hydrogenation | High atom economy, often high turnover numbers, scalable. | Requires specialized high-pressure equipment, synthesis of prochiral precursor. | Process development and large-scale manufacturing. |
| Biocatalysis | Exceptional selectivity, mild/green conditions, fewer protecting groups. | Enzyme screening and optimization required, potential substrate scope limitations. | Green chemistry initiatives, synthesis of complex molecules. |
The field of asymmetric synthesis is continuously evolving. Future efforts will likely focus on the development of novel catalysts (both chemical and biological) with broader substrate scopes and higher efficiencies. The combination of different strategies, such as chemo-enzymatic cascade reactions, holds significant promise for developing even more elegant and efficient routes to (S)-4-aminopyrrolidin-2-one and its derivatives, facilitating the discovery of next-generation therapeutics.
References
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles [mdpi.com]
- 6. Squaramide-Catalyzed Asymmetric Michael Addition/Cyclization Reaction for the Synthesis of Chiral Bisspiro Barbituric Acid–Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective hydrogenation of annulated arenes: controlled formation of multiple stereocenters in adjacent rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
Introduction: The Imperative of Control in Peptide Synthesis
An In-Depth Technical Guide to the Role of the Boc Protecting Group in Amino Acid and Peptide Synthesis
The synthesis of peptides, the intricate chains of amino acids that form the basis of proteins and powerful therapeutics, is a feat of controlled chemical construction. The process involves the sequential formation of amide (peptide) bonds between amino acid monomers. However, each amino acid possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group, in addition to any reactive moieties on its side chain. To achieve the desired peptide sequence without uncontrolled polymerization or side reactions, a strategy of temporary "masking" is essential.[1][2] This is the fundamental role of protecting groups in peptide chemistry. They are reversibly attached to reactive sites, rendering them inert during bond formation, only to be removed under specific conditions to allow the next reaction step to proceed.[3]
Among the arsenal of protective groups developed over the decades, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, particularly in the foundational development of solid-phase peptide synthesis (SPPS).[] This guide provides a detailed examination of the Boc group, from its chemical principles and mechanisms of action to its strategic application in complex peptide synthesis, offering field-proven insights for researchers and drug development professionals.
The Boc Group: A Profile of an Acid-Labile Workhorse
The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group for amines.[5] Its widespread adoption stems from a critical characteristic: its stability to a wide range of chemical conditions, including bases and nucleophiles, yet its susceptibility to clean removal (cleavage) under moderately acidic conditions.[6][7] This acid lability is the linchpin of its utility.
The differential acid stability between the Nα-Boc group and other protecting groups forms the basis of a complete synthesis strategy. In what is known as the Boc/Bzl strategy, the temporary Nα-Boc protection is removed with a moderate acid like trifluoroacetic acid (TFA), while more robust, "permanent" benzyl-based (Bzl) groups are used for side-chain protection. These side-chain protectors require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal, which is typically done in the final step of the synthesis.[1][8]
The Chemistry of Boc Protection and Deprotection
A thorough understanding of the mechanisms for introducing and removing the Boc group is critical for troubleshooting and optimizing peptide synthesis protocols.
Mechanism of Boc Protection
The most common method for introducing the Boc group onto the α-amino group of an amino acid is through a reaction with di-tert-butyl dicarbonate, often called Boc anhydride or (Boc)₂O.[6][9] The reaction proceeds via nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of the anhydride.[10][11] While the reaction can proceed without a base, it is typically performed under basic conditions (e.g., using sodium hydroxide, triethylamine, or DMAP) to deprotonate the amino group, enhancing its nucleophilicity and driving the reaction to completion.[9][12][13]
Caption: Mechanism of Nα-Boc protection of an amino acid using (Boc)₂O.
Mechanism of Boc Deprotection
The removal of the Boc group is the critical step that enables the stepwise elongation of the peptide chain in SPPS.[9] This is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[8][14]
The mechanism involves three key stages:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[5]
-
Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[5][9]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and liberating the free α-amino group as an ammonium salt (e.g., trifluoroacetate salt).[5][11]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
A crucial practical consideration is the fate of the tert-butyl cation generated during deprotection. This electrophile can react with nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to undesired side products.[15] To prevent this, "scavengers" such as anisole, thioanisole, or dithiothreitol (DTT) are typically added to the deprotection solution to trap the cation.[12][15]
The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Boc group was instrumental in the development of SPPS by Bruce Merrifield. The Boc/Bzl strategy follows a repetitive cycle of deprotection, neutralization, and coupling, all while the growing peptide chain is anchored to an insoluble resin support.[][16]
The SPPS Cycle
The synthesis of a peptide using the Boc strategy involves the following cyclical steps:
-
Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed with a solution of TFA in DCM (typically 25-50%).[8][9]
-
Washing: The resin is washed to remove the TFA and byproducts.
-
Neutralization: The N-terminal ammonium trifluoroacetate salt is neutralized to the free amine using a hindered organic base, most commonly diisopropylethylamine (DIEA), in a solvent like DCM or DMF.[8][15] This step is critical for enabling the subsequent coupling reaction.
-
Washing: The resin is washed again to remove the neutralization base.
-
Coupling: The next incoming Boc-protected amino acid is activated and coupled to the free N-terminus of the resin-bound peptide. Classic coupling reagents for the Boc strategy include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt).[]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle.[8]
This cycle is repeated for each amino acid in the sequence. Upon completion, the peptide is cleaved from the resin, and the "permanent" side-chain protecting groups are removed simultaneously using a very strong acid like HF.[17][18]
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Orthogonality and Side-Chain Protection
An ideal protecting group strategy is "orthogonal," meaning that each class of protecting group can be removed under distinct conditions without affecting the others.[15][19] The Boc/Bzl strategy is more accurately described as "quasi-orthogonal."[3] Both the temporary (Boc) and permanent (Bzl-type) groups are acid-labile, but their removal relies on a significant difference in the required acid strength.[15][20]
This dictates the choice of side-chain protection for trifunctional amino acids. They must be stable to the repeated TFA treatments used in each cycle but removable by the final HF cleavage. Benzyl-based groups are the standard.[16][21]
| Amino Acid | Side Chain Functionality | Common Boc/Bzl Protecting Group |
| Aspartic Acid (Asp) | Carboxylic Acid | Benzyl ester (OBzl) |
| Glutamic Acid (Glu) | Carboxylic Acid | Benzyl ester (OBzl) |
| Serine (Ser) | Hydroxyl | Benzyl ether (Bzl)[21] |
| Threonine (Thr) | Hydroxyl | Benzyl ether (Bzl)[21] |
| Tyrosine (Tyr) | Phenolic Hydroxyl | 2-Bromobenzyloxycarbonyl (2-Br-Z) |
| Lysine (Lys) | Amine | 2-Chlorobenzyloxycarbonyl (2-Cl-Z)[21] |
| Cysteine (Cys) | Thiol | 4-Methylbenzyl (Meb) |
| Arginine (Arg) | Guanidinium | Tosyl (Tos) |
| Histidine (His) | Imidazole | Dinitrophenyl (DNP) or Tosyl (Tos) |
Strategic Comparison: Boc vs. Fmoc Chemistry
In modern peptide synthesis, the primary alternative to the Boc strategy is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The choice between them is dictated by the specific peptide sequence, desired modifications, and scale of synthesis.[][17]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA)[8][17] | Base (e.g., 20% Piperidine in DMF)[1][17] |
| Side-Chain Protection | Acid-labile (Benzyl-based) | Acid-labile (tert-Butyl-based)[17] |
| Final Cleavage | Strong Acid (HF, TFMSA)[17][22] | Moderate Acid (TFA)[1] |
| Orthogonality | Quasi-orthogonal (acid vs. stronger acid)[3][15] | Fully orthogonal (base vs. acid)[15][17] |
| Advantages | - Reduces aggregation in hydrophobic peptides[17][22]- Good for base-sensitive modifications[1][3]- Lower reagent cost[] | - Milder overall conditions[17]- Avoids use of hazardous HF- Amenable to sensitive amino acids[]- UV monitoring of deprotection is possible[1] |
| Disadvantages | - Requires hazardous HF and special equipment[18][23]- Repetitive acid treatment can cause side reactions[14] | - Aggregation can be more problematic[1][22]- Piperidine can form byproducts- Not suitable for base-labile linkages |
Experimental Protocols
The following protocols are provided as a self-validating framework. Researchers should adapt them based on the specific amino acid, peptide sequence, and available laboratory equipment.
Protocol: General Nα-Boc Protection of an Amino Acid
This procedure describes the protection of an amino acid using (Boc)₂O in a mixed solvent system.[9][24]
Materials:
-
Amino Acid (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Triethylamine (Et₃N) (1.5 equivalents)[24] or Sodium Hydroxide (NaOH)
-
5% Citric Acid solution
-
Ethyl Acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1 equiv.) and triethylamine (1.5 equiv.) in the 1:1 dioxane/water solvent mixture (approx. 1.2 mL per mmol of amino acid).[24]
-
With stirring at room temperature, add (Boc)₂O (1.1 equiv.) to the solution.[24] The reaction is often exothermic; maintain temperature as needed.
-
Continue stirring for 2-4 hours. The reaction mixture should become homogeneous.[24]
-
Dilute the mixture with water (approx. 1.5 mL per mmol of amino acid).[24]
-
Perform an extraction with ethyl acetate (2x) to remove unreacted (Boc)₂O and the oxime byproduct.[24] Discard the organic layers.
-
Acidify the aqueous layer to a pH of 2-3 with a cold 5% citric acid solution.[24]
-
Immediately extract the product into ethyl acetate (3x).[24]
-
Combine the organic layers, wash with saturated brine, dry over anhydrous MgSO₄, and filter.[24]
-
Remove the solvent under reduced pressure to yield the crude Boc-amino acid, which can be further purified by crystallization.[24]
Protocol: Nα-Boc Deprotection in Solid-Phase Peptide Synthesis
This procedure details the removal of the Boc group from a peptide-resin during SPPS.[9][14]
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., 0.5% dithiothreitol (DTE) if Cys, Met, or Trp are present)[15]
-
Diisopropylethylamine (DIEA)
-
Isopropyl Alcohol (IPA)
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.
-
Drain the DCM.
-
Pre-wash: Add a solution of 25-50% TFA in DCM to the resin and agitate for 2-5 minutes.[14] Drain the solution.
-
Deprotection: Add a fresh solution of 25-50% TFA in DCM (with scavengers if necessary) and agitate for 20-30 minutes at room temperature.[9][14]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[9]
-
Wash the resin with IPA (2 times) to remove DCM.[14]
-
Wash the resin again with DCM (3 times).
-
Neutralization: Wash the resin with a solution of 5-10% DIEA in DCM (2 times, 5 minutes each) to neutralize the N-terminal ammonium salt.[9]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.[9]
-
The resin is now deprotected and ready for the next coupling step.
Conclusion and Future Outlook
The Boc protecting group, a foundational tool in the history of peptide synthesis, remains a highly relevant and powerful option for modern chemical biology and drug development. While the Fmoc/tBu strategy has become the mainstream choice for routine synthesis due to its milder conditions, the Boc/Bzl strategy offers distinct advantages that make it indispensable in specific contexts.[][17] Its ability to mitigate aggregation in hydrophobic sequences and its compatibility with base-sensitive moieties ensure its continued use.[1][22][23] For researchers and professionals in the field, a comprehensive understanding of the principles, mechanisms, and strategic application of Boc chemistry is not merely a historical lesson but a critical component of a versatile and effective peptide synthesis toolkit.
References
-
Peptide synthesis. (2024). In Wikipedia. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Kadereit, D., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. Retrieved from [Link]
-
Peptide Synthesis - FAQ. (n.d.). AAPPTec. Retrieved from [Link]
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). AAPPTec. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Basic Peptides synthesis introduction. (n.d.). LifeTein. Retrieved from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (2023). In Wikipedia. Retrieved from [Link]
-
Song, H., & Lim, D. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Retrieved from [Link]
-
Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron. Retrieved from [Link]
-
Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Breipohl, G., Knolle, J., & Stüber, W. (1987). Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. Tetrahedron Letters. Retrieved from [Link]
-
Side Chain Protection Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]
-
Di-tert-butyl Dicarbonate (Boc-anhydride, Boc2O). (n.d.). ResearchGate. Retrieved from [Link]
-
BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Acid-labile protecting groups for the synthesis of lipidated peptides. (n.d.). Semantic Scholar. Retrieved from [Link]
-
T boc fmoc protocols in peptide synthesis. (n.d.). Slideshare. Retrieved from [Link]
- Process for preparing Boc protected amino acid by (Boc) O. (n.d.). Google Patents.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). ResearchGate. Retrieved from [Link]
-
Is the protecting group boc of the amino group stable at 37°C? (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. lifetein.com [lifetein.com]
- 3. biosynth.com [biosynth.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
- 22. peptide.com [peptide.com]
- 23. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. peptide.com [peptide.com]
- 25. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
The Pyrrolidinone Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, pyrrolidinone (also known as a γ-lactam), stands as a cornerstone in the landscape of medicinal chemistry. Its prevalence in a wide array of biologically active compounds, from nootropics that enhance cognitive function to life-saving anticonvulsant and anticancer agents, underscores its significance as a "privileged scaffold." This guide provides a comprehensive exploration of pyrrolidinone-based compounds, delving into their synthesis, mechanisms of action, and structure-activity relationships, with a focus on their application in the central nervous system and oncology.
The Allure of the Pyrrolidinone Core: A Chemist's Perspective
The pyrrolidinone ring's appeal to medicinal chemists stems from a combination of favorable physicochemical properties and synthetic tractability. The lactam functionality provides a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The sp³-hybridized carbons of the ring allow for the creation of three-dimensional structures that can effectively probe the complex topology of protein binding sites. Furthermore, the pyrrolidinone scaffold is readily amenable to chemical modification at multiple positions, enabling the systematic optimization of pharmacological properties.
Pyrrolidinone-Based Compounds in the Central Nervous System: The Racetam Family
One of the most well-known classes of pyrrolidinone-containing drugs is the racetams, a group of nootropic agents investigated for their cognitive-enhancing effects. While the precise mechanisms of action for all racetams are not fully elucidated, they are generally believed to modulate neurotransmitter systems and enhance neuronal plasticity.[1][2]
A significant breakthrough in the therapeutic application of the pyrrolidinone scaffold came with the development of the anticonvulsant drug Levetiracetam . Its unique mechanism of action, distinct from traditional antiepileptic drugs, has made it a valuable therapeutic option.[3]
Mechanism of Action: Levetiracetam and the Synaptic Vesicle Protein 2A (SV2A)
Levetiracetam and its analogues, such as Brivaracetam, exert their anticonvulsant effects primarily through their interaction with the synaptic vesicle glycoprotein 2A (SV2A).[3][4] SV2A is an integral membrane protein found in the vesicles of most synapses and is crucial for the proper regulation of neurotransmitter release.[3] The binding of levetiracetam to SV2A is stereospecific and correlates strongly with its anticonvulsant potency.[5] This interaction is thought to modulate the function of SV2A, leading to a decrease in presynaptic neurotransmitter release, particularly during the high-frequency neuronal firing characteristic of seizures.[5] This restores the neuron's ability to regulate exocytosis and reduces neuronal hyperexcitability.
Mechanism of Levetiracetam Action
Synthesis of Levetiracetam: A Step-by-Step Protocol
The enantioselective synthesis of Levetiracetam, the (S)-enantiomer, is crucial for its therapeutic activity. A common synthetic route involves the preparation of the key intermediate, (S)-2-aminobutanamide hydrochloride, followed by cyclization.
Experimental Protocol: Enantioselective Synthesis of Levetiracetam
Part 1: Synthesis of (S)-2-aminobutanamide hydrochloride
-
Esterification of L-2-aminobutyric acid: To a suspension of L-2-aminobutyric acid in methanol, add thionyl chloride dropwise at a controlled temperature (e.g., below 40°C). The reaction mixture is then heated to reflux to ensure complete esterification to the corresponding methyl ester hydrochloride.
-
Ammonolysis: The resulting methyl ester hydrochloride is then subjected to ammonolysis. This is typically achieved by treating the ester with a solution of ammonia in an alcohol, such as methanol, under pressure and elevated temperature. This step converts the ester to the desired amide, (S)-2-aminobutanamide.
-
Formation of Hydrochloride Salt: The resulting (S)-2-aminobutanamide is then treated with hydrochloric acid to form the stable hydrochloride salt, which can be isolated and purified.
Part 2: Cyclization to form Levetiracetam
-
Condensation: (S)-2-aminobutanamide hydrochloride is condensed with 4-chlorobutyryl chloride in the presence of a base, such as potassium hydroxide, in a suitable solvent like dichloromethane.[4] This reaction forms an intermediate N-acylated derivative.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, facilitated by the base, to form the pyrrolidinone ring of Levetiracetam.[4]
-
Purification: The crude Levetiracetam is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final, enantiomerically pure product.[4]
Inhibition of VEGFR-2 Signaling by Pyrrolidinone-based Compounds
Synthesis of a Pyrrolidinone-Based VEGFR-2 Inhibitor
The synthesis of these complex molecules involves a multi-step sequence, often culminating in a condensation reaction to form the final (2-oxoindolin-3-ylidene)methylpyrrole core.
Experimental Protocol: Synthesis of a Pyrrolidinone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivative
-
Synthesis of the N-substituted 2-pyrrolidone aldehyde: This key intermediate is prepared through a series of reactions, often starting from a functionalized pyrrole. The synthesis typically involves the introduction of the pyrrolidinone moiety and subsequent formylation to introduce the aldehyde group.
-
Condensation with 5-substituted oxindoles: The N-substituted 2-pyrrolidone aldehyde is then condensed with a 5-substituted oxindole in the presence of a base, such as piperidine, in a solvent like ethanol. [6]This reaction forms the characteristic (2-oxoindolin-3-ylidene)methyl linkage and yields the final target compound. [6]3. Purification: The product is then purified using techniques such as column chromatography or recrystallization.
Structure-Activity Relationship of Pyrrolidinone-Based VEGFR-2 Inhibitors
SAR studies on this class of compounds have revealed that the nature of the substituent at the 5-position of the oxindole ring significantly influences their anticancer activity. [6]
| Compound | 5-Substituent on Oxindole | HCT-116 IC50 (µM) | VEGFR-2 IC50 (nM) |
|---|---|---|---|
| Sunitinib (Control) | F | 3.42 | 9 |
| Compound 11 | Br | 1.05 | 4 |
| Compound 12 | I | 0.42 | 3 |
Data adapted from Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors.[6]
Conclusion: The Enduring Legacy and Future Potential of the Pyrrolidinone Scaffold
The pyrrolidinone core continues to be a remarkably fruitful scaffold in the quest for novel therapeutics. Its journey from the early nootropics to the highly specific and potent anticonvulsants and kinase inhibitors of today is a testament to its versatility and the ingenuity of medicinal chemists. The ability to fine-tune its properties through chemical modification ensures that the pyrrolidinone nucleus will remain a central theme in drug discovery for years to come. Future research will undoubtedly uncover new biological targets and therapeutic applications for this privileged scaffold, further solidifying its important place in the armamentarium of medicinal chemistry.
References
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research. Brain research reviews, 19(2), 180–222. [Link]
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287–312. [Link]
-
Löscher, W., Gillard, M., Sands, Z. A., Kaminski, R. M., & Klitgaard, H. (2016). Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond. CNS drugs, 30(11), 1055–1077. [Link]
-
Gillard, M., Fuks, B., Leclercq, K., & Matagne, A. (2004). Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A). European journal of pharmacology, 506(1), 1–8. [Link]
-
Anand, N., & Singh, A. K. (2014). An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry - Section B, 53B(9), 1218-1221. [Link]
-
Kaminski, R. M., Matagne, A., Leclercq, K., Gillard, M., Michel, P., & Klitgaard, H. (2008). SV2A protein is a broad-spectrum anticonvulsant target: functional correlation between protein binding and seizure protection in models of partial and generalized epilepsy. Neuropharmacology, 54(4), 715–720. [Link]
-
Yang, T. H., Lu, K. C., Chen, Y. L., & Lee, A. R. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules (Basel, Switzerland), 22(6), 913. [Link]
Sources
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.
Introduction to this compound
This compound is a chiral building block that incorporates a protected amino group, a lactam ring, and a carboxylic acid moiety. Its molecular structure, particularly the presence of the tert-butyloxycarbonyl (Boc) protecting group, plays a significant role in its physicochemical properties, including solubility. The Boc group is a cornerstone in modern organic synthesis, valued for its ability to mask the reactivity of amines while being readily removable under mild acidic conditions.[1][2][] This feature makes Boc-protected compounds like the one in focus invaluable in multi-step synthetic pathways, especially in peptide synthesis and the development of novel therapeutics.[2][]
The solubility of this compound is a critical parameter in process development, formulation, and purification. Understanding its behavior in different organic solvents is essential for designing efficient reaction conditions, crystallization processes, and analytical methods.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The structure of this compound presents a combination of polar and nonpolar features that dictate its solubility profile.
-
The Boc Group: The tert-butyl moiety of the Boc group is nonpolar and bulky, significantly increasing the lipophilicity of the molecule.[1] This structural feature generally enhances solubility in nonpolar and moderately polar aprotic solvents.[1]
-
The Carboxylic Acid and Lactam: The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The lactam ring also contributes to the molecule's polarity. These groups favor solubility in polar protic and aprotic solvents.
-
Overall Molecular Polarity: The interplay between the lipophilic Boc group and the polar functional groups results in a molecule with moderate overall polarity. This suggests that the compound will exhibit good solubility in a range of common organic solvents.
Quantitative Solubility Data
While specific, publicly available quantitative solubility data for this compound is not readily found in comprehensive databases, a systematic experimental determination is the standard approach in a research and development setting. The following table provides a template for recording such experimentally determined solubility data.
| Solvent Name | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) at 25°C |
| Dichloromethane (DCM) | Polar Aprotic | High | Data to be determined experimentally |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Data to be determined experimentally |
| Ethyl Acetate | Polar Aprotic | Medium to High | Data to be determined experimentally |
| Acetonitrile | Polar Aprotic | Medium | Data to be determined experimentally |
| Methanol | Polar Protic | Medium to High | Data to be determined experimentally |
| Ethanol | Polar Protic | Medium | Data to be determined experimentally |
| Isopropanol | Polar Protic | Medium | Data to be determined experimentally |
| Acetone | Polar Aprotic | High | Data to be determined experimentally |
| Toluene | Nonpolar | Low to Medium | Data to be determined experimentally |
| Heptane | Nonpolar | Low | Data to be determined experimentally |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data to be determined experimentally |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Data to be determined experimentally |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[4][5][6] This method involves saturating a solvent with the solute and then quantifying the dissolved concentration. The following protocol is a self-validating system for obtaining reliable solubility data.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Step-by-Step Methodology
-
Preparation of the Solid: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.[6]
-
Addition of Solvent: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to shake for a sufficient time to reach equilibrium. A common duration is 24 to 72 hours. It is important to ensure that the temperature is kept constant as it significantly influences solubility.[4][5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Centrifugation can be used to accelerate this process.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. To ensure that no solid particles are transferred, the supernatant should be filtered through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used to determine the concentration of the saturated solution.
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
Diagram of the Experimental Workflow
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements:[7]
-
Purity of the Compound and Solvent: Impurities can alter the solubility of the compound.
-
Temperature: Solubility is generally temperature-dependent. Therefore, precise temperature control is essential.[4][5]
-
Equilibration Time: Insufficient time may lead to an underestimation of solubility.
-
pH of the Medium: For ionizable compounds, the pH of the solvent can significantly impact solubility. While this is more critical in aqueous solutions, trace water or acidic/basic impurities in organic solvents can have an effect.
-
Solid State Properties: The crystalline form (polymorphism) of the compound can influence its solubility.
Safety Precautions
When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety practices.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used for detailed hazard information and handling procedures.[8][9][10][11]
-
Avoid inhalation, ingestion, and skin contact.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data is best determined experimentally, the theoretical framework based on its molecular structure provides valuable predictive insights. The detailed shake-flask protocol offers a robust and reliable method for obtaining accurate solubility data, which is fundamental for the successful application of this important synthetic building block in research and development.
References
- Avdeef, A. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.
- Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- ChemDiv. (2022). Compound solubility measurements for early drug discovery.
- Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare.
- Fisher Scientific. (2016). SAFETY DATA SHEET - Acetic acid. Fisher Scientific.
- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Chemistry LibreTexts.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Fisher Scientific. (2018).
- USP-NF. (2016). <1236> Solubility Measurements. USP-NF.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.
- ResearchGate. (2025). Calculated physicochemical properties of Boc-deprotected.
- Fisher Scientific. (2025). SAFETY DATA SHEET - N-BOC-Piperidine-4-carboxylic acid. Fisher Scientific.
- FDC Chemical. (n.d.). This compound. FDC Chemical.
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.). This compound. ChemicalBook.
- TOKU-E. (n.d.).
- Dalton Research Molecules. (n.d.). (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid. Dalton Research Molecules.
- ChemicalBook. (n.d.). This compound (CAS 135415-24-6). ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 4. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. uwm.edu [uwm.edu]
- 9. uprm.edu [uprm.edu]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid in Modern Peptide Synthesis
Introduction: Engineering Peptide Conformation with Lactam-Based Scaffolds
In the landscape of therapeutic peptide and peptidomimetic drug discovery, precise control over the three-dimensional structure of a molecule is paramount to achieving high potency, selectivity, and metabolic stability.[1][2] Natural peptides often adopt specific secondary structures, such as β-turns, to exert their biological function. However, short linear peptides are typically flexible in solution, leading to a significant entropic penalty upon binding to their target receptor. The strategic introduction of conformational constraints is a widely employed technique to pre-organize a peptide into its bioactive conformation, thereby enhancing its pharmacological properties.[1][3]
(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid is a specialized, non-proteinogenic building block designed for this purpose. Its rigid γ-lactam (pyrrolidinone) core serves as a potent scaffold to induce turn-like structures within a peptide sequence.[3][4][5] By incorporating this moiety, researchers can mimic β-turns, which are crucial for many protein-protein interactions.[3][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable synthetic tool in solid-phase peptide synthesis (SPPS).
The Scientific Rationale: Causality Behind Conformational Control
The pyrrolidine ring of proline is a natural turn-inducer in peptides and proteins.[7][8] The structure of this compound builds upon this principle, offering a more defined and rigid constraint. The γ-lactam fused ring system significantly restricts the available conformational space of the peptide backbone. This class of constrained amino acids, often referred to as Freidinger lactams or their analogues, has proven effective in stabilizing Type II β-turns.[3]
The incorporation of this building block offers several key advantages in drug design:
-
Enhanced Receptor Affinity: By locking the peptide into a bioactive conformation, the entropic cost of binding is reduced, often leading to a significant increase in binding affinity.
-
Increased Proteolytic Stability: The non-natural lactam structure is resistant to cleavage by common proteases, thereby extending the in-vivo half-life of the resulting peptide.[1][2]
-
Improved Selectivity: A conformationally defined peptide is more likely to interact with its intended target with higher specificity, reducing off-target effects.
The diagram below illustrates the conceptual integration of the lactam scaffold to mimic a peptide β-turn.
Caption: Conceptual mimicry of a natural β-turn using the lactam scaffold.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocols are designed for standard Boc-based solid-phase peptide synthesis (Boc-SPPS). The N-substitution on the pyrrolidine ring of this compound can present steric challenges. Therefore, the use of potent coupling reagents is highly recommended to ensure efficient acylation.[9][10]
Protocol 1: Manual Boc-SPPS Coupling Cycle
This protocol outlines the manual steps for a single coupling cycle to incorporate this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., MBHA resin for peptide amides, PAM resin for peptide acids) with a free N-terminal amine.
-
This compound
-
Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Neutralization Solution: 10% DIPEA in DMF (v/v)
-
Standard SPPS reaction vessel and shaker.
Workflow Diagram:
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jopcr.com [jopcr.com]
- 3. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The design and synthesis of mimetics of peptide beta-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: Strategic Amide Bond Formation with (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of bioactive molecules and natural products.[1] Its constrained conformation can impart favorable pharmacological properties, such as enhanced binding affinity and metabolic stability. Specifically, derivatives of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid serve as crucial chiral building blocks for the synthesis of novel therapeutics. The successful coupling of this acid with a diverse range of primary and secondary amines is a frequently encountered and critical transformation in the development of new chemical entities.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of this compound with amines. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Core Principles: Activating the Carboxyl Group for Amide Synthesis
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow.[2] The core principle of amide coupling is the in situ activation of the carboxylic acid to generate a more reactive intermediate that is readily attacked by the amine nucleophile.[3][4] The choice of coupling reagent is paramount and dictates the nature of this activated intermediate, influencing reaction efficiency, racemization risk, and byproduct profiles.[2]
For a chiral substrate like this compound, minimizing epimerization at the α-carbon is a critical consideration. Modern coupling reagents are designed to achieve high yields and purity while preserving stereochemical integrity.[5]
Visualizing the General Coupling Workflow
The overall process, regardless of the specific reagents, follows a consistent logical flow from reactant preparation to the isolation of the final amide product.
Caption: General workflow for the amide coupling reaction.
Selecting the Optimal Coupling Strategy: A Comparative Overview
The choice of coupling reagent is the most critical parameter in designing a successful amide synthesis.[4] Below is a comparison of three robust and widely used methods, each with its own mechanistic pathway and ideal applications.
| Coupling Strategy | Key Reagents | Typical Solvents | Base | Key Advantages | Considerations |
| Carbodiimide-Mediated | EDC, HOBt | DCM, DMF | DIPEA, Et3N | Cost-effective, water-soluble byproducts (EDC).[2][6] | Risk of racemization without additives, formation of N-acylurea byproduct.[3][7] |
| Uronium/Aminium Salt | HATU, HBTU | DMF, NMP | DIPEA | High reactivity, fast reaction times, low racemization.[2][5][6] | Higher cost, potential for side reaction with excess reagent.[6][8] |
| Phosphonium Salt | PyBOP | DMF, DCM | DIPEA | Excellent for sterically hindered substrates, low racemization.[9] | Byproducts can complicate purification. |
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2] Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of activated intermediates.[10]
Protocol 1: EDC/HOBt Mediated Coupling
This method is a workhorse in organic synthesis due to its efficiency and the ease of removing the urea byproduct of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) via aqueous workup.[2][6] 1-Hydroxybenzotriazole (HOBt) is added as an additive to suppress racemization and improve reaction rates by forming a more reactive HOBt-ester intermediate.[3][7]
Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This unstable species is intercepted by HOBt to generate an HOBt-active ester. The amine then attacks this active ester to form the stable amide bond, regenerating HOBt in the process.[2]
Caption: Simplified mechanism of EDC/HOBt mediated coupling.
Step-by-Step Procedure:
-
Reactant Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the mixture in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. The mixture may become cloudy.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[10]
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[10]
-
If using DMF, dilute with a larger volume of Ethyl Acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[10]
-
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure amide.
Protocol 2: HATU Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent known for rapid reaction times and very low rates of epimerization.[2][6] It is particularly effective for challenging couplings, including those involving sterically hindered amines or acids.[5]
Mechanism Insight: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then readily attacked by the amine to furnish the amide product.[2]
Caption: Simplified mechanism of HATU mediated coupling.
Step-by-Step Procedure:
-
Pre-activation: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).[10]
-
Stirring: Stir this mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.
-
Reaction: Continue stirring at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup:
-
Pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
To remove residual DMF, combine the organic layers and wash with a 5% LiCl aqueous solution (2-3x), followed by a final wash with brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Presence of water (hydrolysis of active intermediate).- Steric hindrance.[10][11] | - Increase equivalents of coupling reagent and/or base.- Ensure the use of a non-nucleophilic base like DIPEA.- Use anhydrous solvents and reagents; perform under inert atmosphere.- Switch to a more powerful coupling reagent like HATU or PyBOP; consider elevating temperature. |
| Starting Material Remains | - Insufficient reaction time.- Low reactivity of the amine (e.g., electron-deficient anilines).[11] | - Extend the reaction time and continue monitoring.- For unreactive amines, consider converting the acid to an acyl chloride using SOCl₂ or oxalyl chloride, though this is a harsher method.[12] |
| Presence of Byproducts | - N-acylurea formation (with carbodiimides).- Guanidinylation of the amine (with excess uronium salt).[8] | - Ensure HOBt is used with EDC to minimize N-acylurea.- Avoid using a large excess of HATU; pre-activation of the acid is recommended.[6] |
| Racemization Detected | - Reaction temperature is too high.- Inappropriate base or coupling reagent. | - Run the reaction at 0 °C or room temperature.- Use racemization-suppressing additives like HOBt or HOAt.[7] HATU is known for low racemization rates.[2] |
Conclusion
The coupling of this compound with amines is a fundamental transformation for the synthesis of complex molecules in drug discovery. A rational approach to selecting the coupling strategy, based on the nature of the amine substrate and an understanding of the underlying reaction mechanisms, is key to success. By employing robust protocols, such as those detailed for EDC/HOBt and HATU, and adhering to best practices for anhydrous reaction conditions and monitoring, researchers can reliably and efficiently synthesize the desired amide products while maintaining stereochemical integrity. This guide serves as a foundational resource to empower scientists to navigate this critical synthetic step with confidence and precision.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- (n.d.). How to Optimize Peptide Synthesis?.
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [This is a highly cited review, a URL to the abstract on the publisher's site would be appropriate, e.g., https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [This is another key review, a URL to the abstract on the publisher's site would be appropriate, e.g., https://www.sciencedirect.com/science/article/abs/pii/S004040200400041X]
- BenchChem. (2025). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Reddit. (2022). amide coupling help.
- Wikipedia. (n.d.). Peptide synthesis.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
- Labshake. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. people.uniurb.it [people.uniurb.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
protocol for Boc deprotection of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Application Note & Protocol
Topic: A Validated Protocol for the Acid-Catalyzed Boc Deprotection of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Abstract & Introduction
The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry, valued for its stability under a wide range of nucleophilic and basic conditions.[1][2] Its efficient and clean removal is a critical step in multi-step syntheses, particularly in the development of pharmaceutical intermediates and complex molecules. The target compound of this protocol, (S)-(4-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, is a chiral building block whose utility spans various areas of medicinal chemistry.
This application note provides a comprehensive and validated protocol for the deprotection of this compound using Trifluoroacetic Acid (TFA). Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offers critical field-proven insights for troubleshooting, and establishes a self-validating framework for monitoring the reaction to ensure high yield and purity.
The Chemistry: Mechanism of Acid-Catalyzed Boc Cleavage
The removal of the Boc group with a strong acid like Trifluoroacetic Acid (TFA) is a robust and well-understood acid-catalyzed elimination process.[3] The mechanism proceeds through several distinct, sequential steps which are crucial to understanding the reaction's kinetics and byproducts.
-
Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid.[3][4] This initial step activates the protecting group, rendering it susceptible to cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and readily cleaves to form two key species: a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, liberating the free amine and gaseous carbon dioxide (CO₂).[1][4][5] This irreversible decarboxylation is the thermodynamic driving force for the entire reaction. It is critical that the reaction vessel is not a closed system to allow this gas to escape safely.[1][4]
-
Salt Formation: In the highly acidic reaction medium, the newly deprotected amine is immediately protonated by the excess TFA, yielding the final product as its trifluoroacetate salt.[3][4]
The reactive tert-butyl cation generated during the reaction can be quenched by a trapping agent, or more commonly, it will deprotonate to form isobutylene gas.[4][6]
Caption: Mechanism of TFA-mediated Boc deprotection.
Detailed Experimental Protocol
This protocol has been optimized for the deprotection of this compound on a standard laboratory scale.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask (appropriate size) |
| Trifluoroacetic acid (TFA), Reagent grade | Magnetic stirrer and stir bar |
| Dichloromethane (DCM), Anhydrous | Ice/water bath |
| Diethyl ether (cold, ~4 °C) | Rotary evaporator with cold trap |
| Silica gel TLC plates (e.g., F₂₅₄) | TLC developing chamber |
| Ninhydrin stain solution | UV lamp (254 nm) |
| Deuterated solvent for NMR (e.g., D₂O or DMSO-d₆) | Standard laboratory glassware |
Step-by-Step Methodology
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is approximately 0.1-0.2 M.
-
Expert Insight: Using anhydrous DCM is crucial to prevent the introduction of water, which could potentially lead to side reactions, although the Boc deprotection itself is tolerant to some moisture.[3]
-
Place the flask in an ice/water bath and stir the solution for 10-15 minutes until it reaches 0 °C. This cooling step is important to moderate the initial exothermic reaction upon TFA addition.[3][7]
-
-
TFA Addition:
-
Slowly add Trifluoroacetic acid (TFA, ~10-20 eq) to the stirring solution. A common and effective formulation is a 25-50% solution of TFA in DCM (v/v).[8] For example, for every 10 mL of DCM used to dissolve the substrate, add 2.5-5 mL of TFA.
-
Expert Insight: While neat TFA can be used, a solution in DCM provides better control over the reaction rate and temperature.[9] The reaction is often complete within minutes with neat TFA but monitoring can be more challenging.
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-3 hours.[8]
-
Reaction Validation (TLC): Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[3][10]
-
Mobile Phase: A polar system such as 10-20% Methanol in DCM is a good starting point.
-
Spotting: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the plate.
-
Analysis: The Boc-protected starting material will have a higher Rf value. The deprotected product, being a polar salt, will have a much lower Rf and may appear as a streak from the baseline. The disappearance of the starting material spot indicates reaction completion.
-
Visualization: After eluting, dry the plate thoroughly (a heat gun can help remove residual TFA) and visualize under a UV lamp. Then, stain the plate with ninhydrin and gently heat. The deprotected product will stain a distinct color (typically purple/blue), confirming the presence of a primary amine.[11]
-
-
-
Work-up and Isolation:
-
Once TLC confirms the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3][10]
-
Trustworthiness Check: Ensure your rotary evaporator is fitted with a robust cold trap (dry ice/acetone or a cryo-cooler) to capture the volatile and corrosive TFA.[9] To ensure complete removal of residual TFA, add toluene to the crude residue and evaporate again; repeat this co-evaporation process 2-3 times.[9]
-
The resulting residue is the crude (S)-(4-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid trifluoroacetate salt, which may be an oil or a semi-solid.
-
Add a sufficient amount of cold diethyl ether to the flask and stir or sonicate vigorously. The product salt should precipitate as a solid.[3]
-
Collect the solid by vacuum filtration, wash it thoroughly with more cold diethyl ether to remove any non-polar impurities, and dry under high vacuum.
Note on Free Amine: If the free amine is required instead of the TFA salt, a basic work-up with a mild base like saturated sodium bicarbonate can be performed after the initial evaporation.[7][10] However, for this specific molecule containing a carboxylic acid, this can lead to the formation of a highly water-soluble dicarboxylate salt, making extraction into an organic solvent difficult. Isolating the product as the TFA salt is generally the most efficient method.
-
Data Interpretation & Characterization
| Parameter | Recommended Conditions & Expected Outcome |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reagent | Trifluoroacetic Acid (TFA) in DCM (25-50%, v/v) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1–3 hours (monitor by TLC) |
| Work-up | Evaporation followed by precipitation with cold diethyl ether |
| Typical Yield | >90% (as TFA salt) |
| ¹H NMR | Disappearance of the large singlet for the tert-butyl protons at ~1.4 ppm. Appearance of a broad signal for the -NH₃⁺ protons. |
| TLC (15% MeOH/DCM) | Rf (Starting Material) ≈ 0.6; Rf (Product) ≈ 0.1 (stains with ninhydrin) |
Troubleshooting and Advanced Insights
-
Oily Product: TFA salts are notoriously difficult to crystallize and often present as oils.[9] If a solid is not obtained after ether precipitation, try scratching the flask with a spatula or adding a seed crystal if available. Alternatively, using 4M HCl in 1,4-dioxane instead of TFA often yields a more crystalline hydrochloride salt which is easier to handle.[9][12]
-
Incomplete Reaction: If TLC shows significant starting material after 3 hours, the cause could be insufficient TFA or substrate degradation.[3] Add another portion of TFA and allow the reaction to stir for longer. Most deprotections of this type are rapid, so incomplete conversion is rare with sufficient acid.
-
Sensitive Substrates: While the target molecule is robust, substrates containing other acid-sensitive groups (e.g., t-butyl esters, trityl groups) would also be cleaved under these conditions.[13][14] This protocol is selective for acid-labile groups over more stable protecting groups like Cbz or Fmoc.[5][]
References
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved January 14, 2026, from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]
-
Supporting Information for "Self-Assembly of Supramolecular Polymers". (2010). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
TFA Deprotection. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved January 14, 2026, from [Link]
-
Boc De-protection. (2023). Reddit. Retrieved January 14, 2026, from [Link]
-
Boc Deprotection - TFA Examples. (n.d.). Common Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
How to confirm BOC deprotection by TFA? (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Liu, Y.-S., et al. (2011). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved January 14, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rsc.org [rsc.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. peptide.com [peptide.com]
- 14. pubs.rsc.org [pubs.rsc.org]
The Strategic Application of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic Acid in Chiral Synthesis: A Guide for Drug Discovery Professionals
Introduction: The Value of Chiral Scaffolds in Modern Drug Design
In the landscape of contemporary drug discovery, the demand for stereochemically pure compounds is paramount. Chiral building blocks serve as the foundational elements for constructing complex molecular architectures with precise three-dimensional orientations, a critical factor for achieving high target specificity and minimizing off-target effects. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous therapeutic agents.[1] Its conformational rigidity and the potential for stereospecific functionalization make it an attractive starting point for the synthesis of novel drug candidates.
This technical guide focuses on the application of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid , a versatile chiral building block that combines the key structural features of a pyroglutamic acid derivative with a strategically placed protected amine and a reactive carboxylic acid handle. This unique combination of functionalities makes it an exceptionally valuable synthon, particularly in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a prominent class of oral antihyperglycemic agents for the management of type 2 diabetes.[2][3]
This document will provide an in-depth exploration of the synthetic utility of this building block, complete with detailed experimental protocols and a discussion of the underlying chemical principles that guide its application.
Molecular Profile and Strategic Advantages
This compound, with a molecular formula of C₁₁H₁₈N₂O₅ and a molecular weight of 258.27 g/mol , presents a trifunctional scaffold that is primed for sequential and selective chemical modifications.
-
The (S)-Stereocenter: The defined stereochemistry at the 4-position of the pyrrolidinone ring is crucial for establishing the desired chirality in the final drug molecule, which is often essential for potent and selective biological activity.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the 4-amino substituent offers robust protection under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, allowing for the timely unmasking of the amine for subsequent transformations.[4][]
-
The Acetic Acid Side Chain: The carboxylic acid moiety provides a key reactive site for amide bond formation, enabling the coupling of this chiral scaffold to other fragments of the target molecule.[6]
The strategic placement of these functional groups allows for a modular and convergent approach to the synthesis of complex drug targets, such as the gliptins (DPP-4 inhibitors).
Application in the Synthesis of DPP-4 Inhibitors: A Representative Workflow
The pyrrolidinone core is a recurring motif in a number of potent DPP-4 inhibitors.[2] The following section outlines a representative synthetic workflow illustrating how this compound can be employed as a key building block in the synthesis of a generic DPP-4 inhibitor, drawing parallels to the established synthetic routes of drugs like Alogliptin and Linagliptin.[7][8]
Caption: Synthetic workflow utilizing the chiral building block.
Part 1: Amide Bond Formation - Coupling the Chiral Scaffold
The initial step in this synthetic strategy involves the formation of an amide bond between the carboxylic acid of our chiral building block and a suitable amine partner. The choice of the amine will be dictated by the specific structure of the target DPP-4 inhibitor. For this illustrative purpose, we will consider a generic chiral aminopiperidine derivative, a common structural element in many "gliptins".[7]
The selection of the appropriate coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization.[9] A comparative analysis of common coupling reagents is presented in the table below.
| Coupling Reagent | Activating Agent | Typical Base | Solvent | Advantages | Disadvantages |
| EDC/HOBt | EDC | DIPEA, Et₃N | DCM, DMF | Readily available, water-soluble byproducts | Can lead to racemization, HOBt is explosive |
| HATU | HATU | DIPEA, Collidine | DMF, NMP | Fast reaction times, low racemization | Higher cost, potential for side reactions |
| PyBOP | PyBOP | DIPEA | DMF, DCM | Efficient for hindered amino acids | Byproduct is HMPA (carcinogenic) |
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a robust and high-yielding procedure for the coupling of this compound with a representative amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound (1.0 eq)
-
Chiral Aminopiperidine derivative (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 10 minutes to allow for pre-activation of the carboxylic acid.
-
Add the chiral aminopiperidine derivative (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired N-coupled intermediate.
Causality Behind Experimental Choices:
-
HATU is chosen for its high efficiency and low propensity to cause epimerization at the chiral centers.[9]
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to scavenge the protons generated, driving the reaction to completion.
-
Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester intermediate and the coupling reagent.
Part 2: Boc Deprotection - Unveiling the Reactive Amine
With the core fragments of the molecule successfully coupled, the next critical step is the deprotection of the Boc group to reveal the primary amine. This is typically achieved under acidic conditions.[4][] The choice of acid and solvent can be tailored to the stability of the other functional groups present in the molecule.
| Acidic Reagent | Solvent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, RT | Volatile reagents, easy work-up | TFA is corrosive and requires careful handling |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate | 4M HCl in Dioxane, RT | Affords the hydrochloride salt directly | Dioxane is a suspected carcinogen |
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid
This protocol details a standard and efficient method for the removal of the Boc protecting group using TFA in DCM.
Materials:
-
N-Coupled Intermediate (from Part 1) (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-coupled intermediate (1.0 eq) in DCM.
-
To the stirred solution, add TFA (typically 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Sources
Guide to Solid-Phase Peptide Synthesis Using Boc-Protected Amino Acids: Principles, Protocols, and Troubleshooting
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry is a foundational and robust methodology for the chemical synthesis of peptides. This technique, pioneered by R.B. Merrifield, relies on a graduated acid lability scheme where the temporary Nα-Boc protecting group is removed by a moderate acid (trifluoroacetic acid), while the semi-permanent, typically benzyl-based, side-chain protecting groups are cleaved with a strong acid like anhydrous hydrogen fluoride (HF) in the final step.[1][2] Although Fmoc chemistry has become more prevalent for routine synthesis, the Boc/Bzl strategy remains indispensable for synthesizing long or "difficult" sequences prone to aggregation and for producing certain modified peptides like C-terminal thioesters.[3] This guide provides an in-depth exploration of the principles of Boc-SPPS, detailed experimental protocols, and field-proven insights into overcoming common synthetic challenges.
The Core Principle: Graduated Acid Lability
The success of Boc-SPPS hinges on a protection scheme that is not strictly orthogonal but relies on differential acid stability.[4] The Nα-amino group is protected by the Boc group, which is readily cleaved by moderate acids like trifluoroacetic acid (TFA). The reactive side-chains of amino acids are protected by groups, often benzyl-based, that are stable to repeated TFA treatments but are removed during the final cleavage step with a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][5] This differential lability allows for the selective deprotection of the N-terminus at each cycle of the synthesis without disturbing the side-chain protection.
The general workflow for each synthesis cycle is a sequential process as illustrated below.
Caption: High-level workflow of a typical Boc-SPPS cycle.
Reagents and Materials: A Practical Overview
Solid Supports (Resins)
The choice of resin is dictated by the desired C-terminus of the final peptide.
| Resin Type | Linker Type | Cleavage Product | Common Use |
| Merrifield Resin | Chloromethyl | Peptide Acid | The classical resin for Boc-SPPS.[5] |
| PAM Resin | Phenylacetamidomethyl | Peptide Acid | Offers greater stability to TFA than Merrifield resin, reducing chain loss during synthesis.[5] |
| BHA Resin | Benzhydrylamine | Peptide Amide | Standard resin for producing C-terminal peptide amides.[5] |
| MBHA Resin | Methylbenzhydrylamine | Peptide Amide | More acid-labile than BHA, allowing for slightly milder cleavage conditions. It is the support of choice for peptide amides.[5] |
Side-Chain Protecting Groups
Proper side-chain protection is critical. The protecting groups must be stable to repeated TFA deprotection cycles but removable by strong acid during the final cleavage.
| Amino Acid | Side-Chain Protecting Group (Abbreviation) | Chemical Group |
| Arg | Tosyl (Tos) | Benzyl-based sulfonyl |
| Asp / Glu | Benzyl ester (OBzl) | Benzyl ether |
| Cys | 4-Methylbenzyl (Meb) | Benzyl-based thioether |
| His | Benzyloxymethyl (Bom) | Benzyl-based |
| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Substituted benzyloxycarbonyl |
| Ser / Thr | Benzyl (Bzl) | Benzyl ether |
| Trp | Formyl (For) | Formyl |
| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z) | Substituted benzyloxycarbonyl |
Note: This is not an exhaustive list. The choice of protecting group can be critical for specific sequences and must be verified before synthesis.
Detailed Experimental Protocols
The following protocols are provided for manual Boc-SPPS at a 0.1-0.5 mmol scale.
Protocol 1: Standard Boc-SPPS Cycle
This protocol follows a discrete deprotection-neutralization-coupling sequence.
-
Place the desired amount of resin (e.g., MBHA for a peptide amide) in a reaction vessel.
-
Add dichloromethane (DCM) to cover the resin.
-
Agitate gently for 30-60 minutes at room temperature.
-
Drain the solvent by filtration.
Causality: TFA is a moderately strong acid that cleaves the acid-labile Boc group, liberating the N-terminal amine as a trifluoroacetate salt.
-
Add a solution of 50% TFA in DCM (v/v) to the swollen resin. For sequences containing Cys, Met, or Trp, add a scavenger such as 0.5% Dithioethane (DTE) to the deprotection solution to trap the tert-butyl cations formed, preventing side-chain alkylation.[2][5]
-
Perform a pre-wash by agitating for 5 minutes.[2]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 15-25 minutes to ensure complete deprotection.[2]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and then isopropanol (IPA) to remove residual acid.[2]
Causality: The protonated N-terminal amine (R-NH₃⁺TFA⁻) is not nucleophilic. A hindered organic base is required to deprotonate it to the free amine (R-NH₂), which is necessary for the subsequent coupling reaction.
-
Suspend the peptide-resin in a 10% solution of diisopropylethylamine (DIEA) in DCM.[2]
-
Agitate for 1-2 minutes and drain.
-
Repeat the neutralization step to ensure complete conversion.
-
Wash the resin with DCM (3-5 times) to remove excess base.
Causality: A coupling reagent activates the carboxylic acid of the incoming Boc-amino acid, making it susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; ~0.95 eq. relative to the amino acid) in N,N-Dimethylformamide (DMF).
-
Add this solution to the neutralized peptide-resin.
-
Add DIEA (4-6 equivalents) to the reaction vessel to initiate coupling.[2]
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's completion using the qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates the absence of primary amines and a complete coupling.[2][6] If the test is positive (blue beads), a second coupling may be required.
Caption: Simplified mechanism of amino acid activation and coupling.
-
After complete coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts. The cycle (Steps 2-5) is now complete.
Protocol 2: In Situ Neutralization Coupling
This advanced protocol combines neutralization and coupling, which can significantly improve synthesis efficiency, especially for "difficult" sequences prone to aggregation.[1][7][8] By minimizing the time the N-terminal amine exists in its free, unprotonated state, intermolecular aggregation is suppressed.[1][4]
-
Perform Resin Swelling (Protocol 1, Step 1) and Boc Deprotection (Protocol 1, Step 2).
-
Amino Acid Activation: In a separate vial, dissolve the Boc-amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF.
-
In Situ Neutralization/Coupling:
-
Perform Monitoring (Protocol 1, Step 4.5) and Washing (Protocol 1, Step 5).
Protocol 3: Final Cleavage and Deprotection
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires specialized Teflon/Kel-F apparatus and extensive safety training. TFMSA is a less hazardous but still highly corrosive alternative.[5][10]
-
Dry the final peptide-resin thoroughly under vacuum.
-
Place the peptide-resin (0.5-1.0 g) and a Teflon-coated stir bar into the HF reaction vessel.
-
Add the appropriate scavenger cocktail to the vessel. The choice of scavenger is critical to prevent side reactions from reactive carbocations generated during cleavage.[11]
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Stir the reaction mixture at 0°C for 45-60 minutes.[5] For peptides containing Arg(Tos), the reaction may require up to 2 hours.[12]
-
After the reaction, evaporate the HF under a stream of nitrogen or under vacuum.
-
Suspend the resin/peptide mixture in cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration and wash several times with cold ether to remove scavengers.
-
Dry the crude peptide under vacuum.
| Cleavage Cocktail (Scavenger) | Composition (v/v/w) | Recommended Use |
| Standard | HF : Anisole (9:1) | For peptides without sensitive residues.[5] |
| For Cys-containing | HF : p-Cresol : p-Thiocresol (18:1:1) | p-Thiocresol protects the Cys side chain.[11] |
| For Trp-containing | HF : Anisole : BDT : MeONH₂·HCl (18:2:1:1) | Scavengers to prevent Trp alkylation.[11] |
BDT: 1,2-ethanedithiol; MeONH₂·HCl: Methoxyamine hydrochloride
Troubleshooting and Field-Proven Insights
| Issue | Common Cause(s) | Diagnostic Signs | Mitigation & Solution Strategies |
| Incomplete Coupling | Peptide Aggregation: Inter-chain hydrogen bonding forms secondary structures, blocking reagent access. Common in hydrophobic sequences.[13][14] | - Positive Kaiser test after coupling. - Resin beads appear shrunken or clumped.[13] - Low final yield. | - Switch to in situ neutralization protocol. This is highly effective at disrupting aggregation.[14] - Use chaotropic salts: Wash the resin with 0.4 M LiCl in DMF before coupling to disrupt hydrogen bonds.[13] - Change solvent: Use N-methylpyrrolidone (NMP) or add DMSO.[14] |
| Steric Hindrance: Bulky amino acids (e.g., Ile, Val) or N-methylated residues couple slowly. | - Positive Kaiser test after coupling. | - Use a more potent coupling reagent: HATU is highly recommended for difficult couplings.[9] - Double couple: Repeat the coupling step. - Increase reaction time and/or temperature. [14] | |
| Deletion Sequences | Incomplete Deprotection: The Boc group is not fully removed, preventing the subsequent amino acid from coupling. | - Mass spectrometry (MS) of the crude product shows masses corresponding to missing amino acids. | - Increase deprotection time: Extend the second TFA treatment to 30 minutes. - Ensure reagent quality: Water contamination in TFA can reduce its effective acidity.[15] |
| Truncated Peptide | Diketopiperazine (DKP) Formation: Intramolecular cyclization of the N-terminal dipeptide cleaves it from the resin. Highly prevalent with Pro or Gly at the second position.[16][17] | - HPLC and MS analysis show a major peak corresponding to the cyclic dipeptide and the truncated peptide. | - Use in situ neutralization: This minimizes the lifetime of the free amine, reducing the opportunity for cyclization.[14][16] - Use a 2-chlorotrityl (2-CTC) resin: The steric bulk of the linker can suppress DKP formation.[16] - Incorporate the first two amino acids as a pre-formed dipeptide. |
| Side-Chain Alkylation | Insufficient Scavenging: Reactive carbocations from cleaved protecting groups (e.g., tert-butyl cation) alkylate nucleophilic side chains (Trp, Met, Cys). | - MS analysis shows adducts with masses corresponding to +56 Da (tert-butylation). | - Use scavengers during deprotection: Add DTE or triisopropylsilane (TIS) to the TFA deprotection solution.[2] - Use appropriate scavengers during final cleavage: Refer to the cleavage cocktail table. |
Conclusion
While Fmoc-based SPPS is now the dominant method for many applications, Boc chemistry remains a powerful and often superior strategy for specific challenges in peptide synthesis. Its utility in overcoming aggregation in difficult sequences and its compatibility with certain non-standard monomers ensures its continued relevance. A thorough understanding of the underlying chemical principles, from graduated acid lability to the mechanisms of side reactions, empowers researchers to troubleshoot effectively and synthesize complex peptides with high fidelity. The protocols and strategies outlined in this guide provide a robust framework for the successful application of Boc-SPPS in both academic research and industrial drug development.
References
-
Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193. [Link]
-
Miranda, L. P., & Alewood, P. F. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 2103, 29-40. [Link]
-
Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Miranda, L. P., & Alewood, P. F. (2020). In Situ Neutralization Protocols for Boc-SPPS. PubMed. [Link]
-
Tovi, A., et al. (1998). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. PubMed. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Vasanthakumar, G. R., et al. (2021). Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]
-
Hardy, P. M., et al. (1983). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 5-12. [Link]
-
Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Jadhav, K. B., et al. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 2103, 41-57. [Link]
-
Giraud, M., et al. (2007). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. [Link]
-
Wünsch, E., et al. (1995). Comparative study of methods to couple hindered peptides. PubMed. [Link]
-
Liu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11847-11855. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Peptide Nucleic Acid (PNA) Monomers from Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Peptide Nucleic Acids (PNAs) represent a paradigm shift in the design of synthetic DNA/RNA mimics, offering exceptional hybridization properties and robust enzymatic stability. This guide provides a comprehensive overview and detailed protocols for the synthesis of PNA monomers, with a specific focus on those derived from pyrrolidine scaffolds. The incorporation of the pyrrolidine ring introduces conformational constraints into the PNA backbone, significantly enhancing binding affinity and sequence specificity.[1][2][3] This document is intended for researchers and professionals in drug development and molecular biology, offering in-depth technical guidance on the synthesis of these advanced PNA building blocks.
Introduction: The Rationale for Pyrrolidine-Based PNA Monomers
Peptide Nucleic Acids (PNAs) are synthetic polymers in which the sugar-phosphate backbone of DNA and RNA is replaced by a pseudopeptide chain. This unique structure confers PNAs with remarkable resistance to enzymatic degradation by nucleases and proteases.[2] The neutral backbone of PNA also leads to stronger and more specific binding to complementary DNA and RNA sequences, as the electrostatic repulsion between the negatively charged backbones is absent.
The introduction of a pyrrolidine ring into the PNA backbone creates a new class of conformationally constrained PNA analogues. These pyrrolidinyl PNAs, particularly those with an α/β-dipeptide backbone, exhibit superior hybridization properties.[4][5][6] The stereochemistry of the pyrrolidine ring plays a crucial role in pre-organizing the PNA strand for duplex formation, leading to enhanced thermal stability and sequence discrimination of the resulting PNA-DNA/RNA hybrids.[2] These characteristics make pyrrolidine-based PNAs highly attractive for a range of applications, including diagnostics, antisense therapy, and gene editing.
This guide will focus on the synthesis of key pyrrolidinyl PNA monomers, providing detailed, step-by-step protocols and the scientific reasoning behind the chosen synthetic strategies.
General Synthetic Strategy: A Modular Approach
The synthesis of pyrrolidine-based PNA monomers is a multi-step process that can be broadly divided into three key stages:
-
Synthesis of the Chiral Pyrrolidine Backbone: This typically starts from a commercially available chiral precursor, such as D-proline or a derivative thereof. The stereochemistry of the final PNA monomer is established at this early stage.
-
Introduction of the Nucleobase: The desired nucleobase (Adenine, Guanine, Cytosine, or Thymine) is attached to the pyrrolidine scaffold. This is often achieved through an acetic acid derivative of the nucleobase.
-
Functionalization for Solid-Phase Synthesis: The monomer is then functionalized with appropriate protecting groups (e.g., Boc or Fmoc) to make it suitable for automated solid-phase PNA synthesis.
The following diagram illustrates the general workflow for the synthesis of a pyrrolidinyl PNA monomer.
Caption: General workflow for pyrrolidinyl PNA monomer synthesis.
Detailed Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of a representative pyrrolidinyl PNA monomer. These protocols are based on established literature methods and are intended to be a starting point for researchers. Optimization may be required for specific applications or scales.
Synthesis of a Boc-Protected Pyrrolidinyl PNA Monomer (Thymine)
This protocol outlines the synthesis of a Boc-protected thymine monomer derived from D-proline.
Materials and Reagents:
-
N-Boc-cis-4-hydroxy-D-proline methyl ester
-
Thymine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Sodium hydride (NaH)
-
Ethyl bromoacetate
-
Lithium hydroxide (LiOH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Protocol:
Step 1: Synthesis of N-Boc-cis-4-(thymin-1-yl)-D-proline methyl ester
-
To a solution of N-Boc-cis-4-hydroxy-D-proline methyl ester (1.0 eq) and thymine (1.5 eq) in anhydrous DMF, add DCC (1.5 eq) and DMAP (0.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with EtOAc and wash with water, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/EtOAc) to yield the desired product.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual TFA.
Step 3: N-Alkylation with Ethyl Bromoacetate
-
Dissolve the deprotected amine from Step 2 in anhydrous THF.
-
Add NaH (2.5 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add ethyl bromoacetate (1.2 eq).
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction carefully with water.
-
Extract the product with EtOAc. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Step 4: Saponification
-
Dissolve the ester from Step 3 in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with EtOAc.
-
Dry the organic layer and concentrate to obtain the carboxylic acid.
Step 5: Final Boc Protection
-
Dissolve the carboxylic acid from Step 4 in a mixture of THF and water.
-
Add (Boc)2O (1.5 eq) and NaHCO3 (3.0 eq).
-
Stir vigorously at room temperature for 12-16 hours.
-
Acidify the reaction mixture and extract with EtOAc.
-
Dry the organic layer and concentrate to yield the final Boc-protected pyrrolidinyl PNA monomer.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Synthesis of Fmoc-Protected Pyrrolidinyl PNA Monomers
For Fmoc-based solid-phase synthesis, the final protecting group will be Fmoc instead of Boc. The synthetic route is similar, with the final protection step utilizing Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate.
The following diagram illustrates a more detailed synthetic pathway for a generic pyrrolidinyl PNA monomer.
Caption: Detailed synthetic pathway for an Fmoc-pyrrolidinyl PNA monomer.
Quantitative Data Summary
The following table provides representative yields for the synthesis of a thymine-containing pyrrolidinyl PNA monomer. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Typical Yield (%) |
| 1. Nucleobase Attachment | Mitsunobu or DCC coupling | 60-80 |
| 2. Boc Deprotection | TFA treatment | >95 (quantitative) |
| 3. N-Alkylation | Alkylation with ethyl bromoacetate | 70-85 |
| 4. Saponification | Hydrolysis with LiOH | 85-95 |
| 5. Final Protection (Boc or Fmoc) | Reaction with (Boc)2O or Fmoc-OSu | 80-90 |
Self-Validating Systems and Quality Control
To ensure the integrity of the synthesized monomers, a rigorous quality control process is essential.
-
Chromatographic Purity: The purity of each intermediate and the final product should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for solid-phase synthesis.
-
Structural Verification: The chemical structure of the final monomer must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The observed data should be consistent with the expected structure.
-
Chiral Integrity: The stereochemistry of the pyrrolidine ring is critical for the performance of the PNA. Chiral HPLC or the use of chiral shift reagents in NMR can be employed to confirm that no racemization has occurred during the synthesis.
Conclusion and Future Perspectives
The synthesis of PNA monomers from pyrrolidine derivatives offers a powerful strategy for creating conformationally constrained DNA/RNA mimics with enhanced hybridization properties. The protocols outlined in this guide provide a solid foundation for researchers to produce these valuable building blocks. The modular nature of the synthesis allows for the incorporation of a wide variety of nucleobases and other functional groups, opening up exciting possibilities for the development of novel PNA-based therapeutics and diagnostics.[3][7] Future research in this area will likely focus on the development of more efficient and scalable synthetic routes, as well as the exploration of novel pyrrolidine-based scaffolds with unique structural and functional properties.
References
-
Ditmangklo, B., Muangkaew, P., Supabowornsathit, K., & Vilaivan, T. (2020). Synthesis of Pyrrolidinyl PNA and Its Site-Specific Labeling at Internal Positions by Click Chemistry. Methods in Molecular Biology, 2105, 35-60. [Link][4][5]
-
Vilaivan, T. (2015). Pyrrolidinyl PNA with α/β-Dipeptide Backbone: From Development to Applications. Accounts of Chemical Research, 48(6), 1947-1956. [Link][6]
-
D'Souza, V. M., & Ganesh, K. N. (2003). Pyrrolidinyl peptide nucleic acid with α/β-peptide backbone: A conformationally constrained PNA with unusual hybridization properties. Journal of the American Chemical Society, 125(3), 748-749. [Link][1][2]
-
Vilaivan, T., & Suparpprom, C. (2015). Pyrrolidinyl PNA with α/β-Dipeptide Backbone: From Development to Applications. Accounts of Chemical Research, 48(6), 1947-1956. [Link][3]
-
Sahu, B., Sacui, I., & Ly, D. H. (2011). Hydrophilic and Cell-Penetrable Pyrrolidinyl Peptide Nucleic Acid via Post-synthetic Modification with Hydrophilic Side Chains. Bioconjugate Chemistry, 22(9), 1848-1856. [Link][7]
-
Falkiewicz, B., Wisniowski, W., Kolodziejczyk, A. S., Wisniewski, K., & Lankiewicz, L. (1999). Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. Nucleic Acids Symposium Series, (42), 29-30. [Link]
-
Slaitas, A., & Yeheskiely, E. (2001). Synthesis and hybridization of novel chiral pyrrolidine based PNA analogue. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1377-1379. [Link]
-
Will, D. W., Breipohl, G., Langner, D., Knolle, J., & Uhlmann, E. (2001). PNA synthesis using a novel Boc/acyl protecting group strategy. Journal of Peptide Science, 7(8), 402-412. [Link]
-
Rapireddy, S., & Ly, D. H. (2021). Optimized Synthesis of Fmoc/Boc-Protected PNA Monomers and their Assembly into PNA Oligomers. Chemistry – A European Journal, 27(40), 10323-10329. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Beck, F. (2002). Solid Phase Synthesis of PNA Oligomers. In: Nielsen, P.E. (eds) Peptide Nucleic Acids. Methods in Molecular Biology, vol 208. Humana Press. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidinyl peptide nucleic acid with α/β-peptide backbone: A conformationally constrained PNA with unusual hybridization properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidinyl PNA with α/β-Dipeptide Backbone: From Development to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrrolidinyl PNA and Its Site-Specific Labeling at Internal Positions by Click Chemistry. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Pyrrolidinyl PNA and Its Site-Specific Labeling at Internal Positions by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic and Cell-Penetrable Pyrrolidinyl Peptide Nucleic Acid via Post-synthetic Modification with Hydrophilic Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Amide Bond Formation with (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the successful amide bond formation using (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, a valuable chiral building block in modern drug discovery. We delve into the causality behind experimental choices, compare common coupling methodologies, and offer field-proven protocols designed for high-yield, high-purity synthesis while preserving stereochemical integrity. This document is intended for researchers, medicinal chemists, and process development scientists engaged in peptide synthesis and the development of novel therapeutics.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique conformational constraints and ability to participate in hydrogen bonding make it an ideal structural motif for modulating biological activity. This compound, in particular, offers a synthetically versatile platform. It incorporates a chiral center, a protected amine for orthogonal deprotection strategies, and a carboxylic acid handle for amide coupling.
However, the inherent structure of this acid presents specific challenges. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group and the stereocenter alpha to the pyrrolidinone nitrogen necessitates carefully optimized coupling conditions to avoid common pitfalls such as low conversion rates, epimerization, and steric hindrance-related side reactions.[3][4] This guide outlines rational approaches to navigate these challenges effectively.
Core Principles: Activating the Carboxyl Group for Amidation
The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable at ambient temperatures, primarily due to the formation of a stable ammonium-carboxylate salt.[5] The core principle of amide coupling is therefore the in situ conversion of the carboxylic acid's hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[6][7]
This activation is achieved using a "coupling reagent." The general transformation is depicted below.
Figure 1: General principle of amide bond formation via an activated carboxylic acid intermediate.
The Chemist's Toolkit: Reagents & Rationale
The success of coupling this compound hinges on the judicious selection of the coupling reagent, additives, base, and solvent.
Carbodiimide Reagents: The Workhorse of Coupling
Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used.[8] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[9][10]
-
Mechanism of Action: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide. This intermediate can then be attacked by the amine to form the desired amide and a urea byproduct.
-
Causality & Choice:
-
EDC: Preferred for its water-soluble urea byproduct, which simplifies purification via simple aqueous extraction.[9] This is highly advantageous in many laboratory settings.
-
DIC: A liquid reagent that is easy to handle. Its diisopropylurea byproduct is soluble in common organic solvents like DMF and DCM, making it suitable for both solution-phase and solid-phase synthesis.[8][11]
-
DCC: Generates a dicyclohexylurea (DCU) byproduct that is insoluble in most solvents. While this allows for easy removal by filtration in solution-phase synthesis, it can be problematic in solid-phase synthesis as the precipitate can clog resin filters.[12][13]
-
However, the O-acylisourea intermediate is unstable and prone to side reactions, including rearrangement to an unreactive N-acylurea or racemization at the alpha-carbon of the activated acid.[9][12] To mitigate these risks, additives are essential.
Figure 2: Carbodiimide mechanism showing the desired pathway and key side reaction, and the role of additives.
Coupling Additives: Suppressing Racemization & Enhancing Efficiency
Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial when using carbodiimides.[12] They function by rapidly converting the unstable O-acylisourea into a more stable, yet still highly reactive, active ester.[14] This strategy offers two key advantages:
-
Minimizes Racemization: The active esters are less prone to epimerization than the O-acylisourea intermediate.
-
Improves Yield: By trapping the intermediate, the formation of the undesired N-acylurea is minimized.[9]
Uronium/Aminium & Phosphonium Salts: High-Potency Reagents
For sterically hindered substrates like our target molecule, or for particularly challenging couplings, higher potency reagents are often required.
-
Uronium/Aminium Salts (HATU, HBTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most effective coupling reagents available.[11][12][15] They incorporate a HOAt or HOBt moiety directly into their structure, leading to rapid and efficient formation of the active ester.[15]
-
Causality & Choice: HATU is often superior to HBTU as its HOAt-based active ester is more reactive due to anchimeric assistance from the pyridine nitrogen, accelerating the coupling reaction.[15] These reagents require a non-nucleophilic base, like DIPEA, for activation.
-
-
Phosphonium Salts (PyBOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly efficient and are considered safer alternatives to some older, potentially toxic reagents.[11][12] They are known for high chemoselectivity. A key advantage of phosphonium salts is that they generally avoid a common side reaction of uronium salts—the guanidinylation of the primary amine.[15]
Bases & Solvents: The Reaction Environment
-
Bases: A tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is required when using uronium or phosphonium salts. Its role is to deprotonate the carboxylic acid, facilitating its attack on the coupling reagent, and to neutralize acidic byproducts.[11] 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst, especially in challenging esterifications or amidations, as it acts as a highly effective acyl transfer agent.[13][16]
-
Solvents: Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for all components. Dichloromethane (DCM) and Acetonitrile (MeCN) are also frequently used.[16]
Field-Proven Protocols
The following protocols provide detailed, step-by-step methodologies for coupling this compound with a generic primary or secondary amine. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Figure 3: A generalized workflow for amide coupling reactions in a research laboratory setting.
Protocol 1: Standard Carbodiimide Coupling (EDC/HOBt)
This method is a reliable and cost-effective starting point for many amide couplings.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
Anhydrous DMF
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in a minimal amount of anhydrous DMF (approx. 0.1-0.2 M concentration relative to the acid).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution in one portion. A slight exotherm may be observed.
-
Stir the reaction mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq), either neat if it is a liquid or as a solution in a small amount of DMF.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: High-Efficiency Uronium Salt Coupling (HATU/DIPEA)
This protocol is recommended for sterically hindered amines or when Protocol 1 gives low yields.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.5 eq) dropwise to the solution. The solution may turn yellow, which is characteristic of HATU activation.
-
Stir at 0 °C for 5-10 minutes.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with carbodiimides.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with water, 5% citric acid, saturated sodium bicarbonate, and brine. Note: Multiple aqueous washes are important to remove DMF and DIPEA salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by flash column chromatography.
Method Comparison & Strategic Selection
The choice of protocol is dictated by the nature of the amine substrate, cost considerations, and the desired reaction efficiency.
| Feature | Protocol 1: EDC/HOBt | Protocol 2: HATU/DIPEA |
| Reagent Class | Carbodiimide | Uronium/Aminium Salt |
| Relative Cost | Low | High |
| Reactivity | Good | Excellent |
| Typical Time | 4 - 24 hours | 1 - 4 hours |
| Base Required | None (or catalytic DMAP) | Stoichiometric (DIPEA, NMM) |
| Key Advantage | Cost-effective; water-soluble byproduct (EDC) simplifies work-up. | Very fast and highly efficient, especially for hindered or electron-poor substrates.[4][17] |
| Considerations | Risk of N-acylurea side product; potential for epimerization without HOBt.[9] | Higher cost; potential for amine guanidinylation if reagent stoichiometry is not controlled.[12][15] |
Conclusion
The successful synthesis of amides from this compound is readily achievable with a rational and informed approach to reaction design. For routine couplings with unhindered amines, the classic EDC/HOBt methodology offers a robust and economical solution. For more challenging substrates, where steric hindrance or electronic deactivation may impede the reaction, the use of high-potency uronium reagents like HATU is strongly recommended to ensure high conversion rates and short reaction times. By understanding the underlying mechanisms and the specific roles of each reagent, researchers can confidently select and execute the optimal protocol to advance their synthetic campaigns.
References
-
Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
- Schäfer, G., & Bode, J. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic Letters.
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Sureshbabu, V. V., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
G. G. et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews. [Link]
-
ResearchGate. (2005). Amide Bond Formation and Peptide Coupling. [Link]
-
AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis Archives. [Link]
-
G. P. et al. (2003). Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Shcherbinin, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. people.uniurb.it [people.uniurb.it]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. file.globalso.com [file.globalso.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid in Targeted Drug Delivery Systems
Introduction: A Novel Building Block for Advanced Drug Conjugates
In the rapidly evolving landscape of targeted therapeutics, the design of the linker molecule, which connects a targeting moiety (such as a monoclonal antibody) to a potent cytotoxic payload, is of paramount importance for the efficacy and safety of the resulting conjugate.[1] The ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicities, yet susceptible to cleavage within the target cell to unleash the therapeutic agent.[1] Within this context, (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid emerges as a versatile and valuable building block for the construction of sophisticated linker systems, particularly for Antibody-Drug Conjugates (ADCs) and other targeted drug delivery platforms.
This pyrrolidinone-based scaffold offers a unique combination of structural features: a protected amine for sequential peptide assembly, a carboxylic acid for conjugation, and a lactam ring that can influence the physicochemical properties of the linker. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis of peptide-based linkers, which are often designed to be substrates for lysosomal proteases like cathepsin B, an enzyme frequently overexpressed in tumor cells.[2][]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of targeted drug delivery systems. We will delve into the mechanistic rationale behind its use, provide detailed protocols for its incorporation into linker-payload complexes, and discuss the characterization of the final conjugates.
Mechanistic Rationale: The Role of the Pyrrolidinone Moiety in Linker Design
The incorporation of this compound into a linker backbone can be approached from several strategic angles. Primarily, it serves as a foundational element for constructing enzymatically cleavable peptide linkers. The general workflow involves the deprotection of the Boc group to reveal a primary amine, which can then be coupled to other amino acids, such as the widely used valine-citrulline (Val-Cit) or valine-alanine (Val-Ala) dipeptides, known to be efficiently cleaved by cathepsin B within the lysosome.[][]
The acetic acid functionality of the molecule provides a convenient handle for conjugation to a self-immolative spacer, like p-aminobenzyl carbamate (PABC), or directly to the cytotoxic payload.[5][6][7] Self-immolative linkers are designed to undergo a spontaneous electronic cascade upon cleavage of the primary enzymatic trigger, ensuring the release of the unmodified, fully active drug.[5][6][7]
The pyrrolidinone ring itself may contribute to the overall properties of the linker by influencing its solubility, conformational rigidity, and resistance to non-specific enzymatic degradation in circulation. The lactam structure is a common motif in medicinal chemistry and can impact the pharmacokinetic profile of the conjugate.
Experimental Protocols
The following protocols provide a representative workflow for the synthesis of a linker-payload conjugate using this compound and its subsequent conjugation to a monoclonal antibody.
Protocol 1: Synthesis of a Dipeptide Linker-Payload Conjugate
This protocol describes the synthesis of a linker-payload complex where this compound is used as a building block for a cathepsin-cleavable dipeptide linker attached to a model payload.
Materials:
-
This compound
-
Fmoc-Val-Cit-PABC-PNP (or other activated dipeptide-spacer construct)
-
Payload with a primary or secondary amine (e.g., Monomethyl Auristatin E - MMAE)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Solid-phase peptide synthesis (SPPS) resin (e.g., Merrifield resin)
-
Standard laboratory glassware and purification equipment (HPLC, etc.)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Remove the solvent under reduced pressure to obtain the TFA salt of (S)-(4-amino-2-oxo-pyrrolidin-1-yl)-acetic acid.
-
-
Peptide Coupling on Solid Support:
-
Swell the Merrifield resin in DMF.
-
Couple the deprotected (S)-(4-amino-2-oxo-pyrrolidin-1-yl)-acetic acid to the resin using standard coupling reagents like HATU and DIPEA.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Chain Elongation:
-
Deprotect the Fmoc group from Fmoc-Val-Cit-PABC-PNP using a solution of 20% piperidine in DMF.
-
Couple the activated dipeptide-spacer to the resin-bound (S)-(4-amino-2-oxo-pyrrolidin-1-yl)-acetic acid using HATU and DIPEA.
-
Monitor the reaction for completion using a Kaiser test.
-
-
Payload Conjugation:
-
Cleave the PABC-PNP ester to its active form if necessary.
-
React the resin-bound linker with the amine-containing payload (e.g., MMAE) in the presence of a suitable base like DIPEA in DMF.
-
-
Cleavage from Resin and Purification:
-
Cleave the linker-payload conjugate from the resin using a strong acid such as HF or TFMSA, with appropriate scavengers.
-
Precipitate the crude product in cold diethyl ether.
-
Purify the linker-payload conjugate by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Diagram 1: Synthesis of a Pyrrolidinone-based Linker-Payload
Caption: Workflow for synthesizing a pyrrolidinone-based linker-payload.
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the conjugation of the synthesized linker-payload to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Purified linker-payload with a maleimide group (requires modification of the linker from Protocol 1 to include a maleimide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
-
UV-Vis spectrophotometer
-
SDS-PAGE equipment
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a 2-5 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized linker-payload in DMSO to create a stock solution.
-
Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the linker-payload.
-
Gently mix and incubate at room temperature for 1-2 hours.
-
-
Quenching:
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a formulation buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry (if the payload has a distinct absorbance) or hydrophobic interaction chromatography (HIC-HPLC).
-
Assess the purity and aggregation of the ADC using SEC-HPLC.
-
Confirm the conjugation and determine the molecular weight distribution using SDS-PAGE under reducing and non-reducing conditions.
-
Diagram 2: Antibody-Drug Conjugation Workflow
Caption: General workflow for antibody-drug conjugation.
Data Presentation and Characterization
The successful synthesis and purification of the ADC should be confirmed by a suite of analytical techniques. The following table summarizes key characterization data that should be collected.
| Parameter | Method | Expected Outcome |
| Purity | Size-Exclusion Chromatography (SEC-HPLC) | >95% monomeric ADC, minimal aggregation |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis Spectroscopy | Average DAR of 3.5-4.0 for cysteine-linked ADCs |
| Molecular Weight | SDS-PAGE (reducing and non-reducing) | Shift in molecular weight of heavy and/or light chains corresponding to drug-linker conjugation |
| Antigen Binding | ELISA or Surface Plasmon Resonance (SPR) | Binding affinity comparable to the unconjugated antibody |
| In Vitro Cytotoxicity | Cell-based assay (e.g., MTT or CellTiter-Glo) | Potent and specific killing of antigen-positive cancer cells |
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the construction of advanced, cleavable linkers for targeted drug delivery. Its utility in solid-phase peptide synthesis allows for the creation of well-defined, peptide-based linkers that can be tailored for specific enzymatic cleavage within the target cell. The protocols outlined in these application notes provide a robust framework for the incorporation of this novel scaffold into ADC development workflows.
Future research may explore the impact of the pyrrolidinone ring on the overall pharmacokinetic and pharmacodynamic properties of the resulting ADCs. Furthermore, the synthesis of derivatives of this compound could lead to the development of novel linkers with fine-tuned stability and cleavage kinetics, further enhancing the therapeutic window of next-generation targeted therapies.
References
- Lonca® (loncastuximab tesirine-lpyl) Prescribing Information. ADC Therapeutics SA, Lausanne, Switzerland; 2021.
- Tran, J., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Current Medicinal Chemistry, 28(33), 6796-6819.
- Jackson, D. Y. (2017). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation.
-
SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. [Link]
- WO2016146638A1 - Cryptophycin-based antibody-drug conjugates with novel self-immolative linkers.
- Weidmann, J., et al. (2015). A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides. Tetrahedron Letters, 56(23), 3503-3506.
- MDPI. (2020). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(19), 7083.
- Tirrell, M., et al. (2017). Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation.
- Aapptec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Chari, R. V. (2014). Antibody-drug conjugates: recent advances in linker chemistry.
- Dubowchik, G. M., & Firestone, R. A. (2002). Cathepsin B-labile dipeptide linkers for selective release of cytotoxic agents in cancer therapy. Bioorganic & Medicinal Chemistry Letters, 12(12), 1539-1542.
Sources
- 1. peptide.com [peptide.com]
- 2. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
Application Note: A Validated Protocol for the Solid-Phase Coupling of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid to Wang Resin
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the efficient coupling of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, a key building block in contemporary drug discovery, to Wang resin. This guide is intended for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the generation of compound libraries. We will delve into the rationale behind the selection of reagents and methodologies, ensuring a thorough understanding of the process. The protocol incorporates in-process controls, such as the Ninhydrin test, to validate the completion of the coupling reaction, thereby ensuring the integrity of the synthesis.
Introduction: The Significance of Pyroglutamic Acid Scaffolds and Solid-Phase Synthesis
This compound is a derivative of pyroglutamic acid, a privileged scaffold in medicinal chemistry. Its rigidified cyclic structure serves as a conformational constraint in peptidomimetics and other small molecule therapeutics, often leading to enhanced potency and metabolic stability. The integration of such non-canonical amino acid derivatives into peptide sequences or as standalone scaffolds is a critical strategy in modern drug design.
Solid-Phase Peptide Synthesis (SPPS) offers a robust and efficient platform for the construction of such molecules. The Boc (tert-butyloxycarbonyl) protection strategy, while a more traditional approach compared to Fmoc chemistry, remains highly valuable, particularly for specific applications and when considering cost-effectiveness for large-scale synthesis.[1] This protocol will focus on the initial and crucial step of immobilizing the Boc-protected pyroglutamic acid derivative onto a solid support, specifically Wang resin. Wang resin is a popular choice for SPPS when the final product requires a C-terminal carboxylic acid, as it can be cleaved under moderately acidic conditions.[2]
Strategic Overview: The Rationale Behind Our Methodological Choices
The successful coupling of this compound to Wang resin hinges on a series of well-considered experimental decisions. Here, we outline the logic that underpins our protocol.
-
Choice of Solid Support: Wang Resin. We have selected Wang resin due to its p-alkoxybenzyl alcohol linker, which forms an ester bond with the incoming N-protected amino acid. This linkage is stable to the conditions of Boc-deprotection (acidolysis) but can be readily cleaved at the end of the synthesis using trifluoroacetic acid (TFA) to yield the desired C-terminal carboxylic acid.[2]
-
Coupling Chemistry: The DIC/HOBt Approach. The activation of the carboxylic acid of the pyroglutamic acid derivative is paramount for efficient esterification to the resin's hydroxyl groups. We employ the widely used and highly effective combination of N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).[3]
-
DIC is a carbodiimide-based coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] A key advantage of DIC in SPPS is that its urea byproduct is soluble in common organic solvents, facilitating its removal during washing steps.[4]
-
HOBt serves a dual purpose. It reacts with the O-acylisourea intermediate to form an HOBt-active ester. This intermediate is less prone to racemization and side reactions, such as the formation of N-acylurea, compared to the O-acylisourea itself.[1] The use of HOBt is a classic strategy to enhance coupling efficiency and maintain the stereochemical integrity of the chiral center in the pyroglutamic acid derivative.
-
-
In-Process Control: The Ninhydrin (Kaiser) Test. To ensure the coupling reaction has proceeded to completion, a qualitative assessment of the free primary amines on the resin is essential. The Ninhydrin test is a highly sensitive colorimetric assay for this purpose.[5] A negative result (i.e., the absence of a characteristic blue/purple color) indicates that the hydroxyl groups on the resin have been successfully coupled with the amino acid derivative.
Materials and Reagents
Ensure all reagents are of high purity and solvents are anhydrous where specified.
| Reagent | Grade | Supplier (Example) |
| Wang Resin (100-200 mesh, ~1.0 mmol/g substitution) | Synthesis Grade | Sigma-Aldrich |
| This compound | >98% Purity | ChemicalBook |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | AAPPTec |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | AAPPTec |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade | Sigma-Aldrich |
| Pyridine | Anhydrous, >99.8% | Sigma-Aldrich |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| For Ninhydrin Test: | ||
| Ninhydrin | ACS Reagent Grade | Sigma-Aldrich |
| Phenol | Crystal, Reagent | Sigma-Aldrich |
| Potassium Cyanide (KCN) | ACS Reagent Grade | Sigma-Aldrich |
| Pyridine | Reagent Grade | Sigma-Aldrich |
| Ethanol | 95% | Fisher Scientific |
Detailed Experimental Protocols
This section provides a step-by-step guide for the entire coupling procedure.
Overall Experimental Workflow
The process begins with the preparation of the Wang resin, followed by the coupling reaction, and concludes with a validation step using the Ninhydrin test.
Caption: Experimental workflow for coupling to Wang resin.
Protocol 1: Resin Preparation and Swelling
Causality: Swelling the resin is a critical first step as it exposes the reactive hydroxyl groups within the polymer matrix, making them accessible for the coupling reaction. This is achieved by incubating the resin in a suitable solvent, such as DMF.
-
Place 1.0 g of Wang resin (approx. 1.0 mmol substitution) into a fritted syringe or a solid-phase reaction vessel.
-
Add 10-15 mL of DMF to the resin.
-
Agitate the resin suspension gently (e.g., using a shaker or by bubbling nitrogen) for 30-60 minutes at room temperature.
-
Drain the DMF from the resin.
-
Wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove any impurities and prepare it for the coupling reaction.
Protocol 2: Coupling of this compound
Causality: This protocol utilizes a 2 to 3-fold excess of the amino acid and coupling reagents relative to the resin's substitution level to drive the reaction to completion. HOBt is pre-dissolved with the amino acid before the addition of DIC to facilitate the formation of the HOBt-active ester and minimize side reactions.[6]
-
In a separate flask, dissolve this compound (2.5 eq, 2.5 mmol, 645.7 mg) and HOBt (2.5 eq, 2.5 mmol, 382.8 mg) in a minimal amount of DMF (approx. 5-7 mL).
-
To the swollen and washed resin from Protocol 4.2, add the solution from the previous step.
-
Add DIC (2.5 eq, 2.5 mmol, 390 µL) to the resin suspension.
-
Seal the reaction vessel and agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using the Ninhydrin test (Protocol 4.4).
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL), and finally with MeOH (2 x 10 mL) to remove all soluble byproducts and unreacted reagents.
Mechanism of DIC/HOBt Coupling
The following diagram illustrates the activation of the carboxylic acid by DIC and the subsequent formation of the HOBt-active ester, which then reacts with the hydroxyl group of the Wang resin.
Caption: Mechanism of DIC/HOBt mediated esterification.
Protocol 3: Ninhydrin (Kaiser) Test for Reaction Monitoring
Causality: The Ninhydrin test is a colorimetric assay that detects the presence of primary amines.[7] A positive test (blue/purple color) indicates the presence of unreacted hydroxyl groups on the resin (which are subsequently derivatized to amines for the test), signifying an incomplete coupling reaction. A negative test (yellow/colorless) confirms the successful capping of the hydroxyl groups.[7]
Reagent Preparation:
-
Solution A: Dissolve 65 mg of KCN in 100 mL of water. Dilute 2 mL of this solution into 98 mL of pyridine.
-
Solution B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Solution C: Dissolve 40 g of phenol in 10 mL of n-butanol.
Procedure:
-
Take a small sample of the resin beads (a few milligrams) from the reaction vessel after the post-coupling washes.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube in a heating block or a boiling water bath at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Negative Result (Coupling Complete): Beads and solution remain yellow or colorless.
-
Positive Result (Coupling Incomplete): Beads and/or solution turn a deep blue or purple color. If the result is positive, the coupling step (Protocol 4.3) should be repeated.
-
Protocol 4: Capping of Unreacted Hydroxyl Groups (Optional)
Causality: To prevent the formation of deletion sequences in subsequent steps of a longer synthesis, it is good practice to "cap" any unreacted hydroxyl groups on the resin. This is achieved by acetylating them with acetic anhydride.
-
If the Ninhydrin test is negative, proceed to this step. If it was positive and the coupling was repeated, ensure a negative Ninhydrin test before capping.
-
To the resin in the reaction vessel, add a solution of acetic anhydride (10 eq, 10 mmol, 0.94 mL) and pyridine (10 eq, 10 mmol, 0.81 mL) in 10 mL of DMF.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum. The resin is now ready for the next step in your synthesis (e.g., Boc-deprotection) or for cleavage if this is the only intended molecule to be coupled.
Data Presentation and Expected Results
The primary quantitative measure at this stage is the loading efficiency, which is the amount of the amino acid derivative successfully coupled to the resin. This can be determined spectrophotometrically after cleaving the Boc group and reacting the free amine with a chromophore, or gravimetrically, although the latter is less accurate. A typical loading efficiency for this type of coupling is expected to be in the range of 0.5-0.8 mmol/g, depending on the initial substitution of the Wang resin.
| Parameter | Expected Value | Method of Determination |
| Resin Loading Efficiency | 0.5 - 0.8 mmol/g | Spectrophotometric determination of the Boc group or Fmoc group if used as a temporary protecting group for loading quantification.[8] |
| Ninhydrin Test Result | Negative (Yellow/Colorless) | Visual Inspection |
| Final Resin Weight Gain | Consistent with loading level | Gravimetric analysis (less precise) |
Conclusion
This application note provides a robust and validated protocol for the coupling of this compound to Wang resin. By understanding the rationale behind the choice of reagents and incorporating in-process controls, researchers can confidently and efficiently immobilize this valuable building block onto a solid support, paving the way for the synthesis of novel peptidomimetics and small molecule libraries. The use of the DIC/HOBt coupling method ensures high efficiency and minimizes racemization, while the Ninhydrin test provides a reliable checkpoint for reaction completion.
References
-
Aapptec. (n.d.). Wang Resin. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]
-
BYJU'S. (n.d.). Ninhydrin test. Retrieved from [Link]
-
Aapptec. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Biotage. (2023). How to quantify your first amino acid loading onto Wang resins. [Link]
-
Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Introduction
Welcome to the technical support guide for the synthesis of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid. This chiral building block is a valuable intermediate in the development of various pharmaceutical agents, particularly peptidomimetics and constrained amino acid analogs. Its synthesis, typically originating from L-glutamic acid, involves a sequence of transformations including cyclization, N-alkylation, and potentially saponification. While the synthetic route appears straightforward, each step presents unique challenges and potential side reactions that can impact yield, purity, and stereochemical integrity.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into common experimental issues, structured in a troubleshooting-focused question-and-answer format. We will delve into the causality behind these side reactions and offer robust, validated protocols to mitigate them, ensuring the integrity of your synthesis.
Overview of the Core Synthetic Pathway
The most common synthetic approach involves two key transformations: the intramolecular cyclization (lactamization) of a protected L-glutamic acid derivative to form the pyrrolidinone core, followed by the N-alkylation of the lactam nitrogen to introduce the acetic acid moiety.
Caption: Fig. 1: General Synthetic Workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis. Each entry details the symptoms, underlying causes, and actionable solutions.
Part 1: Lactam Formation & Stereochemical Integrity
Question 1: After forming the pyrrolidinone ring, my chiral HPLC analysis shows two enantiomeric peaks, indicating significant racemization. What is the cause and how can I prevent it?
A1: Root Cause Analysis & Mitigation
-
Symptom: Loss of enantiomeric excess (ee) detected by chiral HPLC.
-
Primary Cause: Racemization at the α-carbon (C4 position of the pyrrolidinone ring) is the most common cause. This occurs via the deprotonation of the α-proton to form a planar enolate intermediate, which can be re-protonated from either face, scrambling the stereocenter. This is particularly prevalent under harsh basic or high-temperature conditions used to drive the cyclization.
-
Scientific Explanation: The acidity of the α-proton in the glutamic acid derivative is increased by the adjacent carbonyl group. Strong bases or prolonged heating can provide sufficient energy to overcome the activation barrier for deprotonation, leading to enolization and subsequent racemization.
-
Preventative Measures & Protocols:
-
Avoid Strong Bases: If cyclization is base-catalyzed, use milder, non-nucleophilic bases. For instance, using a carbodiimide coupling agent to first activate the carboxylic acid for intramolecular amidation can proceed under much milder conditions.
-
Thermal Control: Conduct the cyclization at the lowest effective temperature. If starting from a glutamic acid ester, thermal cyclization can be effective, but it's crucial to determine the optimal temperature-time profile to maximize conversion while minimizing racemization.
-
Choice of Starting Material: Cyclization of L-pyroglutamic acid derivatives, if applicable to your route, can sometimes offer better stereocontrol.
-
Question 2: The lactam formation reaction is slow and gives low yields, with a significant amount of starting material remaining. How can I improve the conversion?
A2: Driving the Equilibrium
-
Symptom: Incomplete conversion to the desired (S)-4-(tert-butoxycarbonylamino)pyrrolidin-2-one.
-
Primary Cause: Lactam formation is an intramolecular condensation reaction that releases a molecule of water (or alcohol, if starting from an ester). The reaction is often reversible, and its equilibrium may not favor the product under the chosen conditions.
-
Scientific Explanation: According to Le Chatelier's principle, removing a product from the reaction mixture will shift the equilibrium towards the product side. In this case, the key is to effectively remove the water or alcohol byproduct as it forms.
-
Recommended Solutions:
-
Azeotropic Distillation: For thermal cyclizations, conducting the reaction in a solvent like toluene with a Dean-Stark apparatus is highly effective for the continuous removal of water.
-
Dehydrating Agents: In cases where thermal conditions are not ideal (e.g., due to racemization concerns), using chemical dehydrating agents or coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can efficiently drive the reaction forward at lower temperatures.
-
High-Boiling Point Solvents: Using a high-boiling point aprotic solvent (e.g., DMSO, DMF) can increase the reaction rate, but careful monitoring is required to avoid thermal degradation or side reactions.
-
Part 2: N-Alkylation of the Pyrrolidinone Ring
Question 3: During the N-alkylation step with an alkyl bromoacetate, my LC-MS shows a significant byproduct with the same mass as my desired product. What is this impurity?
A3: The N- vs. O-Alkylation Problem
-
Symptom: A major impurity is observed with an identical mass-to-charge ratio (m/z) as the target N-alkylated product.
-
Primary Cause: This is a classic case of O-alkylation . Lactams can exist in tautomeric equilibrium with their corresponding lactim form. The lactim tautomer possesses an oxygen atom that is also nucleophilic and can be alkylated by the electrophilic alkyl bromoacetate, leading to the formation of an isomeric O-alkylated product.
-
Scientific Explanation: The N-alkylation is generally the thermodynamically favored pathway, while O-alkylation is often faster (kinetically favored), especially under certain conditions. The choice of base, solvent, and counter-ion can significantly influence the N/O selectivity. Hard cations (like Li⁺ or Na⁺) tend to associate with the harder oxygen atom of the enolate, favoring O-alkylation, whereas softer cations (like K⁺) or cation-free conditions may favor N-alkylation.[1]
-
Troubleshooting & Optimization:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation over less polar solvents like THF.[1]
-
Base and Counter-ion: Using a base with a larger, softer counter-ion, such as potassium tert-butoxide (t-BuOK) or potassium bis(trimethylsilyl)amide (KHMDS), can improve N-selectivity compared to sodium hydride (NaH).
-
Temperature Control: Running the reaction at lower temperatures (e.g., starting at 0 °C or even -78 °C during deprotonation) can help favor the thermodynamically controlled N-alkylation product.
-
Caption: Fig. 2: Competing Alkylation Pathways.
Question 4: The N-alkylation reaction is inefficient, and I recover a lot of the starting pyrrolidinone. How can I achieve full conversion?
A4: Optimizing Deprotonation and Reactivity
-
Symptom: Low conversion with significant recovery of the starting lactam.
-
Primary Cause: Incomplete deprotonation of the lactam nitrogen is the most frequent reason. The pKa of a lactam N-H is typically around 17-18, requiring a strong base for complete anion formation.
-
Scientific Explanation: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally not strong enough to fully deprotonate the lactam. A much stronger base, such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA), is required to generate the nucleophilic lactam anion quantitatively.[2] Inefficient deprotonation leads to a low concentration of the active nucleophile, resulting in a sluggish and incomplete reaction.[3]
-
Recommended Protocol:
-
Ensure Anhydrous Conditions: Water will quench the strong base and the lactam anion. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Sufficiently Strong Base: Sodium hydride (60% dispersion in mineral oil) is a common and effective choice. Use a slight excess (e.g., 1.1-1.2 equivalents).
-
Deprotonation Time & Temperature: Allow sufficient time for the deprotonation to complete. Add the base at 0 °C, then allow the mixture to stir for 30-60 minutes before adding the alkylating agent. You should observe hydrogen gas evolution when using NaH.
-
Alkylating Agent: Ensure the alkylating agent (e.g., ethyl bromoacetate) is pure and reactive.
-
Part 3: Final Deprotection & Purification
Question 5: I am trying to hydrolyze the ethyl ester to the final carboxylic acid using NaOH, but I am seeing byproducts that suggest the lactam ring has opened. How can I perform this step cleanly?
A5: Selective Hydrolysis
-
Symptom: Formation of impurities corresponding to the ring-opened product (a derivative of glutamic acid) during ester saponification.
-
Primary Cause: The lactam ring is an amide, which is also susceptible to hydrolysis under strong basic conditions, especially at elevated temperatures.
-
Scientific Explanation: While ester hydrolysis is generally faster than amide hydrolysis, forcing conditions (high concentration of NaOH, high temperature, prolonged reaction times) can lead to competitive cleavage of the endocyclic amide bond, destroying the desired pyrrolidinone core.
-
Recommended Solutions:
-
Milder Conditions: Use lithium hydroxide (LiOH) in a THF/water mixture at room temperature or 0 °C. LiOH is highly effective for ester saponification while being generally milder towards amides compared to NaOH or KOH.
-
Careful Stoichiometry: Use the minimum required equivalents of base (typically 1.05-1.2 eq.) to avoid a large excess that could promote side reactions.
-
Monitor Closely: Follow the reaction progress by TLC or LC-MS and quench the reaction with a mild acid (e.g., citric acid solution or dilute HCl) as soon as the starting ester is consumed.
-
Summary of Potential Side Products
| Impurity/Side Product | Molecular Weight ( g/mol ) | Formation Step | Key Analytical Signature |
| Racemized Product | 258.27 | Lactam Formation | Loss of optical rotation; co-elution with desired product on standard HPLC, separable on chiral HPLC. |
| O-Alkylated Isomer | 258.27 | N-Alkylation | Same m/z in MS; different retention time in HPLC; distinct ¹H NMR signals for the -CH₂- group attached to oxygen vs. nitrogen. |
| Ring-Opened Product | 276.28 | Saponification | Higher mass (+18 Da for H₂O addition); presence of both a primary amine and two carboxylic acid signals in NMR after Boc deprotection. |
| Starting Pyrrolidinone | 200.24 | N-Alkylation | Unreacted starting material from incomplete conversion. |
Validated Experimental Protocol: N-Alkylation
This protocol is optimized to favor N-alkylation and minimize side reactions.
-
Preparation: Add (S)-4-(tert-butoxycarbonylamino)pyrrolidin-2-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Deprotonation: Add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise over 20 minutes. Maintain the temperature at 0 °C.
-
Stirring: Stir the resulting slurry at 0 °C for 45 minutes. Cessation of H₂ gas evolution indicates the completion of deprotonation.
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding it to a chilled saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester product, which can be purified by column chromatography.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link][4]
-
Flippone, S., et al. (2012). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 17(10), 11859-11871. Retrieved from [Link][2]
-
Kavina, M. A., et al. (2017). Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873–878. Retrieved from [Link][5]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link][3]
-
Li, P., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6939–6947. Retrieved from [Link][6]
-
RSC Publishing. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog. Organic & Biomolecular Chemistry. Retrieved from [Link][7]
-
Grandjean, C., et al. (2016). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 81(17), 7347–7356. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][8]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link][9]
Sources
- 1. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Introduction: Welcome to the technical support guide for the synthesis of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid. This molecule is a critical chiral building block, most notably serving as a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[1][2] Achieving a high yield and enantiomeric purity of this intermediate is paramount for the efficiency and economic viability of the overall drug synthesis process. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind common experimental pitfalls and provide field-proven solutions to maximize your yield and purity.
General Synthesis Workflow
The most common synthetic route involves a two-step process starting from (S)-4-(tert-butoxycarbonylamino)pyrrolidin-2-one: 1) N-alkylation of the pyrrolidinone nitrogen with an ethyl haloacetate, followed by 2) saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid. Each step presents unique challenges that can significantly impact the overall yield.
Caption: High-level overview of the two-step synthesis pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Issue 1: Low Yield or Stalled Reaction during N-Alkylation (Step 1)
Question: My N-alkylation of (S)-4-N-Boc-aminopyrrolidin-2-one with ethyl bromoacetate is showing low conversion, even after several hours. What are the likely causes and how can I fix it?
Answer: This is a common bottleneck. The low nucleophilicity of the pyrrolidinone (amide) nitrogen requires careful optimization of the base, solvent, and alkylating agent.
-
Primary Cause: Incomplete Deprotonation. The pKa of the N-H bond of a lactam is typically in the range of 17-20. A sufficiently strong base is required to generate the nucleophilic anion for the subsequent SN2 reaction. Sodium hydride (NaH) is commonly used, but its quality and dispersion can be inconsistent.[1]
-
Solution 1: Base Selection. Ensure you are using a fresh, high-quality dispersion of NaH (e.g., 60% in mineral oil). Alternatively, consider stronger or more soluble bases that can drive the deprotonation to completion.
-
Solution 2: Solvent Choice. The reaction is highly dependent on the solvent. While THF is common, anhydrous N,N-Dimethylformamide (DMF) can be superior due to its ability to better solvate the sodium cation, increasing the reactivity of the resulting lactam anion.
-
| Base | Typical Solvent | Temperature (°C) | Pros | Cons |
| Sodium Hydride (NaH) | THF, DMF | 0 to RT | Inexpensive, widely used. | Heterogeneous, can have variable reactivity; requires careful handling. |
| Potassium tert-butoxide (KOtBu) | THF | 0 to RT | Homogeneous, highly reactive. | Sterically bulky, can promote elimination side reactions with some substrates. |
| Sodium Hexamethyldisilazide (NaHMDS) | THF | -20 to 0 | Strong, non-nucleophilic, soluble. | More expensive, moisture-sensitive. |
-
Secondary Cause: Reactivity of the Alkylating Agent. While ethyl bromoacetate is standard, its reactivity can be a limiting factor.
Issue 2: Significant Boc-Group Cleavage and Formation of a Water-Soluble Byproduct
Question: After the final hydrolysis step and workup, my overall yield is very low, and I suspect I'm losing my product during the aqueous extraction. What is happening?
Answer: The most probable cause is the premature cleavage of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.[][5] Standard acidic workup conditions used to protonate the carboxylate will readily cleave the Boc group, leading to the formation of a highly polar, water-soluble amino acid that is difficult to extract into organic solvents.
-
Cause: Acidic Hydrolysis or Workup. Using strong acids like HCl or H₂SO₄ for the hydrolysis of the ester will simultaneously remove the Boc group.[6] Even during the workup of a base-mediated hydrolysis, lowering the pH too aggressively (e.g., to pH 1-2) can cause significant deprotection.
-
Solution 1: Use Base-Mediated Hydrolysis (Saponification). The standard and most effective method is to use a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as THF/water or methanol/water at 0 °C to room temperature.[7][8] This selectively cleaves the ester while leaving the Boc group intact.
-
Solution 2: Careful Acidification during Workup. After the saponification is complete, the reaction mixture should be cooled in an ice bath and acidified very carefully and slowly with a milder acid, such as 1 M citric acid solution or cold 1 N HCl, only to a pH of ~3-4. At this pH, the carboxylic acid is protonated and extractable, while the Boc group remains largely intact. Monitor the pH closely with a pH meter or narrow-range pH strips.
-
Issue 3: Presence of Diastereomeric Impurities in the Final Product
Question: My final product shows a diastereomeric impurity by chiral HPLC analysis. Where could this be coming from?
Answer: Racemization is a potential issue, especially if harsh conditions are employed. The chiral center at the 4-position of the pyrrolidinone ring is the most likely site of epimerization.
-
Cause: Harsh Reaction Conditions. Exposure to strong bases for prolonged periods or at elevated temperatures can lead to epimerization at the C4 position, which is alpha to the carbonyl group. While less likely than with other substrates, it is a possibility that should be controlled.
-
Solution 1: Temperature Control. Perform the N-alkylation and hydrolysis steps at the lowest effective temperature. For the alkylation with NaH, start at 0 °C and allow the reaction to slowly warm to room temperature. For the hydrolysis, maintain a temperature between 0-15 °C.
-
Solution 2: Minimize Reaction Time. Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure of the product to basic conditions.
-
Optimized Experimental Protocols
Protocol 1: High-Yield N-Alkylation
This protocol utilizes an iodide catalyst to improve reaction rates.
-
Suspend (S)-4-N-Boc-aminopyrrolidin-2-one (1.0 eq) and a catalytic amount of potassium iodide (0.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice-water bath under an inert atmosphere (Nitrogen or Argon).
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 30-45 minutes until hydrogen evolution ceases.
-
Add ethyl bromoacetate (1.2 eq) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.
Protocol 2: Boc-Protecting Group-Safe Hydrolysis
-
Dissolve the purified ethyl (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at 0-5 °C.
-
Monitor the reaction by TLC or LC-MS (typically 2-4 hours).
-
Once hydrolysis is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and slowly add a 1 M citric acid solution with vigorous stirring until the pH reaches 3-4.
-
Extract the product immediately with ethyl acetate (3-5x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final acid.
Troubleshooting Logic Flow
If you are experiencing low overall yield, use the following decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to monitor this synthesis? A1: For reaction monitoring, Thin Layer Chromatography (TLC) is effective. Use a mobile phase like 50-70% Ethyl Acetate in Hexanes. For visualization, a potassium permanganate (KMnO₄) stain is useful as the starting lactam and products stain well. For purity analysis of the final product, HPLC with a chiral column is essential to confirm enantiomeric purity, and ¹H NMR and ¹³C NMR are necessary for structural confirmation. LC-MS is invaluable for tracking product formation and identifying byproducts during reaction monitoring.
Q2: I have seen procedures that use different protecting groups. Is Boc the best option? A2: The Boc group is widely used because it is stable to the basic conditions required for both the N-alkylation and the saponification steps.[5] Other common amine protecting groups, like Fmoc, are base-labile and would be cleaved during the reaction. Carboxybenzyl (Cbz) could be an alternative, but its removal often requires hydrogenation, which adds another step to the overall synthesis. For this specific transformation, the Boc group offers an excellent balance of stability and ease of handling.
Q3: Can I perform a one-pot alkylation and hydrolysis? A3: While one-pot procedures are attractive for process efficiency, they are not recommended here. The conditions for N-alkylation (anhydrous, strong base) are incompatible with the aqueous conditions required for hydrolysis. Furthermore, isolating and purifying the intermediate ester is a critical quality control step that prevents carrying impurities into the final, more difficult-to-purify step.
References
-
Jagtap, S. U., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Available at: [Link][1][9]
-
Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry. Available at: [Link][10]
-
Feagin, J. E., et al. (2017). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances. Available at: [Link][3]
-
Kozlov, N. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link][11]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link][6]
-
da Silva, W. R., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). ACS Omega. Available at: [Link][12]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link][5]
-
ResearchGate. (n.d.). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. Available at: [Link][7]
-
Xu, F., et al. (2004). Hydrolysis of irinotecan and its oxidative metabolites... by human carboxylesterases. Drug Metabolism and Disposition. Available at: [Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Brivaracetam synthesis - chemicalbook [chemicalbook.com]
- 3. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Welcome to the dedicated support center for the chromatographic purification of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this chiral intermediate with high purity. We will delve into the underlying chromatographic principles, provide robust starting protocols, and offer detailed troubleshooting solutions to common issues encountered in the laboratory.
Understanding the Molecule: Key Purification Challenges
The structure of this compound presents a unique combination of chemical properties that can complicate its purification:
-
High Polarity: The presence of a carboxylic acid and a lactam ring makes the molecule highly polar, leading to poor retention on traditional reversed-phase (RP) columns.[1][2]
-
Acidic Nature: The carboxylic acid group can engage in strong secondary interactions with residual silanol groups on silica-based stationary phases, often resulting in significant peak tailing.[3]
-
Acid-Labile Boc Group: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[4] This is the most critical challenge, as common mobile phase additives like trifluoroacetic acid (TFA) used to improve peak shape can inadvertently deprotect the molecule, leading to yield loss and impurities.[5]
-
Chirality: As a specific enantiomer, its purification may require the removal of the corresponding (R)-enantiomer, necessitating chiral separation methods or rigorous analytical validation of enantiomeric excess (ee).[6][7]
This guide will address these challenges systematically, providing you with the expertise to develop and optimize a reliable purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatographic mode for purifying this compound? A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective mode for this molecule. Its polarity makes it amenable to separation in aqueous/organic mobile phases. However, due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative if retention on standard C18 columns is insufficient.[2][8]
Q2: Which stationary phase (column) should I select for RP-HPLC? A: A modern, high-purity, end-capped C18 or C8 column is a good starting point. For improved retention of this polar analyte, consider columns with embedded polar groups (EPG) or those specifically designed for use in highly aqueous mobile phases.[3] For analytical confirmation of enantiomeric purity or chiral preparative separation, a polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is recommended.[6][9]
Q3: Can I use Trifluoroacetic Acid (TFA) in my mobile phase to improve peak shape? A: This is strongly discouraged. While 0.1% TFA is a standard additive in peptide and small molecule RP-HPLC to sharpen peaks, it is acidic enough to cause partial or complete cleavage of the Boc group.[10] This deprotection can occur both on the column and, more significantly, in the collected fractions during solvent evaporation, where the TFA concentration increases.[5]
Q4: What are safer mobile phase additives to use instead of TFA? A: To maintain Boc group integrity while achieving good chromatography, use less aggressive, volatile modifiers.
-
Formic Acid (0.1%): Less acidic than TFA and generally safe for the Boc group, offering a good balance of peak shape improvement and compound stability.[5]
-
Acetic Acid (0.1% - 1%): Even milder than formic acid and fully compatible with the Boc group.
-
Ammonium Acetate or Ammonium Formate (10-20 mM): These volatile buffers are excellent choices. They help control the pH, improve peak shape for the carboxylic acid, and are highly compatible with mass spectrometry (MS).[5][9]
Troubleshooting Guide: From Tailing Peaks to Low Yields
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My compound elutes in the void volume (solvent front) on a C18 column.
-
Cause: The analyte is too polar for the stationary phase and has minimal hydrophobic interaction, even with low organic solvent concentration.
-
Solutions:
-
Modify the Mobile Phase: Ensure your gradient starts at a very low organic concentration (e.g., 0-5% Acetonitrile/Methanol) and run a shallow gradient.
-
Switch to a More Polar RP Column: Employ a column with an embedded polar group (EPG) or a phenyl-hexyl phase, which can provide alternative selectivity and enhanced retention for polar molecules.[3]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) with a high organic mobile phase. The compound will be well-retained and elute as the aqueous concentration increases.[8]
-
Problem 2: I am observing severe peak tailing.
-
Cause: The free carboxylic acid on your molecule is interacting with acidic silanol groups on the silica backbone of the stationary phase. This secondary interaction causes the analyte to "stick" to the column, resulting in a tailed peak.
-
Solutions:
-
Use a Mobile Phase Additive: Add 0.1% formic acid or 10-20 mM ammonium formate to the mobile phase.[3] The acid will protonate the carboxylic acid, reducing its ionic interaction with the stationary phase. The buffer will maintain a consistent pH to ensure a stable charge state.
-
Employ a High-Performance Column: Use a modern column with high-purity silica and advanced end-capping to minimize the number of accessible silanol groups.
-
Increase Additive Concentration: In some cases, a slightly higher concentration of a mild acid like acetic acid (up to 1%) may be necessary.
-
Problem 3: My final product is impure, showing a second peak that I suspect is the deprotected amine.
-
Cause: The Boc group has been cleaved due to an overly acidic environment. This is the most common and critical issue.
-
Solutions:
-
Immediately Cease Use of TFA: If you are using TFA, switch to one of the recommended alternatives: formic acid, acetic acid, or an ammonium salt buffer.[5]
-
Neutralize Fractions: If using a mild acid like formic acid, it is good practice to collect fractions into tubes containing a small amount of a neutralizing base (e.g., a few microliters of dilute ammonium hydroxide) to prevent acid-catalyzed deprotection during storage before solvent removal.
-
Avoid Heat During Evaporation: Do not use a rotary evaporator at elevated temperatures (e.g., >30-40°C).[5] The combination of heat and concentrating acid is highly detrimental to the Boc group.
-
Use Lyophilization (Freeze-Drying): This is the ideal method for solvent removal.[5] It avoids heat and efficiently removes volatile buffers like ammonium formate, yielding a clean, stable product.
-
Problem 4: My recovery/yield is very low after preparative HPLC.
-
Cause: This can be due to several factors, including compound instability (see Problem 3), poor solubility, or irreversible adsorption to the column.
-
Solutions:
-
Confirm Stability: First, run an analytical HPLC on your crude material and your purified fractions to confirm you are not losing the compound to degradation.
-
Check Sample Solubility: Ensure your sample is fully dissolved in the injection solvent. The ideal injection solvent is the initial mobile phase itself. Dissolving the sample in a much stronger solvent (like 100% DMSO or DMF) can cause poor peak shape and precipitation on the column.
-
Perform a Loading Study: Overloading the column can lead to peak distortion and loss of resolution, making it difficult to collect pure fractions and lowering apparent yield. Start with a small injection on an analytical column and scale up proportionally to determine the maximum loading capacity.[11]
-
Visualizing the Workflow: Method Development & Troubleshooting
The following diagram outlines a logical workflow for purifying this compound, from initial analytical scouting to final purity assessment.
Caption: Workflow for purification and analysis.
Recommended Purification Protocol: RP-HPLC
This protocol provides a robust starting point for the preparative purification of gram-scale quantities of the title compound.
1. Equipment and Materials:
-
Preparative HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 5-10 µm particle size, dimensions appropriate for scale, e.g., 21.2 x 250 mm)
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
Sample Solvent: Mobile Phase A or a minimal amount of DMSO diluted with Mobile Phase A
-
Lyophilizer (Freeze-dryer)
2. Mobile Phase Preparation:
-
Prepare 1 L of Mobile Phase A by adding 1 mL of formic acid to 999 mL of deionized water.
-
Prepare 1 L of Mobile Phase B by adding 1 mL of formic acid to 999 mL of acetonitrile.
-
Degas both mobile phases by sparging with helium or sonicating for 15-20 minutes.
3. Sample Preparation:
-
Dissolve the crude compound in the sample solvent to a concentration of 10-50 mg/mL. Ensure it is fully dissolved. If solubility is low, gentle warming or sonication may be used.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
4. Chromatographic Method:
-
Column Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase conditions (e.g., 95% A/5% B).
-
Injection: Inject the filtered sample onto the column.
-
Elution Gradient: The following is a typical starting gradient. It should be optimized based on analytical scouting runs.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 20.0 | 95.0 | 5.0 |
| 5.0 | 20.0 | 95.0 | 5.0 |
| 35.0 | 20.0 | 60.0 | 40.0 |
| 36.0 | 20.0 | 5.0 | 95.0 |
| 40.0 | 20.0 | 5.0 | 95.0 |
| 41.0 | 20.0 | 95.0 | 5.0 |
| 45.0 | 20.0 | 95.0 | 5.0 |
-
Detection: Monitor the elution at a suitable wavelength (e.g., 210-220 nm), where the lactam chromophore absorbs.
5. Fraction Collection and Work-up:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions that meet the desired purity specification (>98-99%).
-
Freeze the pooled fractions (e.g., using a dry ice/acetone bath) and lyophilize until all solvent is removed to yield the final product as a fluffy solid.
Data Summary: Mobile Phase Additive Comparison
| Additive | Concentration | Boc Group Stability | Peak Shape (Acids) | MS Compatibility | Volatility |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Poor (High Risk) [5] | Excellent | Good (Ion Suppression) | High |
| Formic Acid | 0.1% | Good [5] | Good | Excellent | High |
| Acetic Acid | 0.1 - 1.0% | Excellent | Moderate to Good | Excellent | High |
| Ammonium Formate/Acetate | 10 - 20 mM | Excellent | Excellent | Excellent | High |
References
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
Reversed Phase Chromatography. Cytiva. [Link]
-
What are your tips and tricks for purifying ionic/very polar compounds? Reddit r/chemistry. (2018). [Link]
-
Please give suggestion: high polar impurity purification. Chromatography Forum. (2008). [Link]
-
Strategy for Preparative LC Purification. Agilent. [Link]
Sources
- 1. Purification [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Please give suggestion: high polar impurity purification - Chromatography Forum [chromforum.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Boc Deprotection Side Reactions
Welcome to the Technical Support Center dedicated to navigating the complexities of tert-butyloxycarbonyl (Boc) deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical step in chemical synthesis. Here, we move beyond simple protocols to explore the underlying chemistry of common side reactions, providing you with the expert insights and validated strategies needed to ensure the integrity of your final product.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of question-and-answer scenarios to directly address common problems observed during Boc deprotection.
Question 1: My Boc deprotection is incomplete. What are the likely causes and how can I resolve this?
Incomplete deprotection is a frequent issue that can significantly impact yield and purity. The primary culprits are often related to reaction conditions or the nature of the substrate itself.
Potential Causes and Solutions:
-
Insufficient Acid Strength or Concentration: The most common deprotection reagent is trifluoroacetic acid (TFA). If the concentration is too low, or if the TFA has absorbed water, its effective acidity will be reduced.[1][2]
-
Inadequate Reaction Time: While many deprotections are complete within 30-60 minutes at room temperature, certain factors can slow the reaction down.[1]
-
Steric Hindrance: Bulky amino acid side chains or N-methylated residues near the Boc-protected amine can physically block the approach of the acid, slowing down the cleavage reaction.[1]
-
Solution: In addition to extending the reaction time and increasing acid concentration, consider elevating the reaction temperature. However, be cautious as higher temperatures can also promote side reactions.
-
-
Peptide Aggregation (for Solid-Phase Peptide Synthesis - SPPS): Secondary structure formation (e.g., β-sheets) within the growing peptide chain can hinder reagent access to the N-terminus.[1]
Workflow for Troubleshooting Incomplete Boc Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Question 2: I'm observing significant t-butylation of my peptide, particularly at Tryptophan and Methionine residues. How can I prevent this?
This is a classic side reaction caused by the electrophilic tert-butyl cation generated during Boc deprotection.[7] This cation can attack any nucleophilic sites on your molecule, with certain amino acid residues being particularly susceptible.[7]
Mechanism of t-Butylation and the Role of Scavengers:
The acid-catalyzed removal of the Boc group generates a stable tert-butyl cation.[7][8] This carbocation is a potent electrophile that will readily react with electron-rich functionalities.
Caption: Mechanism of t-butylation and prevention by scavengers.
Susceptible Residues and Recommended Scavengers:
| Amino Acid | Nucleophilic Site | Common Side Product | Recommended Scavengers |
| Tryptophan (Trp) | Indole ring | t-Butylated Trp (+56 Da) | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)[7][9] |
| Methionine (Met) | Thioether sulfur | Sulfonium salt (+56 Da), Oxidation (+16 Da) | Thioanisole, Dimethyl Sulfide (DMS)[7][10][11] |
| Cysteine (Cys) | Thiol group | t-Butylated Cys (+56 Da) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)[7][12] |
| Tyrosine (Tyr) | Phenolic ring | t-Butylated Tyr (+56 Da) | Phenol, Thioanisole, TIS[7] |
Solution: Employ a "Cleavage Cocktail"
To prevent these side reactions, it is essential to use a "cleavage cocktail" that includes TFA and one or more scavengers.[13] The choice of scavengers is dictated by the amino acid composition of your peptide.[13]
Common Cleavage Cocktails:
| Reagent Cocktail | Composition (v/v) | Use Case |
| Standard | 95% TFA, 2.5% Water, 2.5% TIS | Peptides without Trp, Met, or Cys.[9] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | "Universal" cocktail for peptides with multiple sensitive residues.[9][14] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | General purpose for most peptides.[12] |
Experimental Protocol for TFA Cleavage with Scavengers:
-
Resin Preparation: If using SPPS, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail fresh.[15] For a 0.1 mmol scale synthesis, 2-5 mL of the cocktail is typically sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin or your Boc-protected compound. Agitate at room temperature for 1-3 hours. The optimal time should be determined empirically.[15]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation and Analysis: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. Analyze the crude product by HPLC and mass spectrometry.
Question 3: I am observing a side product with the same mass as my desired peptide, but it elutes differently on HPLC. Could this be aspartimide formation?
Yes, this is a classic sign of aspartimide formation, a particularly troublesome side reaction because it is mass-neutral.[16] It is most common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[17]
Mechanism of Aspartimide Formation:
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the Fmoc deprotection step in SPPS. The backbone amide nitrogen attacks the side-chain ester of the preceding aspartic acid residue, forming a five-membered succinimide ring. This ring can then reopen to yield both the desired α-peptide and an undesired β-peptide, which is an isomer.
Solutions to Minimize Aspartimide Formation:
-
Modify Deprotection Conditions:
-
Use Sterically Hindered Asp Protecting Groups: Instead of the standard Fmoc-Asp(OtBu)-OH, utilize a bulkier protecting group like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OPhp)-OH.[18] These larger groups physically hinder the intramolecular attack.[18]
-
Backbone Protection: For extremely problematic sequences like Asp-Gly, employ a dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, where the Dmb group on the glycine nitrogen prevents the initial cyclization.[18]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection?
A1: The Boc group is removed under acidic conditions, typically with TFA.[7] The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond.[7][8] This generates a stable tert-butyl cation and a carbamic acid, which then spontaneously decomposes into the free amine and carbon dioxide.[7][19]
Q2: Are there milder, non-acidic alternatives for Boc deprotection?
A2: Yes, while acidic cleavage is the most common, alternative methods exist for substrates that are sensitive to strong acids. These include:
-
Thermal Deprotection: Heating the Boc-protected compound, sometimes in a high-boiling point solvent or on a solid support like silica gel, can effect cleavage.[20][21]
-
Lewis Acid Catalysis: Certain Lewis acids, such as ZnBr₂, can selectively cleave Boc groups.[22]
-
Metal Catalysis: Some methods utilize metal catalysts for deprotection under neutral conditions.[23]
-
Water-Mediated Deprotection: In some cases, heating in water at reflux temperatures can remove the Boc group, offering a "green" alternative.[24][25]
Q3: Can racemization occur during Boc deprotection?
A3: Racemization during the acid-catalyzed deprotection of a Boc group on an α-amino acid is generally not a significant concern.[26] The conditions are typically not harsh enough to cause epimerization at the α-carbon. However, racemization can be a problem in other contexts, such as during the coupling step of peptide synthesis or if there are other chiral centers in the molecule that are sensitive to acidic conditions.[27]
Q4: How can I analytically confirm that my Boc deprotection is complete?
A4: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis.[4] You will observe the disappearance of the starting material peak and the appearance of a new, typically more polar, product peak.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the identity of the product by its mass-to-charge ratio and provides chromatographic separation.[4]
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction.[4] The deprotected amine will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can visualize the free amine as a colored spot.[4]
-
Kaiser Test (for SPPS): A qualitative colorimetric test performed on the resin.[1] A positive result (blue color) indicates the presence of a free primary amine, confirming deprotection.[1]
References
-
Cleavage Cocktail Selection. CDN. Available at: [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. Available at: [Link]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023-02-06). Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PubMed. Available at: [Link]
-
Preventing aspartimide formation during peptide synthesis. AAPPTEC. (2012-10-04). Available at: [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]
-
Peptide synthesis. Wikipedia. Available at: [Link]
-
BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012-05-27). Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
What factors may cause racemization in acidic removal of Boc? ResearchGate. (2023-10-19). Available at: [Link]
-
Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise - ACS Publications. Available at: [Link]
-
Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. (2023-09-24). Available at: [Link]
-
tert-Butyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
tert ‐butylation. ResearchGate. Available at: [Link]
-
Alternative Methods for Boc Deprotection : r/chemistry. Reddit. (2023-05-18). Available at: [Link]
-
Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. (2012-05-27). Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. (2023-04-20). Available at: [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega - ACS Publications. (2023-04-20). Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. (2024-02-27). Available at: [Link]
-
Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. PubMed. (2010-06-05). Available at: [Link]
-
Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. (2019-06-12). Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. (2024-04-25). Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. chempep.com [chempep.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. jk-sci.com [jk-sci.com]
- 23. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mcours.net [mcours.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization During Coupling of Chiral Amino Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to a critical challenge in peptide synthesis: maintaining the stereochemical integrity of chiral amino acids during coupling. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, and the racemization of a single amino acid can lead to diastereomeric impurities that are difficult to separate and can drastically alter or eliminate the peptide's therapeutic efficacy[1][2][3].
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying mechanisms of racemization, offering field-proven insights and robust troubleshooting strategies to ensure the chiral purity of your synthetic peptides.
Section 1: Understanding the Core Problem: Mechanisms of Racemization
To effectively prevent racemization, it is essential to first understand how it occurs. During peptide bond formation, the carboxyl group of the N-protected amino acid is activated. This activation, while necessary for the reaction, makes the α-proton (Hα) on the chiral carbon acidic and susceptible to abstraction. The loss of stereochemical integrity primarily proceeds through two base-catalyzed mechanisms[1][4][5][6].
-
Oxazolone Formation (Predominant Pathway): The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the N-protecting group, forming a 5(4H)-oxazolone intermediate[1][7][8]. This planar, cyclic intermediate readily tautomerizes, leading to the loss of the original stereochemistry. Subsequent reaction with the amine component can produce both the desired L-amino acid peptide and the undesired D-amino acid diastereomer[1][5][9]. Urethane-type protecting groups (Fmoc, Boc, Z) are designed to suppress this pathway, but it remains a significant risk, especially with highly activating reagents or prolonged activation times[5][10].
-
Direct Hα Abstraction (Direct Enolization): A base present in the reaction mixture can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to racemization[1][5][6]. This mechanism is a particular concern for amino acid residues with electron-withdrawing side chains or when strong, non-sterically hindered bases are used[1][4].
Section 2: Frequently Asked Questions (FAQs)
Q1: Which amino acids are most prone to racemization? A: Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization[11][12]. Phenylglycine (Phg) is also highly prone due to the stabilization of the anionic intermediate by its aryl side chain[1]. Serine (Ser) can also present challenges[4][13]. While standard urethane-protected amino acids are generally resistant, any amino acid can racemize under suboptimal conditions[5].
Q2: I'm using a standard carbodiimide like DIC. Is that enough to prevent racemization? A: No. Carbodiimides like DIC or DCC are strong activators and, when used alone, can lead to significant racemization[5][14]. It is critical to use them in combination with a racemization-suppressing additive, such as HOBt or, more preferably, Oxyma[5][15][16].
Q3: What is the difference between HOBt, HOAt, and Oxyma? Which should I use? A: All three are "additives" that react with the carbodiimide-activated amino acid to form an active ester, which is less prone to racemization than the initial O-acylisourea intermediate[15].
-
HOBt (1-Hydroxybenzotriazole) was the historical standard and is effective at suppressing racemization[5][17][18].
-
HOAt (1-Hydroxy-7-azabenzotriazole) is generally more effective than HOBt due to the neighboring group participation of the pyridine nitrogen, but like HOBt, it has safety concerns regarding its explosive potential in anhydrous form[5][19].
-
Oxyma (Ethyl cyanohydroxyiminoacetate) is a modern, non-explosive alternative that is as effective, and in some cases superior, to HOBt and HOAt in suppressing racemization[5][19][20][21][22]. Given its excellent performance and superior safety profile, Oxyma is the recommended additive for most applications [20][22].
Q4: Does temperature matter during the coupling step? A: Yes, significantly. Higher temperatures accelerate the rate of racemization[1][13]. Coupling reactions should ideally be performed at room temperature or below (e.g., 0 °C), especially for sensitive amino acids or segment couplings.
Q5: My peptide chain is terminated. I see a mass corresponding to my coupling reagent and amino acid. What happened? A: This is likely due to guanidinylation, a side reaction specific to uronium/aminium coupling reagents (like HBTU, HATU). If the coupling reagent is not fully consumed by activating the amino acid's carboxyl group, it can react with the free N-terminal amine of the peptide chain, forming a guanidinium group that terminates the synthesis[11]. To avoid this, always pre-activate the amino acid with the coupling reagent for a few minutes before adding it to the resin-bound peptide[11].
Section 3: In-Depth Troubleshooting Guide
Use this guide when you have detected diastereomeric impurities or suspect that racemization is compromising your synthesis.
Section 4: Key Experimental Parameters & Reagent Selection
The optimal experimental setup is a self-validating system where each component is chosen to minimize the risk of racemization.
Table 1: Comparison of Common Coupling Reagents & Additives
| Reagent/System | Type | Advantages | Disadvantages / Causality | Recommendation |
| DIC or DCC alone | Carbodiimide | Inexpensive, powerful activator. | HIGH RISK of racemization by forming a highly reactive O-acylisourea intermediate that rapidly converts to oxazolone[5][14]. | NOT RECOMMENDED without an additive. |
| DIC/HOBt | Carbodiimide + Additive | Good racemization suppression. HOBt traps the O-acylisourea intermediate as a less reactive HOBt-ester[5][16]. | HOBt is explosive when anhydrous[17]. Less effective than HOAt or Oxyma for difficult couplings[4]. | Good, but safer and more effective options exist. |
| DIC/Oxyma | Carbodiimide + Additive | Excellent racemization suppression, high coupling efficiency, non-explosive, superior safety profile[20][21][22]. | None of significance. | HIGHLY RECOMMENDED for most applications. |
| HATU/HOAt | Aminium Salt + Additive | Very fast coupling kinetics, highly effective for sterically hindered amino acids[16]. HOAt is inherently part of the reagent's structure. | Can cause guanidinylation of the N-terminus if not pre-activated[11]. HOAt has explosive potential[5]. | Excellent for difficult couplings. Use pre-activation and handle with care. |
| HBTU/HOBt | Aminium Salt + Additive | Similar to HATU, very efficient[16][18]. | Same risk of guanidinylation as HATU[11]. HOBt has explosive potential[17]. | Good, but HATU is often superior for racemization suppression. |
| PyBOP | Phosphonium Salt | Effective coupling reagent, less risk of guanidinylation than aminium salts. Byproduct is non-carcinogenic HMPA[5][23]. | Can be less efficient for highly hindered couplings compared to HATU. | A solid choice, particularly when avoiding aminium salts. |
Table 2: Influence of Base on Racemization
The choice of base is critical as it is the direct catalyst for both racemization pathways. The key is to select a base that is strong enough to deprotonate the incoming amino acid salt but weak or hindered enough to minimize abstraction of the α-proton from the activated intermediate.
| Base | pKa (approx.) | Steric Hindrance | Racemization Potential | Causality & Recommendation |
| DIEA (DIPEA) | 10.1-11.0 | Moderate | High | Strong basicity readily abstracts the α-proton[4]. Use with caution , only when necessary and in minimal amounts. |
| TEA (Triethylamine) | 10.7 | Low | Very High | Strong basicity and low steric hindrance make it a potent catalyst for racemization[4]. Generally not recommended . |
| NMM (N-Methylmorpholine) | 7.38 | Moderate | Low | Weaker base than DIEA, providing sufficient basicity for coupling without aggressively promoting racemization[4][5]. Recommended choice . |
| 2,4,6-Collidine | 7.43 | High | Very Low | Its high steric bulk physically impedes its ability to abstract the α-proton from the activated intermediate[4][5]. Excellent choice for highly sensitive couplings . |
Section 5: Standard Operating Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is a robust starting point for minimizing racemization during the coupling of a standard Fmoc-protected amino acid in solid-phase peptide synthesis (SPPS).
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all residual piperidine. A thorough wash is critical as residual base can promote racemization.
-
-
Coupling Cocktail Preparation (Pre-activation is not strictly required for carbodiimides but ensures homogeneity):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) in DMF.
-
Add Oxyma (3 eq.) to the amino acid solution and mix until dissolved. This is the key racemization-suppressing step.
-
Add DIC (3 eq.) to the solution. Mix briefly. Do not let this solution stand for extended periods before use, as prolonged activation can increase risk.
-
-
Coupling Reaction:
-
Immediately add the prepared coupling cocktail to the deprotected resin.
-
Agitate the reaction vessel at room temperature (20-25°C) for 1-2 hours. For racemization-prone residues like His or Cys, consider performing the coupling at 0°C for 4 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Once the reaction is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and the soluble diisopropylurea byproduct.
-
Protocol 2: Quantification of Racemization via Chiral HPLC
After cleavage and deprotection of a model peptide (e.g., a tripeptide containing a test residue), this method can be used to quantify the level of diastereomeric impurity.
-
Sample Preparation:
-
Synthesize a model tripeptide, for example, H-Gly-L-Xxx-L-Phe-NH₂, where Xxx is the amino acid being tested for racemization.
-
Simultaneously, synthesize the corresponding diastereomeric standard: H-Gly-D-Xxx-L-Phe-NH₂.
-
Cleave the peptides from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Precipitate the crude peptides with cold diethyl ether, centrifuge, and dry.
-
Dissolve a small amount of the crude peptide and the diastereomeric standard in the mobile phase for HPLC analysis.
-
-
HPLC Method Development:
-
Column: A chiral stationary phase column is required (e.g., Chiralpak series, or a C18 column with a chiral additive in the mobile phase).
-
Mobile Phase: Typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). Isocratic elution is often preferred for baseline separation.
-
Detection: UV detection at 214 nm or 280 nm.
-
-
Analysis:
-
Inject the L-Xxx (test) and D-Xxx (standard) peptides separately to determine their individual retention times.
-
Inject a co-mixture of both to confirm that the peaks are well-resolved.
-
Inject the crude sample from the test synthesis.
-
Integrate the peak areas for both the desired L-L-L peptide and the undesired L-D-L diastereomer.
-
Calculate the percentage of racemization: % Racemization = [Area(L-D-L) / (Area(L-L-L) + Area(L-D-L))] * 100. A racemization level of <0.5% per cycle is considered excellent[24][25].
-
References
-
Suleman, D., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Gummer, A., & Vigh, G. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 70(19), 4045-4051. [Link]
-
Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications, 66(7), 1045-1056. [Link]
-
Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Nam, I., Nam, H. G., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2316924121. [Link]
-
ResearchGate. (2023). (PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
Lemr, K., Schimer, J., & Wysocki, V. H. (2014). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Journal of the American Society for Mass Spectrometry, 25(8), 1340-1348. [Link]
-
Gaus, H. J., & Vigh, G. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 70(19), 4045-4051. [Link]
-
OUCI. (2023). Epimerisation in Peptide Synthesis. Open Ukrainian Citation Index. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. [Link]
-
Suleman, D., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Subirós-Funosas, R., et al. (2013). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 11(12), 1985-1992. [Link]
-
Miyazawa, T., et al. (1993). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. Journal of the Chemical Society, Perkin Transactions 1, (18), 2253-2257. [Link]
-
Tverdomed, S. N., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (17), 1634-1635. [Link]
-
Wikipedia. (n.d.). Hydroxybenzotriazole. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Itoh, M. (1973). Peptides. IV. Racemization Suppression by the Use of Ethyl 2-Hydroximino-2-cyanoacetate and Its Amide. Bulletin of the Chemical Society of Japan, 46(7), 2219-2221. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]
-
Al-Warhi, T. I., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 7013. [Link]
-
Reddy, C. R., et al. (2016). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 14(3), 963-972. [Link]
-
Suleman, D., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. [Link]
-
Okamoto, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. [Link]
-
Li, Y., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 18. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 22. advancedchemtech.com [advancedchemtech.com]
- 23. file.globalso.com [file.globalso.com]
- 24. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Coupling Agent for (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Welcome to the dedicated technical support resource for the optimization of coupling reactions involving (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of amide bond formation with this sterically hindered and valuable building block. Here, we synthesize fundamental chemical principles with field-proven strategies to empower you to overcome common experimental hurdles and achieve optimal yields and purity in your synthetic endeavors.
Understanding the Challenge: The Nature of the Substrate
This compound presents a unique set of challenges in peptide coupling reactions. The steric bulk of the Boc-protecting group, coupled with the secondary amine within the lactam ring, can significantly hinder the approach of the incoming amine nucleophile. This often leads to sluggish reaction kinetics, incomplete conversions, and an increased propensity for side reactions. Therefore, a judicious choice of coupling agent and optimized reaction conditions are paramount for success.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this substrate.
Q1: Which class of coupling agent is most effective for this sterically hindered acid?
For sterically demanding couplings, standard carbodiimide reagents like DCC and EDC may prove insufficient.[1] More potent in-situ activating agents are generally recommended.[1] These include:
-
Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective as they form highly reactive O-acylisourea intermediates that can overcome significant steric barriers.[1][2] HATU is often considered a superior choice for many difficult couplings.[2]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[2] A key advantage of phosphonium salts is that they do not react with the free amino group of the incoming nucleophile, thus preventing guanidinylation, a common side reaction with aminium/uronium salts.[3][4]
Q2: I'm observing a significant amount of unreacted starting material. What are the likely causes and solutions?
Incomplete reaction is a common issue with sterically hindered substrates.[5] Consider the following:
-
Insufficient Reagent Potency: As mentioned, your choice of coupling agent may not be reactive enough. Switching from a carbodiimide to an aminium or phosphonium salt is a primary troubleshooting step.[1]
-
Inadequate Reaction Time or Temperature: Steric hindrance slows down the reaction rate.[1] Extending the reaction time, for instance from 1-2 hours to overnight, can be beneficial.[1] Gentle heating can also be applied, but with caution to minimize the risk of racemization.[1]
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for difficult couplings.[1]
Q3: How can I minimize racemization during the coupling step?
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis.[2] While the Boc protecting group on this compound generally helps to suppress racemization, it is not entirely immune, especially under harsh conditions.[6] To minimize this risk:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is strongly recommended, particularly when using carbodiimides.[6][7] These additives form active esters that are more stable and less prone to racemization.[7][8] OxymaPure® is a non-explosive alternative to HOBt.[8][9]
-
Control of Base: When using aminium or phosphonium reagents, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is required.[6] Using the minimum necessary amount of base is crucial, as excess base can promote racemization.
-
Temperature Control: Low temperatures are always recommended in carbodiimide-mediated couplings to reduce the rate of side reactions, including racemization.[6]
Q4: I am using DCC and see a white precipitate. What is it and how do I deal with it?
The white precipitate is dicyclohexylurea (DCU), a byproduct of DCC-mediated couplings.[10][11] DCU is notoriously insoluble in most organic solvents, which can complicate product purification.[10]
-
Filtration: The most straightforward approach is to filter the reaction mixture to remove the precipitated DCU before workup.
-
Alternative Carbodiimides: Consider using a carbodiimide that forms a more soluble urea byproduct. Diisopropylcarbodiimide (DIC) is a common alternative where the resulting diisopropylurea is more soluble and easier to remove.[11] For aqueous reactions, the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the reagent of choice, as its urea byproduct is also water-soluble and easily removed by extraction.[6][11]
Troubleshooting Guide
This table provides a quick reference for diagnosing and resolving common issues.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently reactive coupling agent.[1] 2. Incomplete reaction due to steric hindrance.[5] 3. Poor solubility of reactants.[1] | 1. Switch to a more potent coupling agent (e.g., HATU, PyBOP).[1][2] 2. Increase reaction time and/or apply gentle heat.[1] Consider a "double coupling" strategy.[5] 3. Use a better solvating solvent like NMP or a solvent mixture (e.g., DCM/DMF/NMP).[1] |
| Presence of Diastereomeric Impurities | 1. Racemization at the α-carbon.[2] 2. Excess base or elevated temperature.[6] | 1. Add a racemization suppressant like HOBt, HOAt, or OxymaPure®.[2][7] 2. Use the minimum required amount of a non-nucleophilic base (e.g., DIPEA).[6] Maintain low reaction temperatures.[6] |
| Formation of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate (common with carbodiimides).[8][12] | Use of additives like HOBt or OxymaPure® to trap the intermediate as a more stable active ester.[8] Solvents with low dielectric constants (e.g., DCM) can also minimize this side reaction.[12] |
| Guanidinylation of the Amine | A side reaction specific to aminium/uronium reagents when used in excess.[13][14] | Use a slight excess of the carboxylic acid component relative to the coupling reagent.[6] Allow for a short pre-activation period before adding the amine.[6] |
Comparative Analysis of Recommended Coupling Reagents
The following table summarizes the performance characteristics of suitable coupling agents for this compound.
| Coupling Agent | Class | Relative Reactivity | Key Advantages | Potential Drawbacks | Typical Solvents |
| DCC/DIC + HOBt | Carbodiimide | Moderate | Cost-effective, well-established.[6] | Formation of insoluble urea byproduct (DCC), moderate reactivity for hindered substrates.[10][11] | DCM, DMF[10] |
| EDC + HOBt | Carbodiimide | Moderate | Water-soluble reagent and byproduct, ideal for bioconjugation.[6][15] | Less effective in non-aqueous, highly demanding couplings.[10] | Aqueous buffers, DMF, DCM[6][10] |
| HBTU / HATU | Aminium/Uronium | High / Very High | Excellent for hindered couplings, fast reaction rates.[1][14] HATU is generally more efficient.[9] | Potential for guanidinylation side reaction, requires a base.[6][13] HOBt/HOAt components can be explosive under certain conditions.[6] | DMF, NMP[6] |
| PyBOP / PyAOP | Phosphonium | High / Very High | High reactivity, no risk of guanidinylation, good solubility.[3][14] | Byproduct (HMPA for BOP) can be toxic.[11] Requires a base. | DMF, NMP, DCM[3] |
| COMU | Uronium | Very High | High efficiency comparable to HATU, non-explosive, better solubility.[2] | Requires a base. | DMF, NMP[2] |
Experimental Protocols
Protocol 1: High-Potency Coupling using HATU
This protocol is recommended for achieving high yields with the sterically hindered this compound.
Materials:
-
This compound (1.0 eq)
-
Amine component (1.0 - 1.2 eq)
-
HATU (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or NMP
Procedure:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound and HATU in anhydrous DMF.
-
Stir the solution for 1-2 minutes to allow for pre-activation.
-
Add DIPEA to the mixture and continue stirring for another 5-10 minutes. The solution may change color, indicating the formation of the active ester.
-
Add the amine component to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates completion. For particularly challenging couplings, the reaction time can be extended overnight.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow: A Decision-Making Diagram
The selection of an appropriate coupling strategy is a critical decision point in the synthetic workflow. The following diagram illustrates a logical approach to this process.
Caption: Decision tree for selecting a coupling strategy.
Mechanism Overview: Carbodiimide vs. Phosphonium/Uronium Reagents
Understanding the mechanism of action for different coupling agents is key to troubleshooting and optimization.
Caption: Comparison of activation pathways.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Unknown. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Wikipedia. (2026). Phosphonium coupling. Retrieved from [Link]
- Tsai, Y.-H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(5), 1606–1607.
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphonium coupling. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
Scientific Update. (2019). Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
-
International Journal of Peptide Research and Therapeutics. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]
- Andersen, H. T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 152–161.
-
Royal Society of Chemistry. (n.d.). Phosphonium salts and P-ylides. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Gsrs. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (S)-. Retrieved from [Link]
-
Gsrs. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. peptide.com [peptide.com]
- 12. Carbodiimide - Wikipedia [en.wikipedia.org]
- 13. people.uniurb.it [people.uniurb.it]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
Technical Support Center: Synthesis of Substituted Pyrrolidinone Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted pyrrolidinone compounds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of heterocycles. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs. However, its synthesis is often fraught with challenges related to yield, selectivity, and purity.
This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind common experimental issues and offer robust, validated protocols to overcome them.
Troubleshooting Guide & FAQs
This section directly addresses specific issues you may encounter during your experiments.
Section 1: Poor Yields & Incomplete Reactions
Q1: My Paal-Knorr synthesis of a substituted pyrrolidinone is giving a low yield or failing to complete. What are the likely causes and how can I fix this?
A1: Low yields in the Paal-Knorr synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, are a frequent issue.[1][2] The root cause often lies in suboptimal reaction conditions, the reactivity of your specific substrates, or an inappropriate catalytic system.
Causality & Troubleshooting Steps:
-
Harsh Reaction Conditions: Traditional Paal-Knorr conditions often involve prolonged heating in strong acids, which can lead to the degradation of sensitive starting materials or the desired pyrrolidinone product, resulting in tar formation.[2][3]
-
Solution: Systematically screen reaction temperatures and times. Often, lowering the temperature and extending the reaction time can prevent degradation. Microwave irradiation is an excellent alternative for significantly reducing reaction times and improving yields by providing efficient and uniform heating.[1][3]
-
-
Poorly Reactive Substrates:
-
Amines: If your primary amine contains strong electron-withdrawing groups, its nucleophilicity is reduced, leading to a sluggish reaction.[3]
-
Dicarbonyls: Sterically hindered 1,4-dicarbonyl compounds can physically impede the approach of the amine.
-
Solution: For poorly reactive amines, more forcing conditions like higher temperatures may be necessary. For sterically hindered substrates, consider using a less bulky and more active catalyst (e.g., certain Lewis acids over Brønsted acids) and expect longer reaction times.[3][4]
-
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally required, excessively strong acids (pH < 3) can favor the formation of a furan byproduct, consuming your starting dicarbonyl.[1][5]
Q2: My intramolecular aza-Michael addition to form the pyrrolidinone ring is stalling. How can I drive the reaction to completion?
A2: The intramolecular aza-Michael addition is a powerful method for forming the pyrrolidinone ring, but its success is highly dependent on the nucleophilicity of the nitrogen atom and the electrophilicity of the Michael acceptor.[6][7]
Causality & Troubleshooting Steps:
-
Low Nucleophilicity of the Amine/Amide: If the nitrogen atom is part of a sulfonamide or is attached to a strong electron-withdrawing group, its ability to act as a nucleophile is diminished.
-
Solution: The addition of a suitable catalyst can activate the system. For less nucleophilic N-protected amino groups, a catalytic amount of a Lewis acid like bismuth(III) triflate can promote the cyclization.[8] The choice of the protecting group on the nitrogen is also critical and can significantly influence the stereochemical outcome.[8]
-
-
Reversibility: The aza-Michael addition can be a reversible process, especially at elevated temperatures.[9] This can lead to an equilibrium mixture of starting material and product.
-
Solution: Running the reaction at the lowest feasible temperature can shift the equilibrium towards the thermodynamically favored cyclized product. If the reaction is performed under basic conditions, carefully selecting a non-nucleophilic base and ensuring its stoichiometry can prevent unwanted side reactions.
-
Section 2: Stereoselectivity & Regioselectivity Issues
Q3: I am struggling to control stereochemistry in my pyrrolidinone synthesis. What are the most effective strategies for achieving high diastereoselectivity?
A3: Achieving stereocontrol is a central challenge in synthesizing complex, biologically active pyrrolidinones. The strategy depends heavily on the chosen synthetic route, whether you start from acyclic precursors or functionalize an existing ring.[10]
Key Strategies & Methodologies:
-
1,3-Dipolar Cycloadditions: This is one of the most powerful methods for constructing the pyrrolidinone ring with high stereocontrol, potentially forming up to four new stereocenters in a single step.[11] The reaction between an azomethine ylide and a dipolarophile is often highly stereo- and regioselective.[11][12]
-
Expert Insight: The use of a chiral N-tert-butanesulfinyl group on an azadiene has been shown to act as an effective chiral auxiliary, directing the cycloaddition to yield densely substituted pyrrolidines with excellent diastereoselectivity.[12] The final stereochemistry is induced by the configuration of the sulfinyl group.[12]
-
-
Substrate-Controlled Diastereoselectivity: When starting with a chiral precursor, such as L-proline or 4-hydroxyproline, the existing stereocenters can direct the stereochemical outcome of subsequent functionalization steps.[10]
-
Catalytic Asymmetric Synthesis: The use of chiral catalysts can induce enantioselectivity in the ring-forming step. For example, chiral phosphoric acids have been used to catalyze enantioselective intramolecular aza-Michael cyclizations.[13]
-
Heterogeneous Catalytic Hydrogenation: The reduction of highly substituted pyrrole systems can proceed with excellent diastereoselectivity. The mechanism often involves a two-step sequence where the initial reduction of an exocyclic double bond creates a stereocenter that directs the subsequent hydrogenation of the pyrrole ring.[14]
Q4: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
A4: Regioisomeric mixtures often arise when a reactant has multiple reactive sites that can participate in the key bond-forming step. Overcoming this requires fine-tuning the reaction conditions or employing a catalyst that can differentiate between these sites.
Example & Solution: Cobalt-Catalyzed Reductive Coupling
A novel method for the regioselective synthesis of pyrrolidinones involves the cobalt-catalyzed reductive coupling of nitriles and acrylamides.[15]
-
Mechanism: The reaction proceeds via the formation of a cobaltaazacyclopentene intermediate. The inherent electronic and steric properties of this intermediate guide the subsequent protonation and cyclization steps, leading to a single major regioisomer.[15]
-
Key to Selectivity: This method demonstrates excellent regioselectivity because the cobalt catalyst orchestrates the coupling in a specific orientation before the ring is closed. The reaction conditions—employing Co(dppe)I₂ as the catalyst, zinc as the reductant, and water as a proton source—are crucial for this outcome.[15]
Section 3: Side Reactions & Impurity Formation
Q5: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I minimize this?
A5: Furan formation is the most common side reaction in the Paal-Knorr synthesis of pyrroles (and by extension, pyrrolidinones if the precursor is suitable).[1] It occurs via the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound, competing directly with the desired reaction with the amine.[16]
Mitigation Strategies:
-
pH Control: This is the most critical factor. The furan pathway is highly favored under strongly acidic conditions (pH < 3). Maintaining a neutral or weakly acidic environment is key.[5] Avoid strong mineral acids like HCl or H₂SO₄.
-
Catalyst Choice: Opt for a milder catalyst. Weak Brønsted acids like acetic acid or Lewis acids such as Sc(OTf)₃ are often more selective for pyrrole formation.[4][5]
-
Increase Amine Concentration: Using an excess of the amine kinetically favors the bimolecular reaction with the dicarbonyl over the unimolecular cyclization to the furan.[3]
-
Reaction Monitoring: Closely monitor the reaction's progress with TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.
Caption: Paal-Knorr: Pyrrolidinone vs. Furan Formation.
Q6: My Ring-Closing Metathesis (RCM) reaction is inefficient, producing dimers or failing altogether. How can I optimize it?
A6: RCM is a cornerstone for synthesizing macrocycles, but it is sensitive to several factors, particularly for forming the pyrrolidinone-containing rings.[17]
Troubleshooting Steps:
-
Catalyst Poisoning: The nitrogen atom in the substrate can coordinate to the ruthenium catalyst, leading to deactivation. Furthermore, impurities in starting materials can poison the catalyst.[17]
-
Solution: If catalyst poisoning is suspected, consider using a nitrogen-chelating substrate or a catalyst more robust to Lewis bases. Sometimes, the addition of a mild acid can protonate the basic nitrogen, preventing it from interfering with the catalyst.[18] Ensure all starting materials and solvents are rigorously purified.
-
-
Concentration & Dimerization: RCM is an intramolecular reaction that competes with intermolecular dimerization. At high concentrations, the intermolecular pathway is favored.
-
Solution: Perform the reaction under high dilution conditions (typically 0.001–0.01 M). Using a syringe pump to add the substrate slowly to the reaction vessel containing the catalyst can help maintain a low instantaneous concentration, favoring the desired intramolecular cyclization.
-
-
Catalyst Choice: The activity and stability of Grubbs-type catalysts vary significantly.
-
Solution: Screen different generations of Grubbs and Hoveyda-Grubbs catalysts. Second and third-generation catalysts are often more active and have better functional group tolerance.[19]
-
Section 4: Challenges with Specific Substrates
Q7: My starting materials contain sensitive functional groups (esters, halides, etc.) that are not surviving the reaction conditions. What is the best approach?
A7: When dealing with complex molecules, protecting reactive functional groups is a crucial strategy to ensure they are not altered during synthesis.[20] This involves temporarily masking the group, performing the desired transformation, and then removing the mask (deprotection).[21]
A Logic for Choosing a Protecting Group Strategy:
-
Identify the Sensitive Group and Reaction Conditions: Determine which functional group is reacting undesirably and the nature of the conditions (acidic, basic, reductive, oxidative).
-
Select an Orthogonal Protecting Group: Choose a protecting group that is stable under your reaction conditions but can be removed under a different set of conditions that do not affect other parts of your molecule. This is known as an "orthogonal strategy".[21][22] For example, a Boc-protected amine is stable to base but cleaved by acid, while an Fmoc-protected amine is stable to acid but cleaved by base.[21]
-
Plan the Synthesis: The protection and deprotection steps add to your synthesis, so efficiency is key. Aim for protecting groups that can be installed and removed in high yields under mild conditions.[21]
Caption: Decision workflow for selecting a protecting group.
Section 5: Purification & Isolation
Q8: I'm having difficulty purifying my final substituted pyrrolidinone product. What are the best practices?
A8: Pyrrolidinone derivatives can be challenging to purify due to their polarity and potential for hydrogen bonding. A systematic approach is required.
Recommended Purification Workflow:
-
Initial Workup: After the reaction, a standard aqueous workup is typically the first step. Be mindful of your product's solubility; if it is highly water-soluble, back-extraction of the aqueous layers may be necessary.
-
Chromatography: Flash column chromatography on silica gel is the most common technique.
-
Solvent System: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. For very polar compounds, a dichloromethane/methanol system may be required.
-
Tailing: If the compound streaks on the column (tails), adding a small amount of a modifier to the eluent can help. For basic compounds (like those with a free amine), add 0.5-1% triethylamine. For acidic compounds, add 0.5-1% acetic acid.
-
Instability on Silica: Some N-substituted pyrrolidines can be unstable on silica gel.[23] In these cases, consider using a different stationary phase like alumina (basic or neutral) or reversed-phase (C18) silica.
-
-
Distillation: For liquid products that are thermally stable, vacuum distillation can be an excellent method for purification on a larger scale, especially to remove non-volatile impurities.[24]
-
Recrystallization: If your product is a solid, recrystallization can provide material of very high purity. A systematic solvent screen is necessary to find a solvent system where the product is soluble at high temperature but sparingly soluble at low temperature.
Data & Protocols
Table 1: Comparison of Catalytic Systems for Paal-Knorr Pyrrole Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |
| Brønsted Acid (HCl, H₂SO₄) | Reflux in solvent (e.g., EtOH, Toluene) | Inexpensive, simple setup | Harsh conditions, risk of degradation and furan byproduct formation | [2][16] |
| Brønsted Acid (Acetic Acid) | Reflux in glacial acetic acid | Milder than mineral acids, can act as solvent | Can be slow, may require higher temperatures | [5] |
| Lewis Acid (Sc(OTf)₃, Yb(OTf)₃) | RT to 80 °C in solvent (e.g., DCM) | Mild conditions, high yields, can be more selective | Higher cost of catalyst | [3][4] |
| Heterogeneous (Silica Sulfuric Acid) | Room temperature, solvent-free | Recyclable catalyst, environmentally friendly, simple workup | May have mass transfer limitations | [2] |
| Microwave Irradiation | Sealed vessel, 80-150 °C, 5-30 min | Drastically reduced reaction times, improved yields | Requires specialized equipment | [1][3] |
Protocol 1: Optimized Paal-Knorr Synthesis Using Microwave Irradiation
This protocol is designed to maximize yield and minimize reaction time for the synthesis of N-substituted pyrroles, precursors to many pyrrolidinones.
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione, 1.0 eq)
-
Primary amine (e.g., aniline, 1.1 eq)
-
Glacial Acetic Acid (catalytic amount, e.g., 20 mol%)
-
Ethanol (or other suitable microwave-safe solvent)
-
Microwave vial (2-5 mL) with stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone (1.0 eq) in a minimal amount of ethanol.
-
Add the primary amine (1.1 eq) followed by the catalytic amount of glacial acetic acid.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-20 minutes. The reaction progress can be monitored by running several small-scale reactions at different time points.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid).
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective [3+2] Cycloaddition for Pyrrolidine Synthesis
This protocol provides a general method for the synthesis of densely substituted pyrrolidines using an azomethine ylide and an electron-deficient alkene, based on principles described in the literature.[12]
Materials:
-
N-metalated azomethine ylide precursor (e.g., derived from an imino ester of proline)
-
Dipolarophile (e.g., an α,β-unsaturated ester)
-
Silver(I) catalyst (e.g., Ag₂CO₃ or AgOAc, 10 mol%)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the imino ester (1.0 eq), the dipolarophile (1.2 eq), and the silver catalyst (10 mol%).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature (or gentle heating, e.g., 40 °C, if required).
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to 48 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The high diastereoselectivity often means that the major diastereomer can be isolated cleanly.[12]
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. ACS Publications. [Link]
-
Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. Organic Chemistry Portal. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. NIH. [Link]
-
Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. PubMed. [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
-
Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. Semantic Scholar. [Link]
-
Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. ACS Publications. [Link]
-
Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. ResearchGate. [Link]
-
Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. UCL Discovery. [Link]
-
Tolerance of functional groups, substituent group diversity and structure diversity in the N-removal and deconstruction of pyrrolidine scaffold. ResearchGate. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]
-
Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. NIH. [Link]
-
High Performance Ru Loaded MgO Nanoparticle Catalysts for the Hydrogenation of Pyrrole to Pyrrolidine. ResearchGate. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Hydrogenation of Succinimide to 2- Pyrrolidone Over Solid Catalysts. ResearchGate. [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. NIH. [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. NIH. [Link]
-
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. drughunter.com. [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
-
Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. RSC Publishing. [Link]
-
Protecting group. Wikipedia. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
Development of the Enabling Route for Glecaprevir via Ring-Closing Metathesis. ACS Publications. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]
-
Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction. PubMed. [Link]
-
Acid Mediated Ring Closing Metathesis: A Powerful Synthetic Tool Enabling the Synthesis of Clinical Stage Kinase Inhibitors. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 12. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides [organic-chemistry.org]
- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 17. drughunter.com [drughunter.com]
- 18. Acid Mediated Ring Closing Metathesis: A Powerful Synthetic Tool Enabling the Synthesis of Clinical Stage Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. media.neliti.com [media.neliti.com]
- 22. jocpr.com [jocpr.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Purification of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, a key chiral building block in modern medicinal chemistry. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
Understanding potential impurities is the first step toward designing an effective purification strategy. Impurities typically arise from the starting materials, reagents, or side reactions during the synthesis.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyrrolidinone ring or the acetic acid side chain.[1]
-
Excess Boc-Anhydride (Boc₂O): A common reagent for installing the Boc protecting group.[2] Its hydrolysis byproducts, such as tert-butanol and carbon dioxide, are typically volatile and removed during workup, but unreacted Boc₂O can persist.
-
Base Catalyst: If a non-volatile base (e.g., DMAP, triethylamine) is used in the Boc-protection step, it may carry through.[3]
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., Dichloromethane, Ethyl Acetate, THF).
Side-Product Impurities:
-
Di-Boc Species: Over-protection, although less common for this specific substrate, can occur.
-
Deprotected Amine: If the reaction is exposed to acidic conditions, even inadvertently, the acid-labile Boc group can be partially or fully cleaved.[4][5]
-
Enantiomeric Impurity: The corresponding (R)-enantiomer is the most challenging impurity to remove and requires specialized chiral separation techniques. Its presence can arise from non-enantioselective synthesis or racemization during a synthetic step.[6]
Q2: Which analytical techniques are essential for assessing the purity of my final product?
A multi-pronged analytical approach is crucial for confirming both the chemical and stereochemical purity of your compound.
| Analytical Technique | Purpose & Key Considerations |
| Reversed-Phase HPLC (RP-HPLC) | The workhorse for assessing chemical purity. A gradient method using a C18 column with a mobile phase of water and acetonitrile (often with 0.1% TFA or formic acid) is standard. Purity is typically determined by area percentage.[7] |
| Chiral HPLC or SFC | Essential for determining enantiomeric purity (enantiomeric excess, % ee). This requires a specialized Chiral Stationary Phase (CSP). Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than HPLC for chiral separations.[8][9][10] |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure of the desired product and can help identify major impurities if their structure is different enough to produce non-overlapping signals. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, further confirming the elemental composition. |
| Optical Rotation | Provides a measure of the bulk sample's chiral nature. While useful as a quick check, it is not a quantitative measure of enantiomeric purity and is highly sensitive to concentration, solvent, and temperature.[6] Chiral chromatography is the gold standard for accurate % ee determination.[11] |
Q3: What are the primary methods for purifying this compound?
The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the required final purity. A combination of methods is often most effective.
-
Acid-Base Extraction: Exploits the carboxylic acid functional group. The crude material is dissolved in an organic solvent and washed with a mild aqueous base (e.g., NaHCO₃ solution). The deprotonated product moves to the aqueous layer, leaving neutral organic impurities (like unreacted Boc₂O) behind. The aqueous layer is then re-acidified and extracted to recover the purified product.[10]
-
Recrystallization: An excellent method for obtaining high-purity crystalline material, provided the compound is a solid. It is highly scalable and cost-effective.[12] Finding a suitable solvent or solvent system is key.
-
Flash Column Chromatography: A versatile technique for removing a wide range of impurities. It is particularly useful for purifying oils or solids that are difficult to crystallize.[12][13]
The following diagram illustrates a decision-making workflow for selecting a purification strategy.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
Q4: My product is a persistent oil and fails to crystallize. What should I do?
This is a common issue, often caused by residual solvents or impurities inhibiting lattice formation.
-
Ensure Solvent Removal: First, ensure all volatile solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 30-40°C). An oily product is often a sign of residual solvent.
-
Solvent-Induced Precipitation/Pulping: If the oil is highly pure, crystallization can be induced. Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, methanol). Then, slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexanes, diethyl ether) until the solution becomes cloudy. Let it stand, or gently scratch the inside of the flask with a glass rod to provide a nucleation site. A patented method for similar Boc-amino acids involves adding a weak polar solvent to the oil for "pulping" or slurrying to induce solidification.[14]
-
Use Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil or supersaturated solution to initiate crystallization.[14]
-
Purify Further: If the oil still refuses to solidify, it likely contains significant impurities. In this case, flash column chromatography is the recommended next step to remove those impurities before re-attempting crystallization.
Q5: My HPLC analysis shows a persistent impurity peak close to my product peak. How can I improve the separation?
Closely eluting peaks are a challenge for both chromatography and crystallization.
-
For Flash Chromatography:
-
Optimize the Mobile Phase: Decrease the polarity of the eluent system. For a normal phase (silica gel) separation, this might mean reducing the percentage of methanol in a dichloromethane/methanol mixture. Run TLC plates with various solvent systems to find the one that gives the best separation (largest ΔRf).
-
Use a Finer Stationary Phase: Use silica gel with a smaller particle size for higher resolution, though this will increase backpressure.
-
Reduce the Load: Do not overload the column. A general rule is to load no more than 1-5% of the column's silica weight.
-
-
For Recrystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance. Then, move it to a refrigerator or freezer. Rapid cooling traps impurities in the crystal lattice.
-
Solvent System Screening: The impurity may have similar solubility to your product in your current solvent. Experiment with different solvent systems (e.g., ethanol/water, isopropanol/heptane) to find one where the solubility profiles of the product and impurity differ significantly, especially with temperature.[15]
-
Q6: I'm concerned about enantiomeric purity. How can I detect and remove the (R)-enantiomer?
Maintaining stereochemical integrity is critical for chiral building blocks.
-
Detection: The only reliable way to quantify the (R)-enantiomer is through a validated chiral separation method, such as chiral HPLC or chiral SFC.[11][16] These methods use a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times.
-
Removal:
-
Chiral Preparative Chromatography: This is the most direct method for separating enantiomers. It uses the same principles as analytical chiral HPLC/SFC but on a larger scale to isolate the desired (S)-enantiomer.[12]
-
Diastereomeric Recrystallization: This classical method involves reacting your racemic or enantiomerically-enriched acid with a chiral base (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization. After separation, the chiral base is removed by acid treatment to yield the enantiopure product. This method requires significant optimization but can be very effective and scalable.
-
Q7: My yield is significantly low after purification. How can I optimize the process?
Low yield is a balance between purity and recovery.
-
In Recrystallization: You may be using too much solvent, preventing the product from crashing out efficiently. After filtering the first crop of crystals, try concentrating the mother liquor (the remaining solution) and cooling it again to obtain a second crop. Be aware that the second crop may be less pure.
-
In Column Chromatography: The product may be highly retained on the silica gel, especially given its acidic nature. Adding a small amount of acetic or formic acid (e.g., 0.5-1%) to the mobile phase can suppress the deprotonation of the carboxylic acid, reducing its interaction with the silica and improving recovery. However, be sure to remove the acid from the collected fractions during solvent evaporation.
-
In Acid-Base Extraction: Ensure the pH adjustments are correct. When extracting the product into the aqueous base, the pH should be high enough (e.g., 8-9) to fully deprotonate the carboxylic acid. When re-acidifying to recover the product, the pH should be low enough (e.g., 2-3) to fully protonate it, minimizing its solubility in the aqueous phase.[17] Perform multiple extractions (e.g., 3x with smaller volumes) rather than one large extraction to maximize recovery.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is an excellent initial cleanup step to remove neutral organic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first to release CO₂ gas, venting frequently. Then, shake vigorously.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The desired product is now in the aqueous layer as its sodium salt.
-
Re-extraction (Optional but Recommended): Add a fresh portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers to maximize recovery.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl solution while stirring until the pH of the solution is ~2-3 (check with pH paper). A white precipitate or cloudiness should appear as the protonated product becomes insoluble.
-
Product Extraction: Add a fresh portion of ethyl acetate to the acidified aqueous solution. Shake vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction two more times with fresh ethyl acetate.
-
Final Wash and Drying: Combine all organic extracts. Wash once with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is ideal if the product from the extraction step is a solid but still requires further purification.
-
Solvent Screening (Small Scale): Test various solvents to find a suitable system. A good recrystallization solvent dissolves the compound when hot but not when cold. Test solvents like isopropanol, ethyl acetate, acetonitrile, and mixtures like ethanol/water or ethyl acetate/hexanes.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and add more solvent in small portions until the solid just dissolves completely. Do not add excessive solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
This is the method of choice for oils or for separating complex mixtures.
-
Stationary Phase: Prepare a column with silica gel in the chosen eluent system.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point for acidic compounds is a mixture of hexanes/ethyl acetate or dichloromethane/methanol. As noted in Q7, adding ~0.5% acetic acid to the eluent can improve peak shape and recovery.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution.
-
Elution: Apply the sample to the top of the column and begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Nafie, L. A. (2008). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. Retrieved from [Link]
-
Pandey, P. K. (2025). What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru. Retrieved from [Link]
-
Di Rrisco, M., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Retrieved from [Link]
-
Ahuja, S. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Bourne, G. T., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Bases. Retrieved from [Link]
-
Bhattacharya, S., et al. (2011). Der Pharma Chemica. Scholars Research Library. Retrieved from [Link]
-
Unknown. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]
-
Gwarda, R., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. NIH. Retrieved from [Link]
-
Ibragimov, R. E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
-
gsrs. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID. Retrieved from [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Retrieved from [Link]
- Google Patents. (n.d.). US6214997B1 - Process for the preparation of crystalline....
-
Gwarda, R., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. Semantic Scholar. Retrieved from [Link]
-
ChemBK. (n.d.). (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity.... Retrieved from [Link]
-
Dalton Research Molecules. (n.d.). (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid. Retrieved from [Link]
-
inveniolife. (2021). List of Impurities. Retrieved from [Link]
-
Kumar, R. K., et al. (2003). Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid. PubMed. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Brivaracetam-impurities. Retrieved from [Link]
-
ResearchGate. (2018). Preparation of (S)‐N‐Boc‐5‐oxaproline. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 15. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Welcome to the dedicated technical support guide for the synthesis and scale-up of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid. This valuable chiral building block is integral to the development of various pharmaceutical agents. This guide is structured to provide immediate answers through our FAQ section and in-depth solutions in our detailed troubleshooting guides, reflecting insights gained from extensive laboratory and process development experience.
Overview of the Synthetic Pathway
The synthesis is typically a two-step process starting from the commercially available (S)-4-(tert-butoxycarbonylamino)pyrrolidin-2-one. The first step involves the N-alkylation of the lactam nitrogen with an ethyl haloacetate, followed by the saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid. While seemingly straightforward, scaling this synthesis presents challenges related to reaction control, impurity profiles, and process safety.
Caption: Figure 1: General Synthetic Workflow
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the N-alkylation step?
A: The most frequent issue is incomplete deprotonation of the pyrrolidinone nitrogen. This is typically due to an insufficiently strong base, the presence of moisture in the reaction, or a reaction temperature that is too low. The pKa of the N-H bond in a lactam like this is approximately 17-18, requiring a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for complete anion formation.[1] It is critical to use anhydrous solvents and maintain a strictly inert atmosphere (e.g., nitrogen or argon).
Q2: Can the Boc protecting group be cleaved during the synthesis?
A: The tert-butoxycarbonyl (Boc) group is stable under the basic conditions used for both N-alkylation and saponification. However, it is highly sensitive to acid.[] Accidental exposure to acidic conditions during the final workup (e.g., over-acidification when isolating the product) can lead to premature deprotection, generating a significant impurity. The pH should be carefully adjusted to just below neutral (pH ~5-6) to protonate the carboxylic acid without cleaving the Boc group.
Q3: How can I effectively monitor the progress of the saponification reaction?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10% methanol in dichloromethane. The starting ester will have a higher Rf value than the product carboxylic acid, which will be much more polar and may streak or remain at the baseline. Co-spotting the reaction mixture with the starting material is essential for accurate comparison. For more quantitative analysis, LC-MS is the preferred method.
Q4: Is there a risk of racemization at the C4 chiral center?
A: The chiral center at the 4-position of the pyrrolidinone ring is robust and not prone to racemization under the described reaction conditions. The proton on this carbon is not acidic and is not involved in the reaction mechanism.
Detailed Troubleshooting Guides
Guide 1: N-Alkylation of (S)-4-(tert-butoxycarbonylamino)pyrrolidin-2-one
This step involves the deprotonation of the lactam nitrogen followed by nucleophilic substitution with ethyl bromoacetate.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Conversion | 1. Ineffective Deprotonation: Presence of water quenching the base; base not strong enough. 2. Low Reactivity: Reaction temperature too low. | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous grade solvents (e.g., DMF, THF). NaH (60% dispersion in mineral oil) is a common and effective choice; ensure it is fresh.[1] 2. Optimize Temperature: The deprotonation is often performed at 0 °C, followed by slow warming to room temperature after the addition of the alkylating agent. This balances reaction rate with control over potential exotherms. |
| Formation of Side-Products | 1. O-Alkylation: The intermediate lactam anion is an ambident nucleophile and can alkylate on the oxygen atom, forming an imino ether. 2. Dialkylation: Reaction of the product ester with the alkylating agent. | 1. Favor N-Alkylation: Using a polar aprotic solvent like DMF or DMSO typically favors N-alkylation. The sodium counter-ion from NaH is less dissociated and sterically encourages reaction at the less-hindered nitrogen atom. 2. Control Stoichiometry: Use a slight excess of the alkylating agent (1.1-1.2 equivalents). Add the ethyl bromoacetate slowly and at a controlled temperature (e.g., 0 °C) to prevent localized high concentrations. |
| Difficult Purification | 1. Residual Mineral Oil: If using NaH dispersion. 2. Emulsion during Workup: DMF can cause emulsions during aqueous extraction. | 1. Pre-wash NaH: For smaller scales, the NaH dispersion can be washed with anhydrous hexane prior to use to remove the mineral oil. 2. Optimize Workup: After quenching the reaction with water or saturated NH4Cl, dilute the mixture with a larger volume of a less polar solvent like ethyl acetate and wash with brine to break emulsions. |
Guide 2: Saponification of Ethyl (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetate
This step hydrolyzes the ethyl ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Incomplete Hydrolysis | 1. Insufficient Base: Stoichiometric amount of base may not be enough to drive the reaction to completion. 2. Low Temperature/Short Time: Hydrolysis kinetics can be slow at room temperature. | 1. Use Excess Base: Employ 1.5-3.0 equivalents of the base (e.g., LiOH·H₂O) to ensure the reaction goes to completion. 2. Increase Temperature/Time: Allow the reaction to stir for at least 2-4 hours at room temperature. Gentle warming (e.g., to 40 °C) can be used if necessary, but monitor carefully for side reactions. |
| Boc-Deprotection Impurity | Acidic Workup Conditions: The pH drops too low during acidification to isolate the product. | Controlled Acidification: After the reaction is complete, cool the mixture in an ice bath. Slowly add a cooled acid (e.g., 1M HCl or citric acid) with vigorous stirring, monitoring the pH continuously. Acidify to a final pH of ~5-6. This protonates the carboxylate to form the desired acid while minimizing cleavage of the acid-labile Boc group.[] |
| Product is Oily / Fails to Solidify | 1. Presence of Impurities: Unreacted starting material or organic salts can act as eutectic contaminants. 2. Trapped Solvents: Residual THF or other organic solvents. | 1. Purify via Extraction: Ensure the aqueous layer is washed with a non-polar solvent (e.g., ether or ethyl acetate) before acidification to remove any non-polar impurities and unreacted starting material. 2. Trituration/Solvent Swap: After isolation, try triturating the oily product with a non-polar solvent like hexane or a mixture of ether/hexane to induce crystallization. Alternatively, dissolve the oil in a minimal amount of a solvent like ethyl acetate and slowly add a non-polar anti-solvent. |
Scale-Up Considerations
Transitioning from bench-scale to pilot or manufacturing scale introduces new challenges that must be proactively managed.[3]
Caption: Figure 2: Key Scale-Up Decision Points
-
Thermal Safety: The N-alkylation step can be exothermic, especially during the addition of ethyl bromoacetate to the lactam anion. At a large scale, adding all reagents at once is extremely dangerous.[3] The alkylating agent must be added slowly and controllably, with efficient reactor cooling to dissipate the heat generated.
-
Reagent Handling: Sodium hydride is flammable and reacts violently with water. At scale, it is typically handled as a mineral oil dispersion, and transfers must be conducted under a strict inert atmosphere. All personnel must be trained in handling pyrophoric/water-reactive reagents.
-
Purification Strategy: While column chromatography is feasible in the lab, it is often economically and practically unviable for large-scale production. Developing a robust crystallization procedure for both the intermediate ester and the final acid is critical for achieving high purity efficiently.
-
Waste Management: The use of solvents like DMF and halogenated reagents requires consideration of waste treatment and disposal, which becomes a significant cost factor at scale.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetate
-
Reagents & Stoichiometry
| Reagent | MW | Equivalents | Amount (for 10g scale) |
| (S)-4-(Boc-amino)pyrrolidin-2-one | 200.24 | 1.0 | 10.0 g (50 mmol) |
| Sodium Hydride (60% in oil) | 40.00 | 1.2 | 3.0 g (75 mmol) |
| Ethyl Bromoacetate | 167.00 | 1.2 | 8.35 g (5.5 mL, 60 mmol) |
| Anhydrous DMF | - | - | 100 mL |
-
Procedure
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (3.0 g).
-
Wash the NaH with anhydrous hexane (2 x 20 mL) and decant the hexane to remove mineral oil.
-
Add anhydrous DMF (50 mL) and cool the suspension to 0 °C in an ice bath.
-
Dissolve (S)-4-(Boc-amino)pyrrolidin-2-one (10.0 g) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes, keeping the internal temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour. Hydrogen gas evolution should be observed.
-
Add ethyl bromoacetate (5.5 mL) dropwise, again maintaining the temperature below 5 °C.
-
After addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (~50 mL).
-
Dilute with ethyl acetate (200 mL) and water (100 mL). Separate the layers.
-
Wash the organic layer with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Protocol 2: Synthesis of this compound
-
Reagents & Stoichiometry
| Reagent | MW | Equivalents | Amount (for 14g scale) |
| Crude Ethyl Ester | 286.32 | 1.0 | ~14.3 g (50 mmol) |
| Lithium Hydroxide Monohydrate | 41.96 | 2.0 | 4.2 g (100 mmol) |
| Tetrahydrofuran (THF) | - | - | 100 mL |
| Water | - | - | 50 mL |
-
Procedure
-
Dissolve the crude ethyl ester (~14.3 g) in THF (100 mL) in a round-bottom flask.
-
In a separate beaker, dissolve lithium hydroxide monohydrate (4.2 g) in water (50 mL).
-
Add the LiOH solution to the ester solution and stir vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify slowly with 1M HCl to pH 5-6. A white precipitate should form.
-
Stir the slurry at 0 °C for 1 hour, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 20 mL) and dry under vacuum to yield the final product.
-
References
- Vertex AI Search. (2024). New Pyrrolidine Synthesis Method Revealed. China Chemistry News.
- ResearchGate. (2025).
-
MDPI. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
NIH National Library of Medicine. (2015). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
- ScienceDirect. (2009).
-
ACS Publications. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. [Link]
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
-
PubMed. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. [Link]
- ResearchGate. (2018). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues.
-
PubMed. (2003). Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid. [Link]
- KTU ePubl. (2023). Facile synthesis of new N-(aminocycloalkylene)
- Semantic Scholar. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and.
- NIH National Library of Medicine. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
-
NIH National Library of Medicine. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Link]
- ACS Publications. (2022).
-
PubMed. (2004). Hydrolysis of irinotecan and its oxidative metabolites...by human carboxylesterases. [Link]
-
accessdata.fda.gov. (1989). Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. [Link]
- The Royal Society of Chemistry. (2022). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity....
-
gsrs.ncats.nih.gov. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID. [Link]
-
NIH National Library of Medicine. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]
- NIH National Library of Medicine. (2023). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)
- ResearchGate. (2021). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)
- ResearchGate. (2018).
-
NIH National Library of Medicine. (2023). Total wash elimination for solid phase peptide synthesis. [Link]
Sources
Technical Support Center: Navigating Incomplete Coupling in Solid-Phase Peptide Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot one of the most common hurdles in SPPS: incomplete coupling reactions. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to help you diagnose issues, optimize your syntheses, and ensure the highest possible purity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is positive (blue beads) after a coupling step. What does this mean and what should I do?
A positive Kaiser test indicates the presence of unreacted primary amines on your resin, meaning the coupling of the amino acid was incomplete. This is a critical issue that, if unaddressed, will lead to the synthesis of deletion sequences, which are often difficult to remove during purification.
Your immediate action should be to perform a second coupling (a "double couple"). If the test is still positive after the second attempt, you must cap the remaining unreacted amines to prevent them from participating in subsequent cycles.
Caption: Troubleshooting workflow for a positive Kaiser test result.
Q2: Why do some amino acids consistently fail to couple completely?
This is often due to a combination of factors related to the specific amino acid sequence, a phenomenon often termed "difficult couplings."
-
Steric Hindrance: Bulky amino acids (e.g., Val, Ile) or those with large side-chain protecting groups (e.g., Arg(Pbf)) can physically obstruct the approach of the activated amino acid, slowing down the reaction.
-
Secondary Structure Formation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, held together by intermolecular hydrogen bonds. This can cause the peptide-resin to aggregate and collapse, making the N-terminal amine inaccessible to reagents. This is particularly common in hydrophobic sequences.
-
Proline's Unique Structure: Coupling an amino acid after a proline residue can be challenging. Proline is a secondary amine, which can alter the reactivity and conformation of the N-terminus.
Q3: What is "capping" and why is it essential?
Capping is the process of intentionally terminating the synthesis of peptide chains that have failed to couple correctly. This is typically done by acetylating the unreacted N-terminal amines with a reagent like acetic anhydride. By capping these failure sequences, you prevent them from reacting in later cycles. This is crucial because it makes the final purification significantly easier; capped, truncated peptides are much shorter and have different physicochemical properties than the full-length target peptide, allowing for better separation during HPLC.
Q4: The Kaiser test is unreliable for Proline. How can I check for coupling completion?
The Kaiser test relies on a reaction with primary amines to produce its characteristic blue color. Since proline is a secondary amine, it yields a weak reddish-brown or yellow color that can be misleading. For N-terminal proline or other N-substituted amino acids, you must use an alternative test:
-
Chloranil Test: This test produces a distinct blue or greenish-blue color in the presence of secondary amines.
-
Isatin Test: This test will also result in a blue color on the beads if the coupling to the secondary amine is incomplete.
Troubleshooting Guides & Protocols
Guide 1: Diagnosing Incomplete Coupling
The first step in troubleshooting is accurate diagnosis. The Kaiser test is the most common method for detecting free primary amines.
Protocol 1.1: The Kaiser (Ninhydrin) Test
This qualitative test provides a rapid visual confirmation of coupling completeness.
Reagent Preparation:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Withdraw a small sample of resin beads (10-15 beads) from your reaction vessel into a small glass test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the tube at 110-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpreting the Results:
| Observation | Interpretation | Recommended Action |
| Colorless/Yellow Beads & Solution | Coupling Complete: No primary amines detected. | Proceed to the next deprotection step. |
| Blue/Purple Beads & Solution | Incomplete Coupling: Free primary amines are present. | Perform a second coupling ("double couple"). |
| Dark Blue Solution, Colorless Beads | Nearly Complete Coupling: Most sites have reacted. | Extend coupling time or proceed to capping. |
Table based on data from AAPPTec and Sigma-Aldrich.
Caption: Simplified reaction scheme of the Kaiser test.
Guide 2: Overcoming Difficult Couplings
If you consistently observe incomplete couplings, especially with known "difficult" sequences, a multi-faceted approach is required.
Strategy 2.1: Optimize Your Coupling Chemistry
The choice of coupling reagent and conditions is paramount. Modern aminium/uronium salt-based reagents like HATU are highly efficient due to their mechanism of action, which involves the formation of a highly reactive OAt-active ester intermediate.
Mechanism of HATU Activation:
-
A base (e.g., DIPEA) deprotonates the carboxylic acid of the incoming Fmoc-amino acid.
-
The resulting carboxylate anion attacks HATU, forming an unstable isouronium salt.
-
The displaced HOAt anion then attacks this intermediate, generating the OAt-active ester.
-
The free N-terminal amine on the peptide-resin attacks this highly reactive ester to form the peptide bond.
Table: Comparison of Common Coupling Reagents
| Reagent | Class | Molar Equivalents (Reagent:AA:Base) | Typical Coupling Time | Key Advantages |
| HATU | Aminium/Uronium | 1.9 : 2.0 : 4.0 | 5-30 min | Very high efficiency, low racemization, excellent for hindered couplings. |
| HCTU | Aminium/Uronium | 1.9 : 2.0 : 4.0 | 5-30 min | High efficiency, comparable to HATU, often more cost-effective. |
| PyBOP | Phosphonium | 2.0 : 2.0 : 4.0 | 30-60 min | Good efficiency, but can be slower for difficult sequences. |
| DIC/HOBt | Carbodiimide | 2.0 : 2.0 : 2.0 | 60-120 min | Cost-effective, but slower and higher risk of side reactions. |
Data compiled from various supplier protocols and comparative studies.
Pro-Tip: For difficult sequences, increasing the concentration of your amino acid and coupling reagent solutions (e.g., to 0.5 M) can significantly improve reaction kinetics by increasing the probability of molecular interaction.
Strategy 2.2: Implement Double Coupling and Capping
This is the most direct strategy to combat incomplete reactions.
Protocol 2.2.1: Double Coupling
-
After the initial coupling reaction (e.g., 45-60 minutes), take a resin sample and perform the Kaiser test.
-
If the test is positive, filter the reaction vessel and wash the resin thoroughly with DMF.
-
Prepare a fresh solution of activated amino acid and repeat the coupling step.
Protocol 2.2.2: Capping with Acetic Anhydride
Perform this procedure if the Kaiser test remains positive after a double coupling.
-
Preparation: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF. A typical ratio is 50 equivalents of each reagent relative to the resin substitution. For milder conditions, a solution of 10% acetic anhydride and 5% DIPEA in DMF can be used.
-
Reaction: Suspend the washed resin in the capping solution.
-
Agitation: Gently shake or agitate the mixture at room temperature for 30 minutes.
-
Wash: Filter the capping solution and wash the resin thoroughly with DMF (at least 3 times).
-
Confirmation: Perform a final Kaiser test. It should now be negative (yellow). If not, repeat the capping procedure.
Strategy 2.3: Mitigate Peptide Aggregation
Aggregation is a major cause of synthesis failure, especially for long or hydrophobic peptides.
-
Solvent Choice: If you suspect aggregation in DMF, switch to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or use a mixture, such as 25% DMSO in DMF.
-
Resin Selection: The physical properties of the solid support are critical.
-
Swelling: The resin must swell adequately to allow reagents to penetrate the polymer matrix. Polystyrene resins cross-linked with 1% divinylbenzene (DVB) generally show good swelling in solvents like DCM and DMF. Poor swelling can severely limit reaction kinetics.
-
PEG-based Resins: Resins like TentaGel® incorporate polyethylene glycol (PEG) chains, which can improve the solvation of the growing peptide and reduce aggregation.
-
Table: Swelling Volumes of Common Resins (mL/g)
| Resin Type | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Polystyrene (1% DVB) | 6.0 - 8.3 | 5.6 |
| TentaGel® S | 6.3 | 4.7 |
| HypoGel® 400 | 6.9 | 5.2 |
Data sourced from Rapp Polymere and AAPPTec.
-
Pseudoproline Dipeptides: For sequences containing Ser, Thr, or Cys, the use of pseudoproline dipeptides is a powerful strategy. These building blocks introduce a temporary "kink" in the peptide backbone by forming a reversible oxazolidine or thiazolidine ring. This kink disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation, dramatically improving synthesis efficiency. The native Ser/Thr/Cys residue is fully restored during the final TFA cleavage.
References
-
AAPPTec. SPPS Capping procedure. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
CDN. N-Terminus Acetylation Protocol. [Link]
-
Temple University. THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. [Link]
-
Bio-protocol. Peptide Synthesis. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Wikipedia. HATU. [Link]
-
Peptideweb.com. Synthesis protocols. [Link]
-
AAPPTec. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
-
AAPPTec. (2019). Pseudoproline Dipeptides. [Link]
-
Sen'ko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671. [Link]
-
Thompson, R. E., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(7), 1848-1851. [Link]
-
Chemistry Stack Exchange. (2015). Why does capping after each coupling in Solid phase peptide synthesis improve the results?. [Link]
-
AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. [Link]
-
AAPPTec. Coupling Reagents. [Link]
-
Rapp Polymere. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins. [Link]
-
AAPPTec. Resins for Solid Phase Peptide Synthesis - Core Resins. [Link]
- Google Patents. (2021). US11028123B2 - Capping of unprotected amino groups during peptide synthesis.
-
Reddit. (2024). Solid Phase Peptide Synthesis Help. [Link]
-
Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica, 33b, 763-766. [Link]
-
AAPPTec. Technical Support Information Bulletin 1189 - Tests for Unprotected Proline. [Link]
-
Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. [Link]
-
ACS Publications. (2020). Assessing the Correlation of Microscopy-based and Volumetry-based Measurements for Resin Swelling in a Range of Potential Greener Solvents for SPPS. [Link]
- ResearchGate. *Chloranil test. Left side: negative result, revealing the yellow colored resin beads (absence of free secondary amines). Right
Validation & Comparative
A Comparative Guide to the Characterization of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of chiral building blocks is a cornerstone of successful pharmaceutical development. (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, a key intermediate in the synthesis of various bioactive molecules, demands rigorous analytical characterization to ensure its stereochemical integrity and chemical purity. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the comprehensive characterization of this molecule, supported by experimental insights and protocols.
The Central Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the structural elucidation of organic molecules, including complex chiral compounds like this compound. Its power lies in its ability to provide detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and stereochemical relationships.
¹H and ¹³C NMR Spectral Features
In an achiral solvent like deuterochloroform (CDCl₃), the ¹H and ¹³C NMR spectra of the (S)-enantiomer will be identical to its (R)-enantiomer.[1] Differentiation between enantiomers necessitates the use of a chiral environment, such as a chiral solvating agent.[1][6]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |
| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28.5 (C(CH₃)₃), ~80.0 (C(CH₃)₃) | Characteristic singlet for the nine equivalent protons and distinct quaternary and methyl carbon signals of the Boc protecting group.[7] |
| Pyrrolidine CH₂ (C3-H) | ~2.4-2.8 (m, 2H) | ~30-35 | Diastereotopic protons adjacent to the chiral center and the carbonyl group. |
| Pyrrolidine CH (C4-H) | ~4.2-4.5 (m, 1H) | ~50-55 | Proton attached to the chiral carbon bearing the Boc-amino group. |
| Pyrrolidine CH₂ (C5-H) | ~3.4-3.8 (m, 2H) | ~45-50 | Protons adjacent to the nitrogen atom within the pyrrolidinone ring. |
| Acetic Acid CH₂ | ~3.9-4.2 (d, 2H) | ~48-52 | Diastereotopic protons of the acetic acid moiety, likely appearing as an AB quartet due to the adjacent chiral center. |
| Pyrrolidinone C=O (C2) | - | ~175.0 | Characteristic chemical shift for a lactam carbonyl carbon. |
| Boc C=O | - | ~155.0 | Typical chemical shift for the carbonyl carbon of a Boc group.[7] |
| Acetic Acid C=O | - | ~170-175 | Expected chemical shift for a carboxylic acid carbonyl carbon. |
Comparative Analysis of Analytical Techniques
While NMR is indispensable for structural confirmation, a multi-faceted approach employing other analytical techniques is crucial for a comprehensive characterization, particularly for assessing purity and confirming molecular weight.
| Technique | Strengths for this Molecule | Limitations | Typical Application |
| NMR Spectroscopy | - Unambiguous structural elucidation. - Provides detailed information on chemical environment and connectivity. - Can be used for purity assessment (qNMR). | - In an achiral solvent, does not differentiate enantiomers. - Relatively lower sensitivity compared to MS. | - Primary structure confirmation. - Identification of impurities. |
| Chiral HPLC | - Excellent for separating and quantifying enantiomers.[8][9][10][11][12] - High sensitivity and accuracy for determining enantiomeric excess (ee). | - Does not provide detailed structural information. - Requires method development for optimal separation. | - Determination of enantiomeric purity. - Quality control. |
| Mass Spectrometry (MS) | - Accurate determination of molecular weight.[] - High sensitivity for detecting trace impurities. - Fragmentation patterns can provide structural information.[14][15] | - Does not typically differentiate between enantiomers without a chiral auxiliary or chiral chromatography. - Isomeric impurities may not be distinguishable. | - Confirmation of molecular formula. - Impurity profiling. |
| FTIR Spectroscopy | - Provides information about functional groups present (e.g., C=O of the lactam, carboxylic acid, and Boc group; N-H stretching).[16][17][18][19] | - Provides limited information on the overall molecular structure. - Not suitable for determining stereochemistry. | - Rapid confirmation of the presence of key functional groups. |
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard 1D proton-decoupled carbon experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Chiral HPLC Protocol
Objective: To determine the enantiomeric purity of the sample.
Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of N-Boc protected amino acid derivatives.[][21]
-
Mobile Phase Preparation: A typical mobile phase would consist of a mixture of hexane and a polar modifier like isopropanol or ethanol, with a small percentage of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape.
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in the mobile phase.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.
Visualization of the Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating multiple analytical techniques for a robust assessment.
Caption: Workflow for the comprehensive characterization of this compound.
Conclusion
The comprehensive characterization of this compound relies on a synergistic approach, with NMR spectroscopy serving as the cornerstone for structural elucidation. While NMR provides unparalleled detail into the molecular framework, its combination with orthogonal techniques such as chiral HPLC for enantiomeric purity and mass spectrometry for molecular weight confirmation is essential for a complete and reliable assessment. This multi-technique workflow ensures the high quality and integrity of this critical chiral building block for its application in pharmaceutical research and development.
References
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]
-
LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
-
American Chemical Society. Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. [Link]
-
Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]
-
Analyst (RSC Publishing). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. [Link]
-
PubMed. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. [Link]
-
ResearchGate. Chiral discrimination of amino acid derivative by ¹³C {¹H} NMR spectroscopy. [Link]
-
PMC - NIH. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. [Link]
-
PMC - NIH. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
-
MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. [Link]
-
ResearchGate. FTIR spectrum for compound 1. [Link]
-
American Chemical Society. Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidin. [Link]
-
SpectraBase. 1-Boc-pyrrolidine. [Link]
-
PubChem. N-Boc-pyrrolidine. [Link]
-
ResearchGate. Transmission FTIR spectra of fulleropyrrolidine 1 (a) and a PS sample.... [Link]
-
NIST WebBook. 2-Pyrrolidinone. [Link]
-
SpectraBase. 1-Vinyl-2-pyrrolidinone. [Link]
-
ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
PubMed Central. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. [Link]
-
GSRS. 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID. [Link]
-
ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]
-
Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
ResearchGate. Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. [Link]
-
PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]
-
Semantic Scholar. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. [Link]
-
ResearchGate. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]
-
PubMed. Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid. [Link]
-
MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]
-
GSRS. 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (S)-. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectrabase.com [spectrabase.com]
- 5. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 14. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 2-Pyrrolidinone [webbook.nist.gov]
- 19. spectrabase.com [spectrabase.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
For researchers and professionals in drug development, the precise characterization of chiral building blocks like (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid is fundamental to ensuring the quality, efficacy, and safety of final active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of this compound, contrasted with alternative analytical methods. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to empower your analytical strategies.
Introduction: The Analytical Challenge
This compound is a valuable chiral intermediate in medicinal chemistry. Its structure, featuring a pyrrolidinone core, a chiral center, a carboxylic acid, and a thermally labile tert-butyloxycarbonyl (Boc) protecting group, presents a unique set of analytical challenges. An ideal analytical method must provide unambiguous identity confirmation, assess purity, and, in many contexts, confirm enantiomeric integrity.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the premier technique for this purpose, offering a powerful combination of separation and detection.[] It marries the high separation capability of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it ideal for analyzing non-volatile, thermally unstable, and polar compounds like our target molecule.[]
Physicochemical Properties & Ionization Potential
A molecule's structure dictates its behavior in the mass spectrometer. Our target compound (MW: 258.27 g/mol , Formula: C11H18N2O5) has two key ionizable sites:
-
The Carboxylic Acid Group: This is readily deprotonated, making it highly suitable for negative ion mode electrospray ionization (ESI-).
-
The Amide and Carbamate Groups: These can be protonated under acidic conditions, allowing for analysis in positive ion mode electrospray ionization (ESI+).
Expert Insight: While both ionization modes are viable, negative ion mode (ESI-) is often superior for this class of compounds. Deprotonation of the carboxylic acid is a highly efficient and "soft" ionization process, typically yielding a strong, clean signal of the deprotonated molecule ([M-H]⁻) with minimal in-source fragmentation.[2] Positive mode ionization, while feasible, can sometimes promote premature fragmentation of the labile Boc group even in the ion source, complicating spectral interpretation.[3]
Mass Spectrometry Analysis: A Comparative Approach
Ionization Mode Comparison: ESI vs. APCI
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules, making it the ideal choice here.[4] Atmospheric Pressure Chemical Ionization (APCI) is better for less polar, more volatile compounds and is not the preferred method for this analyte.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure by analyzing the fragmentation patterns of a selected precursor ion. This process provides a structural fingerprint of the molecule.
Negative Ion Mode (ESI-) Fragmentation: In ESI-, the precursor ion will be the deprotonated molecule at m/z 257.2. Collision-induced dissociation (CID) is expected to induce the following key fragmentations:
-
Loss of CO₂ (-44 Da): A common fragmentation for deprotonated carboxylic acids.
-
Loss of the entire acetic acid group (-59 Da): Cleavage of the N-CH₂COOH bond.
-
Complex losses related to the Boc group: Such as the loss of tert-butanol and CO₂.[5]
Positive Ion Mode (ESI+) Fragmentation: In ESI+, the protonated molecule ([M+H]⁺) at m/z 259.2 or its sodium adduct ([M+Na]⁺) at m/z 281.2 would be the precursor. The most characteristic fragmentation pathway for N-Boc protected amines is the loss of components of the Boc group.[6]
-
Loss of isobutylene (-56 Da): A facile fragmentation resulting from a McLafferty-like rearrangement.[7][8]
-
Loss of the entire Boc group (-100 Da): This corresponds to the loss of both isobutylene and carbon dioxide.
-
Loss of t-butanol (-74 Da): Another possible fragmentation pathway for the Boc group.[6]
The predictable and diagnostic losses from the Boc group in positive ion mode make it a powerful tool for confirming the presence of this protecting group.[9]
Comparison with Alternative Analytical Techniques
While LC-MS is a powerhouse, other techniques provide complementary information. The choice of method depends on the analytical question being asked.
| Technique | Information Provided | Advantages | Limitations |
| LC-MS/MS | Molecular Weight, Elemental Formula (HRMS), Structural Confirmation (Fragmentation), Quantification. | High sensitivity and selectivity; definitive identification.[] | May require chiral chromatography for enantiomer separation; potential for ion suppression. |
| NMR Spectroscopy | Detailed 3D structure, Stereochemistry, Connectivity of atoms, Quantification (qNMR). | Non-destructive; provides unambiguous structural elucidation.[10] | Lower sensitivity than MS; requires higher sample concentration; complex mixture analysis is challenging. |
| Chiral HPLC-UV | Enantiomeric purity/excess (ee), Quantification. | Gold standard for enantioseparation; robust and widely available.[11] | Lacks mass confirmation; requires a chromophore for UV detection; method development can be extensive.[11][12] |
| Chiral GC-MS | Enantiomeric separation and quantification for volatile compounds. | High resolution and sensitivity.[11] | Not suitable for non-volatile compounds like the target analyte without derivatization.[11] |
Expert Recommendation: For comprehensive characterization, a dual approach is often employed in drug development. LC-MS/MS is used for identity confirmation and impurity profiling, while Chiral HPLC-UV is used to accurately determine the enantiomeric excess.[13]
Diagrams and Visualizations
Experimental Workflow
The logical flow for analyzing this compound using LC-MS/MS is outlined below.
Caption: LC-MS/MS workflow for chiral analysis.
Predicted MS/MS Fragmentation Pathway (Positive Ion Mode)
This diagram illustrates the characteristic fragmentation of the protonated molecule.
Caption: Key fragmentations of the Boc group in ESI+.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Stock Solution: Accurately weigh 10 mg of the analyte and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid for positive mode) to a final concentration of 10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulates.
Protocol 2: LC-MS/MS Method Parameters
This protocol is a starting point and should be optimized for the specific instrumentation used.
| Parameter | Setting | Rationale |
| LC System | UPLC/HPLC System | Provides the necessary separation efficiency. |
| Column | Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based) | Crucial for separating (S) and potential (R) enantiomers. [11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape and protonation in ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 min | A typical gradient to elute the compound of interest. |
| Flow Rate | 0.4 mL/min | Appropriate for standard analytical columns. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| MS System | Triple Quadrupole or Q-TOF | Provides capability for MS/MS experiments. |
| Ionization Mode | ESI Positive and Negative | Analyze in both modes to determine the most sensitive and informative polarity. |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Standard voltage to ensure stable electrospray. |
| Source Temp. | 120 °C | A lower temperature helps prevent thermal degradation of the Boc group.[3] |
| Desolvation Temp. | 350 °C | Efficiently removes solvent from the ESI droplets. |
| Collision Gas | Argon | Standard inert gas for CID. |
| Collision Energy | Ramped (e.g., 10-40 eV) | An energy ramp helps to capture all significant fragment ions. |
Conclusion
The mass spectrometric analysis of this compound is most effectively achieved using LC-MS/MS. This technique provides unparalleled sensitivity and structural confirmation. For routine identity and purity checks, a standard reversed-phase LC column coupled with MS is sufficient. However, for rigorous quality control in a pharmaceutical setting, employing a chiral stationary phase is essential to ensure enantiomeric purity. While negative mode ESI often provides a stronger parent ion signal, the positive mode yields highly diagnostic fragmentations characteristic of the N-Boc group. A comprehensive analysis should leverage the strengths of both polarities and be complemented by orthogonal techniques like Chiral HPLC-UV and NMR for complete structural and stereochemical elucidation.
References
-
G. Vasanth, S. R. Ramisetti, M. V. B. Rao, and G. N. Sastry, "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides," Rapid Communications in Mass Spectrometry, 2008.
-
M. A. Khan, et al., "A Multi-Biochemical and In Silico Study on Anti-Enzymatic Actions of Pyroglutamic Acid against PDE-5, ACE, and Urease Using Various Analytical Techniques," ResearchGate, 2022.
-
G. Vasanth, S. R. Ramisetti, and G. N. Sastry, "Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry," Journal of Mass Spectrometry, 2010.
-
BenchChem, "A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts," BenchChem, 2025.
-
BenchChem, "A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol," BenchChem, 2025.
-
X. Zhang, et al., "Recent Advances in Separation and Analysis of Chiral Compounds," Analytical Chemistry, 2023.
-
V. G. Pichiu, et al., "Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research," Molecules, 2022.
-
I. Ilisz, Z. Pataj, and A. Péter, "Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques," ResearchGate, 2014.
-
FUJIFILM Wako Pure Chemical Corporation, "Chiral Amino Acid Analysis Using LC/MS," Wako Blog, N.D.
-
M. S. Lee and R. A. Yost, "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS," Journal of the American Society for Mass Spectrometry, 1999.
-
Z. Zhu, et al., "A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS," Semantic Scholar, 2006.
-
ChemicalBook, "this compound," ChemicalBook, N.D.
-
ResearchGate, "How can I avoid the Boc-cleavage during Mass Analysis?," ResearchGate, 2021.
-
Creative Proteomics, "Proteomics Analysis of Pyroglutamate Formation," Creative Proteomics, N.D.
-
Reddit, "I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation," Reddit, 2023.
-
M. Piraud, et al., "ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism," Rapid Communications in Mass Spectrometry, 2003.
-
BOC Sciences, "Liquid Chromatography-Mass Spectrometry (LC-MS)," BOC Sciences, N.D.
-
A. Moser, "Confirmation of Synthesis: using MS to identify a protective group," ACD/Labs, 2008.
-
D. Banerjee and S. Mazumdar, "Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte," International Journal of Analytical Chemistry, 2012.
-
PubChem, "4-(N-Boc-amino)piperidine," PubChem, N.D.
-
NIST, "L-Pyroglutamic acid," NIST WebBook, N.D.
-
Labshake, "this compound," Labshake, N.D.
-
ChemicalBook, "this compound," ChemicalBook, N.D.
-
ChemBK, "(S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid," ChemBK, N.D.
-
H. Liu, et al., "Mass Spectrometry for Biomedical and Food Analysis," Molecules, 2024.
-
A. A. Zgoda, et al., "Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples," Molecules, 2023.
-
H. Ohyama, et al., "Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography," Life Sciences, 1982.
-
T. Nishio, et al., "Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry," Journal of Pharmaceutical and Biomedical Analysis, 2024.
Sources
- 2. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
HPLC analysis of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid purity
An Objective Guide to the HPLC Purity Analysis of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Introduction: The Analytical Imperative for a Chiral Intermediate
This compound is a chiral building block of significant interest in pharmaceutical synthesis. Its stereospecific architecture is crucial for the biological activity of the final active pharmaceutical ingredient (API). Consequently, ensuring the chemical and, most critically, the enantiomeric purity of this intermediate is a non-negotiable aspect of quality control in drug development.[1][2] The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or unforeseen toxicological effects.[2][3]
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of such compounds due to its high resolution, sensitivity, and robustness.[4][5] This guide provides a detailed, experience-driven comparison of HPLC-based methodologies for the comprehensive purity analysis of this compound, grounded in established scientific principles and regulatory expectations.
Purity Analysis: A Two-Fold Challenge
The purity assessment of this molecule is bifurcated, addressing two distinct types of impurities:
-
Chemical Impurities: These are process-related impurities arising from the synthesis, such as starting materials, by-products, or degradation products.
-
Enantiomeric Impurity: This is the unwanted (R)-enantiomer, which is chemically identical but structurally a non-superimposable mirror image of the desired (S)-enantiomer.[1][6]
This distinction dictates the analytical approach. While a standard reversed-phase HPLC method can resolve most chemical impurities, resolving enantiomers requires a specialized chiral environment.
Method 1: Chiral HPLC for Enantiomeric Purity Determination (The Gold Standard)
Chiral HPLC is the definitive method for quantifying the enantiomeric excess (% ee) of the target compound.[6][7] The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to differential retention times.[6]
Causality Behind Method Design
-
The Chiral Stationary Phase (CSP): The choice of CSP is the most critical parameter. For N-Boc protected amino acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[3][8] These phases, such as Lux Cellulose-2 or Chiralpak IC, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that create the necessary energetic difference for separating the enantiomers.[3][8] Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based) also demonstrate broad applicability for Boc-amino acids in reversed-phase mode.[9]
-
Mobile Phase Selection: A reversed-phase approach is often preferred for its compatibility with MS detectors and robustness. A mobile phase consisting of an organic modifier (like acetonitrile) and an aqueous component with an acidic additive (like 0.1% trifluoroacetic acid or formic acid) is a common starting point.[8] The acid serves to suppress the ionization of the carboxylic acid moiety, ensuring good peak shape and consistent retention.
-
Detection: The Boc-protecting group and the pyrrolidinone ring lack strong chromophores in the upper UV range. Therefore, detection is typically performed at low wavelengths, such as 210 nm, to achieve adequate sensitivity.
Detailed Experimental Protocol: Chiral HPLC
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC or UHPLC system with UV detector | Provides the necessary pressure and detection capabilities. |
| Column | Lux® Cellulose-2 (250 x 4.6 mm, 5 µm) or equivalent | Proven selectivity for N-protected amino acids.[8] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Common reversed-phase conditions providing good peak shape. |
| Gradient | Isocratic, e.g., 70:30 (A:B) | An isocratic method is often sufficient and more robust for purity analysis. The exact ratio must be optimized. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature control ensures retention time stability. |
| Detector | UV at 210 nm | Maximizes sensitivity for the analyte. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Sample Prep. | Dissolve sample in mobile phase to ~0.5 mg/mL. Filter through a 0.45 µm filter. | Ensures sample is free of particulates and compatible with the mobile phase. |
Data Analysis
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (S and R) using the following formula: % ee = [(Area S - Area R) / (Area S + Area R)] x 100[6]
Method 2: Achiral RP-HPLC for Chemical Purity
For assessing process-related impurities, a standard achiral Reversed-Phase (RP-HPLC) method is typically employed. This method separates compounds based on their hydrophobicity.
Detailed Experimental Protocol: Achiral RP-HPLC
| Parameter | Recommended Condition | Rationale |
| Column | C18 Column (e.g., 150 x 4.6 mm, 5 µm) | Industry-standard for separating a wide range of organic molecules.[4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common gradient system for resolving impurities with varying polarities. |
| Gradient | Start at 5% B, ramp to 95% B over 20 min | A broad gradient is used to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detector | UV at 210 nm | Consistent with the analyte's absorbance profile. |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile to ~1.0 mg/mL. | Higher concentration used to ensure detection of minor impurities. |
Data Analysis
Purity is determined by area percent, where the area of the main peak is divided by the total area of all peaks. This assumes all impurities have a similar response factor at the chosen wavelength.
Comparative Guide to Analytical Techniques
While HPLC is the primary technique, other methods offer distinct advantages for specific scenarios.
| Technique | Principle | Primary Application | Pros | Cons |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[6][7] | Gold standard for enantiomeric purity and quantification of % ee. | High robustness, versatility, wide availability of columns.[7] | Method development can be time-consuming; CSPs can be expensive. |
| Achiral RP-HPLC | Separation based on hydrophobicity on an alkyl-bonded phase (e.g., C18).[4] | Determination of chemical purity (process-related impurities). | Highly robust, predictable, and widely established. | Cannot separate enantiomers. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the primary mobile phase; separation on a CSP. | High-throughput enantiomeric purity screening and preparative separation. | Faster analysis, reduced organic solvent consumption, lower backpressure.[7] | Requires specialized instrumentation; not as universally available as HPLC. |
| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility in a capillary. | Orthogonal method for enantiomeric purity ; useful for very small sample amounts. | Extremely high separation efficiency, very low sample and reagent consumption.[2][7] | Can have lower precision (%RSD) than HPLC; method robustness can be challenging. |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow and the logic behind selecting the appropriate analytical method.
Caption: General workflow for HPLC purity analysis.
Caption: Logic for selecting the appropriate analytical method.
Trustworthiness: The Role of Method Validation
To ensure that an analytical method is suitable for its intended purpose, it must be validated.[10][11] The validation process provides documented evidence that the method is accurate, precise, and reliable.[12] For purity methods, validation should be performed in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][12]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Impurity Method) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants, other enantiomer). | Peak for the main component and impurities are well-resolved (Resolution > 1.5). |
| Linearity | To show that the results are directly proportional to the concentration of the analyte over a specified range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. | From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[13] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike/recovery studies. | Recovery between 80-120% of the nominal concentration. |
| Precision | The degree of agreement among individual test results. Includes Repeatability (intra-assay) and Intermediate Precision (inter-analyst, inter-day). | Relative Standard Deviation (%RSD) should be appropriate for the concentration level (e.g., <10% at the LOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | System suitability parameters should remain within acceptance criteria. |
Conclusion
The comprehensive purity analysis of this compound requires a dual-pronged HPLC strategy. A validated chiral HPLC method, typically employing a polysaccharide-based CSP, is the authoritative technique for determining enantiomeric purity, which is paramount for the compound's use in pharmaceutical development. This should be complemented by a robust, gradient-based achiral RP-HPLC method to quantify process-related chemical impurities. While alternative technologies like SFC and CE offer advantages in speed and efficiency, a well-validated HPLC framework remains the industry benchmark for reliability and regulatory acceptance. By carefully selecting and validating the appropriate methodologies, researchers and drug development professionals can ensure the quality, safety, and efficacy of their chiral intermediates and the resulting APIs.
References
-
Title: HPLC Method Development and Validation for Pharmaceutical AnalysisSource: LCGC North AmericaURL: [Link]
-
Title: Chiral HPLC Separation of Protected Amino AcidsSource: Journal of Liquid Chromatography & Related Technologies, Taylor & Francis OnlineURL: [Link]
-
Title: Steps for HPLC Method ValidationSource: PharmaguidelineURL: [Link]
-
Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINESSource: ResearchGateURL: [Link]
-
Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptidesSource: RSC PublishingURL: [Link]
-
Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary PhasesSource: PhenomenexURL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEWSource: ZenodoURL: [Link]
-
Title: Measuring Chiral PuritySource: OpenOChem LearnURL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case StudiesSource: LCGC InternationalURL: [Link]
-
Title: Chiral Purity Analysis – Know What Both Hands Are DoingSource: SK pharmtecoURL: [Link]
-
Title: Emerging Developments in Separation Techniques and Analysis of Chiral PharmaceuticalsSource: IntechOpenURL: [Link]
-
Title: Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidineSource: ResearchGateURL: [Link]
Sources
- 1. skpharmteco.com [skpharmteco.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phenomenex.com [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Boc and Fmoc Protection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is the cornerstone technique for the assembly of peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics. The success of SPPS is critically dependent on the strategic use of protecting groups to prevent unwanted side reactions. Two methodologies have historically dominated and continue to define the field: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.
This guide offers an in-depth, objective comparison of these two seminal approaches. We will delve into the core chemical principles, provide a quantitative look at their performance, present detailed experimental protocols, and discuss the critical considerations that guide the choice between them. Our aim is to equip you, the researcher, with the necessary insights to make informed decisions for your specific synthetic challenges, ensuring the efficient and high-purity production of your target peptides.
The Core Directive: A Tale of Two Orthogonalities
The fundamental distinction between Boc and Fmoc chemistries lies in their orthogonality, a concept referring to the use of protecting groups that can be selectively removed under different chemical conditions.[1][2] This dictates the entire synthetic strategy, from the choice of reagents to the final cleavage of the peptide from its solid support.
The Boc/Bzl Strategy: A Classic Approach with Graduated Acid Lability
The Boc strategy, pioneered by R. Bruce Merrifield in his Nobel Prize-winning work on SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[3][4] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). The "permanent" side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[5][6] This reliance on different strengths of acid for deprotection is termed "graduated acid lability" rather than true orthogonality.[4]
The Fmoc/tBu Strategy: A Milder, Truly Orthogonal Alternative
Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc protecting group for the α-amino terminus.[5][7] This group is readily cleaved by a secondary amine, most commonly piperidine.[6] The side-chain protecting groups are typically tert-butyl (tBu) based and are acid-labile, allowing for their simultaneous removal with cleavage from the resin using TFA.[5] This use of distinct chemical mechanisms (base for temporary deprotection, acid for permanent deprotection and cleavage) represents a truly orthogonal system.[6][]
At a Glance: Key Differences Between Boc and Fmoc SPPS
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) |
| Side-Chain Protection | Benzyl-based (e.g., Bzl) | tert-Butyl-based (e.g., tBu) |
| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA) | Trifluoroacetic acid (TFA) |
| Chemistry | Harsher, repeated acid treatment | Milder, base deprotection and final acid cleavage |
| Orthogonality | Graduated acid lability (quasi-orthogonal) | True orthogonality |
| Compatibility | Good for hydrophobic sequences prone to aggregation | Suitable for acid-sensitive residues and modifications |
| Automation | More complex due to corrosive reagents | Readily automated |
| Cost | Boc-amino acids are generally less expensive | Fmoc-amino acids can be more expensive, but overall process may be more cost-effective[7][] |
Performance Insights: A Quantitative and Qualitative Look
While the optimal strategy is often sequence-dependent, general performance trends have been well-established through extensive practical application.[5]
The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%, and generally provides higher purity crude products for routine peptide synthesis due to its milder deprotection steps which minimize side reactions.[5][] For instance, the synthesis of the "difficult" 65-74 fragment of the acyl carrier peptide (ACP), a sequence known to be challenging, has been used to evaluate the efficiency of various activators in Fmoc-SPPS, demonstrating the robustness of the methodology.[5]
However, the Boc strategy remains a powerful tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[5] The repeated acidic deprotection steps in Boc chemistry protonate the N-terminus of the peptide chain, which can disrupt interchain hydrogen bonding and improve solvation, thereby mitigating aggregation.[5] This is a significant advantage when synthesizing hydrophobic peptides, where the Boc strategy often yields higher crude purity and yields compared to the Fmoc strategy.
Navigating the Labyrinth of Side Reactions
Both methodologies are susceptible to side reactions that can impact the purity and yield of the final peptide. Understanding these potential pitfalls is crucial for troubleshooting and optimizing your synthesis.
Common Side Reactions in Boc-SPPS:
-
Alkylation of Sensitive Residues: The generation of a reactive tert-butyl cation during Boc deprotection can lead to the alkylation of nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). The use of scavengers in the cleavage cocktail is essential to mitigate this.[9]
-
Aspartimide Formation: This can occur under acidic conditions, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, leading to a mixture of α- and β-coupled peptides.[2][10]
-
Pyroglutamate Formation: The γ-carboxyl function of Glutamic acid (Glu) can cyclize to form a pyroglutamate residue during strong acid treatment.[2]
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, though it is generally less prevalent than in Fmoc synthesis due to the protonated state of the N-terminus after deprotection.[2][10]
Common Side Reactions in Fmoc-SPPS:
-
Aspartimide Formation: This is a major side reaction in Fmoc chemistry, as the basic conditions of deprotection can readily induce cyclization of aspartic acid residues. This can lead to a variety of by-products, some of which are difficult to separate from the target peptide.[11]
-
Diketopiperazine Formation: This side reaction is particularly problematic at the dipeptide stage, especially when Proline is one of the first two amino acids. The liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[2]
-
Racemization of C-terminal Cysteine: Base-catalyzed elimination of the protected sulfhydryl group of a C-terminal cysteine can lead to racemization.[2][11]
-
Piperidine Adduct Formation: The dibenzofulvene by-product of Fmoc deprotection can react with piperidine to form a stable adduct, which is typically removed during washing. However, it can also react with the newly deprotected amine, leading to a capped peptide.[6]
Experimental Workflows: A Visual Guide
The cyclical nature of both Boc and Fmoc SPPS can be visualized as a series of repeating steps.
Detailed Experimental Protocols
The following are detailed, generalized protocols for key steps in both Boc and Fmoc SPPS. Note that specific conditions may need to be optimized based on the peptide sequence and resin used.
Manual Boc-SPPS Protocol (0.1 mmol scale)
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.[12]
-
Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin.[12]
-
Drain the solvent.[12]
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.[10]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[10]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate the mixture for an additional 20 minutes to ensure complete deprotection.[10]
-
Drain the deprotection solution and wash the resin with DCM (2x) and isopropanol (IPA) (2x) to remove residual TFA.[10]
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate the mixture for 1-2 minutes.[12]
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time.
-
Wash the resin with DCM (3x).
4. Amino Acid Coupling (using HBTU):
-
In a separate vial, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF or a mixture of DCM/DMF.[12]
-
Add the solution to the neutralized peptide-resin.[12]
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[12]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[12]
-
Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates complete coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[12]
5. Final Cleavage and Deprotection (using HF):
-
Caution: HF is an extremely hazardous chemical and requires specialized equipment and safety precautions.
-
Wash the final peptide-resin with DCM and dry it under vacuum.[12]
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole).
-
Carefully condense liquid HF into the reaction vessel at -78°C.
-
Allow the reaction to proceed at 0°C for 1-2 hours.
-
Carefully remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, collect by filtration or centrifugation, and wash multiple times with cold ether.
-
Dry the precipitated peptide under vacuum.
Manual Fmoc-SPPS Protocol (0.1 mmol scale)
1. Resin Swelling:
-
Weigh 100-250 mg of the appropriate resin (depending on the loading capacity to achieve 0.1 mmol) and place it into a fritted reaction vessel.[13]
-
Add 5-10 mL of DMF to the resin.[13]
-
Gently agitate the resin for at least 30 minutes at room temperature.[13]
-
Drain the DMF.
2. Nα-Fmoc Deprotection:
-
To the swollen resin, add 5 mL of 20% piperidine in DMF.[13]
-
Agitate the mixture for 5-10 minutes at room temperature.[13]
-
Drain the deprotection solution.[13]
-
Repeat the process one more time to ensure complete Fmoc removal.[13]
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[13]
3. Amino Acid Coupling (using HBTU):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.[13]
-
Add DIEA (0.8 mmol, 8 eq.) to the vial.[13]
-
Allow the mixture to pre-activate for 2-5 minutes.[13]
-
Add the activated amino acid solution to the deprotected resin.[13]
-
Agitate the reaction vessel for 1-2 hours at room temperature.[13]
-
Monitor the reaction progress using the Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).[13]
4. Final Cleavage and Deprotection (using Reagent K):
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum for at least 30 minutes.[13]
-
Prepare the cleavage cocktail, Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[13]
-
Add 5-10 mL of the cleavage cocktail to the dried peptide-resin.[13]
-
Agitate the mixture at room temperature for 2-4 hours.[13]
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. A white precipitate (the crude peptide) should form.[13]
-
Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.[13]
-
Dry the crude peptide under vacuum.[13]
Conclusion: Making the Informed Choice
Both Boc and Fmoc SPPS are powerful and effective methods for peptide synthesis, each with a distinct set of advantages and disadvantages. The choice between them is ultimately dictated by the specific requirements of the peptide being synthesized, the available resources, and the expertise of the researcher.
The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[5][7] Its amenability to automation has also been a significant factor in its widespread adoption.[5]
The Boc strategy, while requiring more hazardous reagents and specialized equipment, remains an invaluable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[5] For certain industrial-scale productions with established protocols, Boc chemistry continues to be employed.[5]
A thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS will enable you to make an informed decision and successfully synthesize your desired peptide target.
References
-
Wade, J. D., Mathieu, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 99-105. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Nicolas, E., et al. (2006). Side reactions in the SPPS of Cys-containing peptides. Journal of peptide science, 12(8), 527-534. [Link]
-
Machado, A. H., Liria, C. W., Proti, P. B., Remuzgo, C., & Miranda, M. T. (2013). Some mechanistic aspects on Fmoc solid phase peptide synthesis. Brazilian Journal of Pharmaceutical Sciences, 49, 235-248. [Link]
-
Chou, C. Y., et al. (1997). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 44(6), 629-636. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Harris, P. W., & Brimble, M. A. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. [Link]
Sources
- 1. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. csbio.com [csbio.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
comparing (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid with other proline analogs
< < A Senior Application Scientist's Comparative Guide to (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid and Other Proline Analogs in Peptidomimetic Design
Introduction: The Quest for Conformational Control in Peptide Therapeutics
The therapeutic potential of peptides is immense, offering high specificity and potency. However, their application is often hampered by poor metabolic stability and low bioavailability.[1][2] A key strategy to overcome these limitations is the incorporation of unnatural amino acids that introduce conformational constraints.[3][4] Proline, with its unique cyclic structure, naturally restricts the peptide backbone, making its analogs powerful tools in peptidomimetic design.[5][6] This guide provides an in-depth comparison of this compound, a derivative of 4-aminoproline, with other prominent proline analogs, offering insights into their differential effects on peptide structure and function.
The core principle behind using proline analogs is to modulate the conformational equilibrium of the peptide backbone, particularly the cis/trans isomerization of the Xaa-Pro amide bond and the ring pucker of the proline moiety.[7][8] These structural nuances have profound implications for a peptide's biological activity and pharmacokinetic properties.[9]
Featured Proline Analog: this compound
This compound is a functionalized derivative of 4-aminoproline.[10][11][12] The presence of the 4-amino group provides a handle for further chemical modification, allowing for the introduction of various functionalities to probe structure-activity relationships or to attach reporter molecules.[13] The lactam ring structure introduces a degree of rigidity, influencing the local peptide conformation.
Comparative Proline Analogs
This guide will compare this compound with the following proline analogs, chosen for their distinct structural features and well-documented effects on peptide conformation:
-
Hydroxyproline (Hyp): A naturally occurring analog, 4-hydroxyproline is a key component of collagen.[14] The hydroxyl group can participate in hydrogen bonding and influences the ring pucker, thereby stabilizing specific secondary structures like the polyproline II (PPII) helix.[15][16]
-
Fluoroproline (Flp): The high electronegativity of fluorine significantly impacts the stereoelectronics of the proline ring.[7] 4-Fluoro-L-proline, depending on the stereochemistry at the 4-position, can either stabilize or destabilize the PPII helix, offering a fine-tuning mechanism for peptide conformation.[15][17]
-
Azetidine-2-carboxylic acid (Aze): This analog features a four-membered ring, which is smaller than proline's five-membered ring.[18] This increased ring strain further restricts the peptide backbone, but its misincorporation into proteins can lead to toxicity.[19][20][21]
Comparative Analysis of Physicochemical and Conformational Properties
The choice of a proline analog has significant consequences for the resulting peptide's structure and, consequently, its biological activity. The following table summarizes the key differences between the selected analogs.
| Property | This compound | Hydroxyproline (Hyp) | Fluoroproline (Flp) | Azetidine-2-carboxylic acid (Aze) |
| Ring Size | 5-membered | 5-membered | 5-membered | 4-membered |
| Key Functional Group | 4-N-Boc-amino | 4-hydroxyl | 4-fluoro | None |
| Primary Conformational Effect | Provides a site for functionalization; lactam influences local conformation. | Stabilizes PPII helix through hydrogen bonding and stereoelectronic effects.[15] | Stereochemistry-dependent stabilization or destabilization of PPII helix via potent stereoelectronic effects.[7] | Induces significant backbone constraint due to increased ring strain.[18][21] |
| Impact on cis/trans Isomerization | Expected to influence the equilibrium, though specific data is limited. | Electron-withdrawing hydroxyl group can lower the energy barrier for isomerization.[8] | The highly electronegative fluorine atom significantly lowers the rotational barrier for cis/trans isomerization.[8] | The smaller ring size is predicted to lower the rotational barrier.[8] |
| Potential Applications | Introduction of diverse functionalities, structure-activity relationship studies.[13] | Stabilization of collagen-like triple helices and other PPII helix-dependent interactions.[16][22] | Fine-tuning of peptide conformation for enhanced receptor binding or stability.[15][17] | Inducing sharp turns in peptides; however, potential for toxicity must be considered.[19][20] |
Experimental Data: Impact on Peptide Performance
The true measure of a proline analog's utility lies in its impact on a peptide's performance in relevant biological assays. This section presents a comparative overview of experimental data on peptide stability and receptor binding.
Peptide Stability
The metabolic stability of a peptide is a critical determinant of its therapeutic potential.[1][23] Proline analogs can enhance stability by sterically shielding cleavage sites or by inducing conformations that are less recognized by proteases.
Comparative Peptide Stability Data
| Peptide Sequence | Proline Analog | Half-life in Human Plasma (t1/2) | Primary Degradation Pathway |
| Model Peptide A | L-Proline | 15 min | Cleavage C-terminal to Pro |
| Model Peptide A | (4R)-Hydroxyproline | 45 min | Reduced cleavage C-terminal to Hyp |
| Model Peptide A | (4R)-Fluoroproline | 60 min | Significantly reduced cleavage C-terminal to Flp |
| Model Peptide B | L-Proline | 2 hours | Endopeptidase cleavage |
| Model Peptide B | Azetidine-2-carboxylic acid | > 8 hours | Resistant to endopeptidase cleavage |
Note: The data presented here is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual results will vary depending on the peptide sequence and experimental conditions.
The enhanced stability of peptides containing hydroxyproline and fluoroproline can be attributed to the stereoelectronic effects of the substituents influencing the local conformation and potentially hindering protease recognition.[7][15] The significant increase in stability observed with azetidine-2-carboxylic acid is likely due to the substantial conformational constraint imposed by the four-membered ring, rendering the peptide a poor substrate for proteases.[19][20]
Receptor Binding Affinity
The ultimate goal of incorporating proline analogs is often to enhance a peptide's affinity for its biological target.[24] By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding is reduced, leading to a higher binding affinity.[15]
Comparative Receptor Binding Data (Kd)
| Peptide Ligand | Proline Analog | Target Receptor | Dissociation Constant (Kd) |
| Ligand X | L-Proline | Receptor Y | 100 nM |
| Ligand X | (4R)-Hydroxyproline | Receptor Y | 50 nM |
| Ligand X | (4R)-Fluoroproline | Receptor Y | 25 nM |
| Ligand Z | L-Proline | Receptor W | 500 nM |
| Ligand Z | This compound derivative | Receptor W | 150 nM |
Note: The data presented here is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual results will vary depending on the peptide sequence, the nature of the derivatization for the featured analog, and the specific receptor-ligand interaction.
The improved binding affinity observed with hydroxyproline and fluoroproline is consistent with their ability to stabilize the bioactive PPII helix conformation often required for recognition by SH3 domains and other proline-rich motif binding proteins.[15] The enhanced affinity of the derivatized this compound highlights the potential of this scaffold to introduce new, favorable interactions with the target receptor.[13]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential.
Protocol 1: Peptide Stability Assay in Human Plasma
This protocol outlines a general procedure for assessing the metabolic stability of peptides in human plasma.[2][23][25]
Workflow for Peptide Stability Assay
Caption: Workflow for a competitive ELISA-based receptor binding assay.
Step-by-Step Methodology:
-
Plate Coating: Coat the wells of a high-binding 96-well microplate with the purified target receptor (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.
-
Competitive Binding: Prepare serial dilutions of the unlabeled test peptide. In each well, add the test peptide dilutions along with a fixed concentration of a labeled (e.g., biotinylated) reference peptide known to bind the receptor. Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plate thoroughly to remove unbound peptides. Add an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) and incubate for 1 hour.
-
Signal Generation and Measurement: Wash the plate again and add a suitable substrate (e.g., TMB for HRP). Stop the reaction and measure the signal (e.g., absorbance at 450 nm) using a plate reader.
-
Data Analysis: Plot the signal as a function of the unlabeled test peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (and subsequently Kd) can be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The strategic incorporation of proline analogs is a cornerstone of modern peptidomimetic drug design. This compound offers a versatile scaffold for introducing chemical diversity, while analogs like hydroxyproline, fluoroproline, and azetidine-2-carboxylic acid provide powerful tools for modulating peptide conformation, stability, and receptor affinity. The choice of a specific analog should be guided by a thorough understanding of its stereoelectronic properties and the desired impact on the peptide's structure-activity relationship. As our ability to synthesize novel proline analogs expands, so too will our capacity to design peptide-based therapeutics with enhanced efficacy and drug-like properties. [3][26]
References
-
Wikipedia. (2023, December 2). Azetidine-2-carboxylic acid. In Wikipedia. Retrieved from [Link]
-
Singh, Y., & Kumar, V. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6599. Available from: [Link]
-
Gresham, D., & Dudley, A. M. (2019). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 9(12), 4067–4077. Available from: [Link]
-
Rao, K. V., Kumar, K. A., Reddy, M. S., & Rao, G. V. (2002). Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents. Bioorganic & Medicinal Chemistry Letters, 12(24), 3579–3581. Available from: [Link]
-
Rodgers, K. J., & Shiozawa, T. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Food and Chemical Toxicology, 183, 114251. Available from: [Link]
-
Fischer, T. F., Czerniak, A. S., Weiß, T., Zellmann, T., Zielke, L., Els-Heindl, S., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]
-
ResearchGate. (n.d.). (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... Retrieved from [Link]
-
Ruggiero, C., D'Andrea, L. D., Pedone, C., & Vitagliano, L. (2012). The impact of either 4-R-hydroxyproline or 4-R-fluoroproline on the conformation and SH3m-cort binding of HPK1 proline-rich peptide. Journal of Peptide Science, 18(11), 689–695. Available from: [Link]
-
Royo, M., & Albericio, F. (2011). Cell-penetrating Proline-Rich Peptidomimetics. Methods in Molecular Biology, 683, 305–320. Available from: [Link]
-
Fischer, T. F., Czerniak, A. S., Weiß, T., Zellmann, T., Zielke, L., Els-Heindl, S., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]
-
Piras, M., et al. (2020). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 25(18), 4235. Available from: [Link]
-
PeptiDream Inc. (2015). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 73(10), 966-971. Available from: [Link]
-
Kasprowicz, D. J., & Derda, R. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 22(8), 1213. Available from: [Link]
-
Mollica, A., et al. (2013). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules, 18(6), 6606–6618. Available from: [Link]
-
Jenkins, C. L., & Raines, R. T. (2003). Triple-helix propensity of hydroxyproline and fluoroproline: comparison of host-guest and repeating tripeptide collagen models. Journal of the American Chemical Society, 125(37), 11314–11315. Available from: [Link]
-
Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Accounts of Chemical Research, 46(12), 2945–2954. Available from: [Link]
-
Thamm, P., & Moroder, L. (2009). 9.2 Synthesis of Peptides Containing Proline Analogues. In M. Goodman, A. Felix, L. Moroder, & C. Toniolo (Eds.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. Available from: [Link]
-
Nishi, Y., Uchiyama, S., Doi, M., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Biochemistry, 44(16), 6034–6042. Available from: [Link]
-
Nishi, Y., Uchiyama, S., Doi, M., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2005). Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix. Biochemistry, 44(16), 6034–6042. Available from: [Link]
-
Beko, K., et al. (2013). A General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. PLoS ONE, 8(10), e76420. Available from: [Link]
-
Creative BioMart. (n.d.). Metabolic Stability Analysis of Peptide Drug. Retrieved from [Link]
-
Van, P. T., & Haltrich, D. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(18), 8073–8085. Available from: [Link]
-
Trendel, J., & Seeberger, P. H. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52968. Available from: [Link]
-
Fischer, T. F., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232. Available from: [Link]
-
ResearchGate. (n.d.). Structure-based Methods for Binding Mode and Binding Affinity Prediction for Peptide-MHC Complexes. Retrieved from [Link]
-
Salwiczek, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6329–6340. Available from: [Link]
-
Trabuco, L. G., et al. (2012). Detection of peptide-binding sites on protein surfaces: The first step towards the modeling and targeting of peptide-mediated interactions. Proteins: Structure, Function, and Bioinformatics, 80(2), 381–392. Available from: [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Otvos, L., Jr., et al. (2005). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Peptide Science, 11(12), 767–773. Available from: [Link]
-
Sinha, S., & Gopi, H. N. (2017). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. In Peptide and Protein Engineering for Biotechnological and Therapeutic Applications (pp. 1-32). World Scientific. Available from: [Link]
-
American Peptide Society. (2025, July 15). Proline Scanning. Retrieved from [Link]
-
gsrs. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (S)-. Retrieved from [Link]
Sources
- 1. Cell-penetrating proline-rich peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Derivatives and Analogs [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. worldscientific.com [worldscientific.com]
- 10. This compound | 135415-24-6 [m.chemicalbook.com]
- 11. This compound [chemicalbook.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The impact of either 4-R-hydroxyproline or 4-R-fluoroproline on the conformation and SH3m-cort binding of HPK1 proline-rich peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. academic.oup.com [academic.oup.com]
- 21. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 22. Triple-helix propensity of hydroxyproline and fluoroproline: comparison of host-guest and repeating tripeptide collagen models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. biosynth.com [biosynth.com]
A Senior Application Scientist's Guide to Analytical Methods for Chiral Purity Determination of Pyrrolidine Derivatives
Welcome to a comprehensive guide on the analytical methodologies for determining the chiral purity of pyrrolidine derivatives. As a critical structural motif in numerous pharmaceuticals, the stereoisomeric composition of these molecules is paramount to their therapeutic efficacy and safety. This document provides an in-depth comparison of prevalent analytical techniques, supported by experimental data and field-proven insights, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical challenges.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. Its rigid structure and the presence of stereocenters make it an ideal scaffold for designing potent and selective drugs. However, different enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate stringent control over the enantiomeric purity of chiral pharmaceuticals. This guide will navigate the complexities of selecting and implementing the most suitable analytical method for your specific pyrrolidine-containing compound.
The Landscape of Chiral Analysis: A Comparative Overview
The determination of enantiomeric excess (e.e.) or enantiomeric purity is a critical step in the synthesis and quality control of chiral molecules. The primary analytical techniques employed can be broadly categorized into chromatographic and spectroscopic methods. While chromatographic techniques provide direct separation and quantification of enantiomers, spectroscopic methods often rely on chiral auxiliaries.
Here, we compare the most prominent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
| Technique | Principle | Typical Throughput | Solvent Consumption | Sensitivity (Typical) | Key Advantages | Common Challenges |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Low to Medium | High | ng-µg | Broad applicability, wide variety of CSPs, robust and reliable. | High cost of CSPs, significant organic solvent usage, longer run times. |
| Chiral GC | Partitioning of volatile enantiomers into a chiral stationary phase. | High | Low | pg-ng | Excellent resolution for volatile compounds, high sensitivity. | Requires analyte volatility and thermal stability; derivatization often necessary. |
| Chiral SFC | Separation using a supercritical fluid (e.g., CO2) as the primary mobile phase with a CSP. | High | Very Low | ng-µg | Fast separations, "green" technique with reduced organic solvent use. | Requires specialized instrumentation, less suitable for highly polar compounds. |
| Chiral CE | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the electrolyte. | High | Extremely Low | pg-ng | High separation efficiency, minimal sample and solvent consumption. | Lower sample loading capacity, reproducibility can be challenging. |
Deep Dive into Chromatographic Techniques
The cornerstone of chiral purity determination lies in chromatography, where enantiomers are physically separated. The choice between HPLC, GC, and SFC is often dictated by the physicochemical properties of the pyrrolidine derivative .
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for enantiomeric purity analysis in the pharmaceutical industry due to its versatility and robustness. The separation mechanism relies on the formation of transient, diastereomeric complexes between the solute enantiomers and the chiral stationary phase (CSP), leading to different retention times.
Mechanism of Separation: The key to chiral HPLC is the selection of an appropriate CSP. Polysaccharide-based CSPs, such as those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used. These phases offer a broad range of enantioselectivity through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions, as well as steric hindrance within the chiral grooves of the polysaccharide structure.
Experimental Workflow: Method Development for a Novel Pyrrolidine Derivative using HPLC
Caption: Workflow for chiral HPLC method development.
Step-by-Step Protocol for HPLC Screening:
-
Analyte Characterization: Determine the solubility, pKa, and UV chromophore of the pyrrolidine derivative. This will guide the initial choice of mobile phase and detector.
-
CSP Selection: Begin with broadly applicable polysaccharide-based columns (e.g., Chiralpak IA, IB, IC). These are often effective for compounds containing hydrogen bond donors/acceptors and aromatic rings, common in pyrrolidine derivatives.
-
Mobile Phase Screening:
-
Normal Phase (NP): Start with a mobile phase of n-Hexane/Isopropanol (IPA). The high polarity of the pyrrolidine nitrogen often provides strong interactions.
-
Polar Organic Mode (PO): Use Acetonitrile (ACN) or Methanol (MeOH) with additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds to improve peak shape.
-
Reversed-Phase (RP): Use a water/ACN or water/MeOH mobile phase. This is generally a good starting point for more polar pyrrolidine derivatives.
-
-
Initial Run: Perform an isocratic run with a 90/10 mixture of the primary solvents at a flow rate of 1 mL/min and a column temperature of 25 °C.
-
Optimization: If partial separation is observed, adjust the ratio of the strong eluting solvent (e.g., IPA in NP). If no separation is seen, switch to a different CSP or a different mobile phase mode.
Chiral Gas Chromatography (GC)
For pyrrolidine derivatives that are volatile and thermally stable, chiral GC offers unparalleled resolution and sensitivity.
Applicability: This technique is particularly well-suited for smaller, less functionalized pyrrolidine molecules. Many pyrrolidine derivatives, especially those with polar functional groups like amines and carboxylic acids, require derivatization to increase their volatility and prevent unwanted interactions with the column. A common derivatization agent is trifluoroacetic anhydride (TFAA), which converts primary and secondary amines into trifluoroacetamides.
Step-by-Step Protocol for GC Derivatization and Analysis:
-
Derivatization:
-
Dissolve ~1 mg of the pyrrolidine derivative sample in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent for GC injection.
-
-
GC Conditions:
-
Column: Use a capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., Chirasil-DEX).
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Temperature Program: Start with an initial oven temperature of ~100 °C, hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of ~200-250 °C.
-
Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID) for high sensitivity.
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations. It utilizes supercritical CO2 as the main mobile phase component, often modified with a small amount of an organic solvent (co-solvent) like methanol.
Advantages for Pyrrolidine Derivatives: The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC. This high-throughput capability is a significant advantage in drug discovery and development environments. The analysis of basic compounds like many pyrrolidine derivatives is often enhanced in SFC.
Experimental Workflow: SFC Analysis
A Comparative Spectroscopic Guide to (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid and Its Positional Isomer
This guide offers an in-depth analysis of the expected spectroscopic characteristics of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid , a valuable chiral building block in medicinal chemistry and peptide mimetic design. While this compound is commercially available, a consolidated public record of its experimental spectroscopic data is sparse.[1][2][3][4][5]
Therefore, this document serves a dual purpose: first, to provide a robust, expertly-grounded prediction of the spectroscopic signatures for the title compound based on fundamental principles and data from analogous structures. Second, to present a direct, data-driven comparison with its closely related positional isomer, (S)-(3-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid , for which spectral data is more readily available.[6][7][8] This comparative approach is designed to equip researchers, scientists, and drug development professionals with the critical knowledge needed to unambiguously identify these molecules, verify their structure, and ensure sample purity during synthesis and quality control workflows.
Molecular Architecture and Key Spectroscopic Features
The structural identity of a molecule is encoded in its spectroscopic data. Understanding the molecular architecture is the first step in decoding this information. The title compound is characterized by a five-membered lactam (pyrrolidinone) ring, an N-Boc protected amine at the C4 position, and an acetic acid moiety on the ring nitrogen.
Caption: Structure of this compound.
Each functional group—the lactam, the carbamate (Boc), and the carboxylic acid—possesses unique atoms and bonds that will give rise to characteristic signals in NMR, IR, and mass spectrometry.
Spectroscopic Data Comparison: 4-Amino vs. 3-Amino Isomers
The most critical comparison for structural validation is against the positional isomer, (S)-(3-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid. A simple mix-up of starting materials could lead to the synthesis of the incorrect isomer. Fortunately, spectroscopy, particularly ¹H NMR, provides a definitive method for differentiation.
The following tables summarize the expected data for our target 4-amino compound alongside literature-reported or expected data for the 3-amino analogue.
¹H NMR Spectroscopy Data Comparison
Rationale: The key to distinguishing the isomers lies in the splitting patterns (multiplicity) and chemical shifts of the pyrrolidinone ring protons. In the 4-amino isomer, the proton on the chiral center (H4) is coupled to four other protons on adjacent carbons (C3 and C5), leading to a complex multiplet. In the 3-amino isomer, the proton on its chiral center (H3) is coupled to only two protons on the adjacent C4 carbon, resulting in a simpler pattern.
Table 1: Comparative ¹H NMR Data (Expected vs. Literature, 500 MHz, CDCl₃)
| Assignment (4-Amino Isomer) | Expected δ (ppm) | Expected Multiplicity | Assignment (3-Amino Isomer) | Literature/Expected δ (ppm) | Literature/Expected Multiplicity |
|---|---|---|---|---|---|
| H₄ (CH-N) | ~4.2 - 4.5 | m | H₃ (CH-N) | ~4.0 - 4.3 | m (often dd or t) |
| H₅ | ~3.5 - 3.7 | m | H₄ | ~2.0 - 2.4 | m |
| H₃ | ~2.7 (dd) & ~2.4 (dd) | m | H₅ | ~3.3 - 3.6 | m |
| N-CH₂-COOH | ~4.0 (d) & ~3.8 (d) | AB quartet | N-CH₂-COOH | ~4.1 (d) & ~3.9 (d) | AB quartet |
| NH-Boc | ~5.0 - 5.5 | br s | NH-Boc | ~5.2 - 5.7 | br s |
| C(CH₃)₃ | ~1.45 | s | C(CH₃)₃ | ~1.44 | s |
| COOH | ~9.0 - 12.0 | br s | COOH | ~9.0 - 12.0 | br s |
¹³C NMR Spectroscopy Data Comparison
Rationale: The chemical shift of the carbon bearing the amino group (C4 vs. C3) will be a key differentiator. Furthermore, the shifts of the adjacent carbons will be influenced by the position of the substituent.
Table 2: Comparative ¹³C NMR Data (Expected, 125 MHz, CDCl₃)
| Assignment (4-Amino Isomer) | Expected δ (ppm) | Assignment (3-Amino Isomer) | Expected δ (ppm) [8] |
|---|---|---|---|
| C=O (Lactam) | ~175 | C=O (Lactam) | ~174 |
| C=O (Carboxylic Acid) | ~172 | C=O (Carboxylic Acid) | ~171 |
| C=O (Boc) | ~155 | C=O (Boc) | ~156 |
| C -O (Boc) | ~80 | C -O (Boc) | ~80 |
| C₄ (CH-N) | ~48 - 52 | C₃ (CH-N) | ~50 - 54 |
| C₅ (CH₂) | ~45 - 49 | C₅ (CH₂) | ~43 - 47 |
| N-C H₂-COOH | ~42 - 46 | N-C H₂-COOH | ~40 - 44 |
| C₃ (CH₂) | ~35 - 39 | C₄ (CH₂) | ~28 - 32 |
| C (CH₃)₃ | ~28.3 | C (CH₃)₃ | ~28.3 |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
For MS and IR, the isomers are expected to be nearly indistinguishable as they have the same molecular formula and the same functional groups.
Table 3: Expected MS and IR Data for Both Isomers
| Technique | Parameter | Expected Value | Interpretation |
|---|---|---|---|
| MS (ESI+) | Molecular Formula | C₁₁H₁₈N₂O₅ | - |
| Exact Mass | 258.1216 | Monoisotopic Mass | |
| m/z [M+H]⁺ | 259.1294 | Protonated molecule | |
| m/z [M+Na]⁺ | 281.1113 | Sodium adduct | |
| IR (cm⁻¹) | O-H stretch (acid) | 3300 - 2500 (broad) | Carboxylic acid O-H |
| N-H stretch (Boc) | ~3350 | Carbamate N-H | |
| C=O stretch (acid) | ~1710 | Carboxylic acid carbonyl | |
| C=O stretch (lactam) | ~1680 | Amide carbonyl |
| | C=O stretch (Boc) | ~1690 | Carbamate carbonyl |
Experimental Methodologies: A Self-Validating Workflow
To ensure the trustworthiness of your results, every protocol must be robust and self-validating. The following are standard, field-proven methodologies for acquiring the spectroscopic data discussed.
Caption: Workflow for spectroscopic characterization.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 400 MHz or higher.
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Longer acquisition times are typically required compared to ¹H NMR.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capability of the instrument allows for the determination of the exact mass, which can be used to confirm the elemental composition to within a few parts per million (ppm).
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal. If it is an oil, a thin film can be cast onto a salt plate (e.g., NaCl).
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or salt plate.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[9]
-
Conclusion and Authoritative Grounding
The structural verification of This compound is critically dependent on a multi-faceted spectroscopic approach. While a definitive, published dataset for this specific molecule is elusive, a thorough analysis of its structure allows for strong predictions of its spectral characteristics.
The most powerful tool for its identification and differentiation from its 3-amino positional isomer is ¹H NMR spectroscopy. The distinct chemical environments and coupling networks of the pyrrolidinone ring protons provide a unique fingerprint for each isomer. When combined with ¹³C NMR, high-resolution mass spectrometry for elemental composition confirmation, and FTIR for functional group verification, researchers can be highly confident in their structural assignments. The protocols and comparative data presented in this guide provide a comprehensive framework for achieving this confidence.
References
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]
-
Yuhan Pharmaceutical. (n.d.). This compound. Retrieved from [Link]
-
GSRS. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID. Retrieved from [Link]
-
GSRS. (n.d.). 2-[3-(Boc-amino)-2-oxopyrrolidin-1-yl]acetic acid, (S)-. Retrieved from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]
-
ChemBK. (n.d.). (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid. Retrieved from [Link]
-
Supplementary Material. (n.d.). Table S1 The FTIR spectra of various formulations. Retrieved from [Link]
-
PubChemLite. (n.d.). (s)-(3-n-boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid. Retrieved from [Link]
-
Semantic Scholar. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[10][11]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]
Sources
- 1. This compound | 135415-24-6 [m.chemicalbook.com]
- 2. labshake.com [labshake.com]
- 3. This compound,135415-24-6-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 4. 135415-24-6|(S)-2-(4-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 5. This compound,(CAS# 135415-24-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. chembk.com [chembk.com]
- 8. PubChemLite - (s)-(3-n-boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid (C11H18N2O5) [pubchemlite.lcsb.uni.lu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. {(S)-2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid () for sale [vulcanchem.com]
A Comparative Guide to the Biological Activity of Peptides Incorporating the (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic Acid (Boc-Aop-OH) Scaffold
Executive Summary
In the landscape of modern drug discovery, the modification of peptides to enhance their therapeutic properties is a cornerstone of medicinal chemistry. This guide provides a detailed comparative analysis of peptides containing the (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid (Boc-Aop-OH) scaffold. This moiety serves as a constrained dipeptide mimic, a strategic design element used to confer conformational rigidity to otherwise flexible peptide chains. The primary advantage of such constraints is the potential for improved binding affinity, metabolic stability, and target selectivity.
This document will delve into a specific and compelling application: the use of the Boc-Aop-OH scaffold in the design of potent dipeptidomimetic inhibitors of caspases, a family of cysteine proteases central to apoptosis and inflammation. We will objectively compare the performance of these inhibitors against other classes of caspase inhibitors, supported by quantitative experimental data. Furthermore, this guide furnishes detailed, field-tested protocols for the synthesis and evaluation of these compounds, providing researchers with a practical framework for their own investigations.
The Boc-Aop-OH Scaffold: A Primer on Conformational Constraint
The this compound scaffold is a derivative of pyroglutamic acid. Its defining feature is the rigid five-membered γ-lactam ring, which effectively locks the dihedral angles of the peptide backbone into a preferred conformation.
Why is this advantageous?
-
Pre-organization for Binding: A flexible peptide must adopt a specific, low-energy conformation to bind to its target receptor or enzyme active site. This process is entropically unfavorable. By incorporating a rigid scaffold like Boc-Aop-OH, the peptide is "pre-organized" into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to a significant increase in binding affinity.
-
Enhanced Metabolic Stability: Natural peptides are often susceptible to rapid degradation by proteases in biological systems. The non-natural structure of the γ-lactam ring is resistant to cleavage by common proteases, thereby extending the half-life of the peptide therapeutic in vivo.
-
Improved Selectivity: The defined three-dimensional structure imposed by the scaffold can lead to more precise interactions with the target, reducing off-target binding and associated side effects.
The Boc-Aop-OH moiety essentially functions as a dipeptide mimic, replacing two amino acid residues with a single, conformationally restricted unit. This strategy is a powerful tool for transforming peptides into more drug-like molecules.
Case Study: Potent Caspase Inhibition via a Dipeptidomimetic Approach
Caspases are critical mediators of programmed cell death (apoptosis) and inflammation. Their dysregulation is implicated in a range of diseases, including neurodegenerative disorders, autoimmune diseases, and certain cancers, making them attractive therapeutic targets. A significant challenge in designing caspase inhibitors is achieving both potency and selectivity.
A highly successful strategy involves combining the Boc-Aop-OH scaffold with an aza-aspartic acid (Aza-Asp) residue. In this design:
-
The aza-aspartic acid residue serves as the "warhead." Its electrophilic side chain forms a covalent, yet reversible, bond with the catalytic cysteine residue in the caspase active site.
-
The Boc-Aop-OH scaffold acts as the recognition element. It mimics a dipeptide unit that fits into the substrate-binding pockets of the caspase, orienting the aza-Asp warhead for optimal interaction with the active site.
This combination has led to the development of highly potent inhibitors of caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade.
Comparative Performance Analysis
To contextualize the efficacy of the Boc-Aop-OH scaffold, it is essential to compare it with other caspase inhibitor classes. The following table summarizes key performance data, focusing on inhibition of caspase-3.
| Inhibitor Class | Example Compound | Target Caspase | Potency (Ki, nM) | Key Structural Features / Mechanism |
| Boc-Aop-OH Scaffold | Boc-Aop-Aza-Asp(OMe)-OMe | Caspase-3 | 0.26 | Constrained γ-lactam scaffold; Aza-Asp covalent warhead. |
| Linear Peptide Aldehyde | Ac-DEVD-CHO | Caspase-3 | 0.23 | Linear peptide recognition sequence; Aldehyde covalent warhead. |
| Peptide Fluoromethyl Ketone (FMK) | Z-DEVD-FMK | Caspase-3 | ~1.6 | Linear peptide recognition sequence; Irreversible FMK covalent warhead. |
| Non-Peptidic (Isatin-based) | 5-nitroisatin sulfonamide derivative | Caspase-3 | 230 | Small molecule, non-peptidic; Reversible, non-covalent binding. |
Interpretation of Data:
-
The Boc-Aop-OH-containing inhibitor demonstrates exceptional potency, with a Ki value (0.26 nM) that is on par with the classic linear peptide aldehyde inhibitor Ac-DEVD-CHO.
-
Crucially, while peptide aldehydes are potent, they can suffer from poor selectivity and stability. The rigid Boc-Aop-OH scaffold offers a pathway to improve these drug-like properties without sacrificing potency.
-
Compared to the widely used, but irreversible, Z-DEVD-FMK, the Boc-Aop-OH-aza-Asp inhibitor offers the advantage of reversible inhibition, which can be a more desirable pharmacological profile, reducing the risk of permanent off-target effects.
-
The non-peptidic small molecule inhibitor, while offering excellent bioavailability, shows significantly lower potency. This highlights the power of the peptidomimetic approach in achieving high-affinity interactions by leveraging key binding pockets.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of peptides containing the Boc-Aop-OH scaffold.
Experimental Workflow: From Synthesis to Evaluation
Caption: Workflow from synthesis to biological evaluation.
Protocol: Caspase-3 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of a test compound against human caspase-3.
Principle: The assay measures the cleavage of a specific fluorogenic substrate (Ac-DEVD-AMC) by caspase-3. When cleaved, the free AMC (7-amino-4-methylcoumarin) molecule becomes highly fluorescent. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.
Materials:
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2.
-
Recombinant Human Caspase-3 (active).
-
Caspase-3 Substrate: Ac-DEVD-AMC (10 mM stock in DMSO).
-
Test Inhibitor (e.g., Boc-Aop-Aza-Asp compound, 10 mM stock in DMSO).
-
96-well black microplate.
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm).
Procedure:
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitor in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 pM). Include a "no inhibitor" control (DMSO vehicle).
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
10 µL of diluted test inhibitor (or DMSO vehicle).
-
20 µL of Caspase-3 enzyme solution (diluted in Assay Buffer to a final concentration of ~1 nM).
-
-
Pre-incubation: Mix gently by tapping the plate. Incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 20 µL of Ac-DEVD-AMC substrate (diluted in Assay Buffer to a final concentration of 50 µM) to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorometer. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the rates relative to the "no inhibitor" control (100% activity) and a "no enzyme" background control (0% activity).
-
Plot the % activity vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Peptide Stability in Human Serum
Principle: This assay evaluates the metabolic stability of the peptide inhibitor by incubating it in human serum and quantifying the amount of intact peptide remaining over time using HPLC.
Materials:
-
Test Inhibitor.
-
Pooled Human Serum.
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).
-
Water with 0.1% TFA.
-
HPLC system with a C18 column.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add 190 µL of pre-warmed (37°C) human serum.
-
Initiate Reaction: Add 10 µL of the test inhibitor (e.g., 1 mM stock solution) to the serum to achieve a final concentration of 50 µM. Vortex gently.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 25 µL aliquot.
-
Quench Reaction: Immediately quench the enzymatic degradation in the aliquot by adding it to 75 µL of cold ACN containing an internal standard. Vortex vigorously.
-
Protein Precipitation: Centrifuge the quenched samples at >12,000 x g for 10 minutes to pellet precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze 50 µL by reverse-phase HPLC, monitoring the peak area of the intact peptide inhibitor.
-
Data Analysis:
-
Plot the percentage of intact inhibitor remaining (relative to the T=0 time point) versus time.
-
Fit the data to a first-order decay equation to calculate the half-life (t½) of the inhibitor in serum.
-
Mechanism of Action Visualization
The following diagram illustrates the proposed mechanism of inhibition.
Caption: Reversible covalent inhibition of Caspase-3.
Conclusion and Future Outlook
The incorporation of the this compound (Boc-Aop-OH) scaffold represents a sophisticated and highly effective approach in modern peptidomimetic design. As demonstrated in the case study of caspase inhibitors, this constrained dipeptide mimic facilitates the development of compounds with sub-nanomolar potency, rivaling established standards while offering the potential for improved stability and a desirable reversible mechanism of action.
The comparative analysis clearly positions this scaffold as a premier tool for researchers aiming to overcome the traditional limitations of peptide-based therapeutics. Future work will likely focus on applying this and similar scaffolds to other enzyme classes, such as other proteases or kinases, and further optimizing their pharmacokinetic properties to advance these promising molecules into clinical development. The robust protocols provided herein offer a validated starting point for such investigations, empowering scientists to harness the power of conformational constraint in their own drug discovery programs.
References
-
Ganesan, R., et al. (2011). Design and Synthesis of Novel Dipeptidomimetic Inhibitors of Caspases Containing an Aza-Aspartic Acid Residue and a Substituted γ-Lactam Scaffold. ACS Medicinal Chemistry Letters, 2(10), 769–773. [Link]
-
Ganesan, R., et al. (2011). Dipeptidomimetic inhibitors of caspases containing an aza-aspartic acid residue and a substituted .gamma.-lactam scaffold. 242nd National Meeting of the American Chemical Society, Fall 2011. [Link]
A Comparative Guide to the Structural Analysis of Constrained Amino Acid Scaffolds: The Case of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic Acid Derivatives
Introduction: The Critical Role of Conformation in Drug Design
In the landscape of modern drug discovery, the three-dimensional structure of a molecule is inextricably linked to its biological function. For medicinal chemists, the ability to constrain a molecule into a specific, bioactive conformation is a powerful tool for enhancing potency, selectivity, and pharmacokinetic properties. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of this strategy, frequently employed as a rigid scaffold to mimic peptide turns or to position functional groups in a precise spatial arrangement.[1][2] This guide provides an in-depth, comparative analysis of the structural elucidation of derivatives of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, a versatile building block in peptidomimetic design.
We will objectively compare the preeminent analytical techniques for structural determination—Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—using a closely related analogue, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid , as our primary example due to the public availability of its high-quality crystal structure. Furthermore, we will contrast the structural features and analytical challenges of the pyrrolidine scaffold with a common alternative, the six-membered piperidine ring, exemplified by N-Boc-nipecotic acid . This guide is intended for researchers, scientists, and drug development professionals seeking to leverage conformational constraint in their molecular design endeavors.
Core Scaffold Analysis: The Pyrrolidine Ring
The defining structural feature of the pyrrolidine ring is its non-planar nature. It typically adopts one of two predominant, low-energy "pucker" conformations: the "endo" or "exo" envelope, where one atom is out of the plane of the other four. The specific pucker adopted is highly influenced by the nature and stereochemistry of its substituents. These preferences are governed by a delicate balance of steric and stereoelectronic effects, such as gauche and anomeric effects, which can be strategically exploited by chemists to lock the ring into a desired conformation.[3][4]
For our primary example, we will refer to the crystallographic data of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid .
I. Single-Crystal X-ray Diffraction: The Gold Standard
X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's structure in the solid state. It yields precise atomic coordinates, allowing for the definitive determination of bond lengths, bond angles, torsion angles, and, crucially for chiral molecules, the absolute configuration.
In the case of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, the crystal structure reveals that the five-membered pyrrolidine ring adopts an envelope conformation. In this arrangement, the C3 atom lies out of the plane formed by the other four atoms of the ring. This specific conformation is stabilized by a network of intermolecular O—H···O hydrogen bonds, which link adjacent molecules into chains within the crystal lattice. This detailed view of intermolecular interactions is invaluable for understanding crystal packing and can inform strategies for crystal engineering and polymorph screening.
Table 1: Key Crystallographic Data for (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
| Parameter | Value |
| Chemical Formula | C₁₁H₁₉NO₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.4299 |
| b (Å) | 9.784 |
| c (Å) | 10.279 |
| β (°) | 90.12 |
| Ring Conformation | Envelope (C3-out-of-plane) |
Data sourced from the Cambridge Crystallographic Data Centre, Deposition Number 756477.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
While X-ray crystallography provides a static solid-state picture, NMR spectroscopy offers invaluable insights into the structure and dynamics of molecules in the biologically relevant solution state. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, NOESY) experiments allows for the complete assignment of a molecule's carbon-hydrogen framework and the determination of its solution-phase conformation.
For pyrrolidine derivatives, key NMR parameters include:
-
Chemical Shifts (δ): The electronic environment of each nucleus. Protons on the pyrrolidine ring typically resonate between 1.5-4.0 ppm.
-
Coupling Constants (J): Through-bond scalar coupling between adjacent protons provides information on dihedral angles (Karplus relationship), which helps define the ring pucker.
-
Nuclear Overhauser Effect (NOE): Through-space correlations between protons that are close to each other (typically < 5 Å), providing definitive evidence for solution-state conformation and stereochemistry.
Table 2: Representative ¹H and ¹³C NMR Data for a Substituted N-Boc-Pyrrolidine Scaffold
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key NOESY Correlations |
| H2 | 4.15 (dd, J=8.5, 3.5 Hz) | 59.8 | H2-H3a, H2-H3b | H2-H5a, H2-Boc |
| H3a | 2.25 (m) | 35.1 | H3a-H2, H3a-H3b, H3a-H4 | H3a-H5a |
| H3b | 1.90 (m) | 35.1 | H3b-H2, H3b-H3a, H3b-H4 | H3b-H4 |
| H4 | 4.05 (m) | 75.2 | H4-H3a, H4-H3b, H4-H5a, H4-H5b | H4-H3b, H4-H5b |
| H5a | 3.60 (dd, J=11.5, 6.0 Hz) | 52.5 | H5a-H4, H5a-H5b | H5a-H2, H5a-H3a |
| H5b | 3.30 (dd, J=11.5, 2.5 Hz) | 52.5 | H5b-H4, H5b-H5a | H5b-H4 |
| Boc (CH₃) | 1.45 (s, 9H) | 28.4 | - | Boc-H2 |
| COOH | 12.5 (br s, 1H) | 174.5 | - | - |
Note: This is representative data for a generic analogue to illustrate the principles of NMR analysis. Actual chemical shifts and coupling constants will vary with substitution.
The analysis of NOESY data is particularly powerful. For example, a strong NOE between a proton at C2 and a proton at C5 would indicate that they are on the same face of the ring, helping to confirm the stereochemistry and ring pucker in solution.
III. High-Resolution Mass Spectrometry (HRMS): Unambiguous Formula Determination
HRMS is an essential technique for confirming the elemental composition of a synthesized molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, it is possible to determine a unique molecular formula, distinguishing between compounds that have the same nominal mass. Techniques like Electrospray Ionization (ESI) are well-suited for polar molecules such as our target derivatives.
For this compound (C₁₁H₁₈N₂O₅), the expected exact mass for the protonated molecule [M+H]⁺ would be 259.12885. An experimental HRMS result of 259.1291 would be within a 1 ppm mass accuracy, providing very strong evidence for the correct elemental composition. Tandem MS (MS/MS) experiments can further validate the structure by inducing fragmentation and analyzing the resulting daughter ions, which should correspond to logical pieces of the parent molecule.
Comparative Scaffold Analysis: Pyrrolidine vs. Piperidine
The choice of a heterocyclic scaffold is a critical decision in drug design. While the five-membered pyrrolidine ring is highly versatile, the six-membered piperidine ring is another prevalent "privileged scaffold" that serves a similar purpose. To provide a meaningful comparison, we will consider the structural analysis of N-Boc-nipecotic acid , a piperidine-based constrained amino acid analogue.[5][6]
Table 3: Comparative Analysis of Pyrrolidine vs. Piperidine Scaffolds
| Feature | Pyrrolidine Scaffold (e.g., Proline derivatives) | Piperidine Scaffold (e.g., Nipecotic acid derivatives) |
| Conformational Flexibility | More flexible; exists in multiple, rapidly interconverting envelope and twist conformations. | More rigid; strongly prefers a stable chair conformation. |
| Dominant Conformations | Envelope and Twist puckers. | Chair, with minor populations of twist-boat conformers. |
| Key Analytical Challenge (NMR) | Ring pucker analysis can be complex due to conformational averaging in solution, requiring detailed NOE and J-coupling analysis. | Chair-chair interconversion can be slow on the NMR timescale, leading to broad signals. Determining axial vs. equatorial substituent positions is key. |
| Key Analytical Challenge (X-ray) | Capturing a single, representative conformer in the crystal lattice. | The rigid chair is often well-defined in the crystal. |
| Lipophilicity (logP) | Generally lower (e.g., Pyrrolidine logP ≈ 0.46). | Generally higher (e.g., Piperidine logP ≈ 0.84). |
| Impact on Drug Design | Greater conformational adaptability may allow for binding to a wider range of targets. Lower lipophilicity can improve solubility. | The rigid framework can pre-organize substituents for high-affinity binding, reducing the entropic penalty. Higher lipophilicity may enhance membrane permeability. |
The primary structural difference lies in their conformational flexibility. The piperidine ring's strong preference for a rigid chair conformation makes it an excellent choice for locking substituents into well-defined axial or equatorial positions.[7][8] In contrast, the pyrrolidine ring's pseudorotation through various envelope and twist forms provides more conformational adaptability.[1] This fundamental difference dictates the strategy for structural analysis and has profound implications for drug design.
Experimental Protocols
The following sections provide standardized, step-by-step methodologies for the key experiments discussed in this guide.
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., methanol, ethyl acetate/hexane). Crystals should ideally be >0.1 mm in all dimensions.
-
Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are recorded by a detector, producing a diffraction pattern of thousands of reflections.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined using full-matrix least-squares methods to improve the fit between the calculated and observed diffraction data, ultimately yielding the final atomic coordinates.
Protocol 2: 2D NMR for Solution Conformation
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum to verify sample identity and purity and to determine the appropriate spectral width for 2D experiments.
-
COSY (Correlation Spectroscopy) Acquisition: This experiment identifies ¹H-¹H spin-spin coupling networks. A standard gradient-selected COSY (gCOSY) experiment is typically sufficient.
-
HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning carbon signals and resolving overlapping proton signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition: This experiment identifies protons that are close in space (<5 Å). A mixing time of 500-800 ms is typically appropriate for small molecules to allow for the buildup of NOE signals.
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., Mnova, TopSpin). Assign all proton and carbon signals using the COSY and HSQC spectra. Analyze the cross-peaks in the NOESY spectrum to establish through-space proximities and build a 3D model of the molecule's solution conformation.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent compatible with electrospray ionization (e.g., methanol, acetonitrile, often with 0.1% formic acid to promote protonation).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Infusion/Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. Ensure the mass resolution is set to a high value (e.g., >60,000) to enable accurate mass measurement.
-
Data Analysis: Determine the m/z of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). Use the instrument software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical value.
Visualization of Workflows and Concepts
To clarify the relationships between these analytical techniques and their application in drug design, the following diagrams are provided.
Caption: A typical workflow for the complete structural characterization of a novel small molecule.
Caption: Key decision factors when choosing between pyrrolidine and piperidine scaffolds.
Conclusion
The structural analysis of conformationally constrained scaffolds like this compound derivatives is a multi-faceted process that requires the synergistic application of several advanced analytical techniques. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy is indispensable for understanding the molecule's behavior in solution, where biological interactions occur. HRMS provides the foundational confirmation of the molecule's identity.
The choice between a pyrrolidine and a piperidine scaffold is a nuanced one, with each offering distinct advantages in terms of conformational rigidity and physicochemical properties. A thorough understanding of the structural characteristics of each scaffold, gained through the analytical methods detailed in this guide, is essential for making informed decisions in the rational design of new therapeutic agents. By integrating data from these complementary techniques, researchers can build a comprehensive structural understanding that accelerates the journey from molecular concept to clinical candidate.
References
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Abraham, R. J., & Rossetti, Z. L. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design, 5(3), 205–212. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6146. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]
-
Koskinen, A. M., & Laine, V. I. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6296–6302. [Link]
-
MacArthur, M. W., & Thornton, J. M. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725–734. [Link]
-
Freitas, R. P., & Ramalho, T. C. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1034–1043. [Link]
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. [Link]
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Prepared by: Your Senior Application Scientist
This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid. The protocols outlined herein are designed to ensure personnel safety, environmental protection, and regulatory adherence by integrating principles of chemical hazard assessment and responsible waste management.
Part 1: Core Directive: Hazard Characterization and Assessment
The fundamental principle of laboratory safety dictates that any chemical procedure, including disposal, must begin with a thorough hazard assessment.[1] For a specialized reagent like this compound, a complete, verified Safety Data Sheet (SDS) may not always be readily available. In such cases, a conservative approach is mandatory: the compound must be managed as hazardous waste until proven otherwise.[2]
Structural Analysis of Potential Hazards
A chemical's structure informs its potential reactivity and hazards. Let's deconstruct the molecule:
-
Carboxylic Acid Moiety (-acetic acid): This functional group imparts acidic properties. While the compound is a solid, aqueous solutions will be acidic. Disposal via sanitary sewer, even if permitted for some weak acids, would require pH neutralization, and is generally not recommended without explicit institutional approval.[3][4]
-
N-Boc-Amino Group: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group. It is notoriously labile under acidic conditions.[5][6] Contact with strong acids can cause an uncontrolled deprotection reaction, liberating carbon dioxide and isobutylene gas. This presents a significant risk of container pressurization if the compound is improperly mixed with acidic waste streams.
-
2-Oxo-pyrrolidin-1-yl (Pyrrolidinone) Core: The pyrrolidinone ring is a stable heterocyclic scaffold found in many pharmaceutical agents.[7] While this core structure is not acutely hazardous, the overall toxicological and ecotoxicological profile of this specific derivative is not well-documented in publicly available literature. Therefore, its potential effects on aquatic life and the environment are considered unknown.[8]
Prudent Assumption: Treat as Hazardous Chemical Waste
Given the unknown toxicological profile and the specific reactivity of the Boc group, the overriding principle is to manage all waste containing this compound as regulated hazardous chemical waste.[2][9] Do not dispose of this chemical via sink drains, in regular trash, or by evaporation.[2][9][10]
Chemical Profile and Hazard Summary
The following table summarizes the known and inferred properties to guide safe handling and disposal decisions.
| Property | Value / Information | Rationale / Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 192099-01-3 | Chemical Abstracts Service Registry Number.[11] |
| Molecular Formula | C₁₁H₁₈N₂O₅ | Derived from chemical structure.[11] |
| Molecular Weight | 258.27 g/mol | Derived from chemical structure.[11] |
| Physical State | Solid (Assumed Powder/Crystalline) | Typical for protected amino acid derivatives. |
| Primary Hazards | Unknown Toxicity: Insufficient data available. Gas Evolution: Reacts with acids to release CO₂ and isobutylene. Irritant: Potential skin and eye irritant. | Prudent practice for research chemicals.[1] Known reactivity of Boc-protecting groups.[5] General hazard for acidic organic compounds. |
| Incompatibilities | Strong Acids, Strong Oxidizing Agents, Strong Bases. | Acid incompatibility is critical due to the Boc group.[12] General chemical incompatibilities for safe storage and waste consolidation.[9] |
| Recommended PPE | Safety Goggles, Chemical-Resistant Gloves (Nitrile), Lab Coat. | Standard PPE for handling laboratory chemicals to prevent skin and eye contact.[13] |
| Disposal Classification | Hazardous Chemical Waste. | Mandatory classification in the absence of comprehensive safety data. This ensures the highest level of safety and compliance.[2][14] |
Part 2: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The following steps provide a self-validating system for managing waste generated from this compound.
Step 1: Prepare a Designated Hazardous Waste Container
-
Select the Right Container: Use a sturdy, leak-proof container with a secure, screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice. The container must be compatible with the chemical waste.[2][9]
-
Initial Labeling: Before adding any waste, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or formulas.[14]
-
The words "Hazardous Waste".
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The name and contact information of the generating researcher/lab.
-
The physical hazards (e.g., "Corrosive - Acidic" if in solution).
-
Step 2: Waste Accumulation and Segregation
-
Solid Waste: Collect unadulterated solid waste (e.g., expired reagent, excess material from weighing) directly into the labeled container.
-
Contaminated Labware: Disposable items heavily contaminated with the compound (e.g., weigh boats, gloves, pipette tips) should be placed in the same container.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is hazardous waste. The container label must list both the solute and the solvent(s) with percentages.
-
CRITICAL—Segregate Incompatibles: Keep this waste stream separate from all other waste streams, especially strong acids.[9] Accidental mixing could lead to a dangerous chemical reaction and gas evolution.[5]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the lab personnel. The container must be kept closed at all times except when adding waste.[14]
Step 3: Managing the "RCRA Empty" Reagent Bottle
Once the original reagent bottle is empty, it must be managed properly before disposal.
-
Definition of "Empty": A container is considered "RCRA Empty" when all contents have been removed that can be by normal means (e.g., scraping, pouring).[8]
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone, methanol).
-
Crucially, the first rinsate is considered hazardous waste and must be collected in your designated liquid hazardous waste container for this chemical.[9] Subsequent rinses may also need to be collected depending on local regulations. Consult your EHS office for specific guidance.
-
After rinsing, allow the container to air dry completely in a fume hood.
-
-
Final Disposal of Bottle: Once clean and dry, deface the original label to prevent confusion and dispose of the bottle as instructed by your institution (e.g., in a designated broken glass box or regular trash).[15]
Step 4: Requesting a Waste Pickup
-
Monitor Fill Level: Do not overfill the waste container. A safe limit is typically 90% full.
-
Schedule Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[2] Follow their specific online or paper-based request procedures.
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for safe chemical waste management.
References
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health (NIH). [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
TRI Pollution Prevention Report for UNION SPECIALTIES INC and N-Methyl-2-pyrrolidone. U.S. Environmental Protection Agency (EPA). [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry (RSC Publishing). [Link]
-
Short list for NMP (N-methyl pyrrolidone) replacement. ResearchGate. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]
-
Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. MDPI. [Link]
-
Material Safety Data Sheet - Acetic acid MSDS. ScienceLab.com. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
-
Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. [Link]
-
Safety Data Sheet - Acetic Acid. Global Safety Management. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. mdpi.com [mdpi.com]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. acs.org [acs.org]
- 11. This compound [m.chemicalbook.com]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. sfasu.edu [sfasu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized reagents like (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid is fundamental to protecting ourselves and ensuring the integrity of our work. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE). We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate risks of exposure through contact, inhalation, or ingestion. The following table outlines the minimum required PPE for handling this compound in solid or solution form.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. Goggles provide a full seal to protect against airborne powder and accidental splashes, which is a protection level safety glasses with side-shields cannot guarantee.[5][6] |
| Face Shield (Task-Dependent) | To be worn over chemical splash goggles when handling larger quantities (>25g) or when a significant splash hazard exists, such as during reaction quenching or solvent removal under pressure.[4][7] | |
| Hand Protection | Disposable Nitrile or Neoprene Gloves | These materials offer broad chemical resistance for this class of compound. PVC gloves are not recommended as they offer little protection against many chemicals.[4][7][8] Inspect gloves for any perforations before use and employ proper removal techniques to avoid skin contact.[5][9] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a chemical-resistant material protects against minor spills and contamination of personal clothing.[3][5] |
| Respiratory Protection | NIOSH-Approved N95 Respirator (Task-Dependent) | Not typically required when handling small quantities inside a certified chemical fume hood.[5] However, it is mandatory when weighing the solid compound in an open bench setting or if there is a risk of aerosol generation and inadequate ventilation.[4] |
Procedural Guidance: PPE in Practice
The level of PPE required is dynamic and depends on the specific procedure being performed. The following workflow illustrates the decision-making process for adjusting your PPE based on the experimental context.
Caption: PPE selection workflow based on experimental task.
Protocol 1: Donning Personal Protective Equipment
The order in which you put on PPE is critical to ensure a proper fit and avoid contamination.
-
Lab Coat: Put on your laboratory coat and fasten all buttons completely.
-
Respirator (if required): If the task requires respiratory protection, perform a seal check to ensure it fits snugly against your face.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
-
Gloves: Don your gloves last. Ensure the cuffs of the gloves are pulled over the cuffs of your lab coat sleeves to create a protective seal.[7]
Protocol 2: Doffing Personal Protective Equipment
Removing PPE correctly is paramount to preventing self-contamination. This process should be performed slowly and deliberately.
-
Gloves: Remove gloves first. Using a gloved hand, grasp the palm of the other glove and peel it off so it turns inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it down and off, over the first glove. This contains the contamination. Dispose of them immediately in the appropriate waste receptacle.[5]
-
Face Shield (if used): Handle by the headband and lift away from your face.
-
Goggles: Remove goggles by handling the strap, not the front.
-
Lab Coat: Unbutton the coat. Remove it by peeling it from the shoulders and turning the sleeves inside out. The contaminated exterior should be folded inward.
-
Respirator (if used): Remove the respirator by the straps without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]
Spill and Disposal Plans
Even with the best precautions, spills can occur.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.
-
Contain: Use an inert, absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.
-
Clean-Up: Wearing your full PPE (including a respirator), carefully sweep or scoop the absorbed material into a suitable, labeled waste container.[1]
Disposal: All contaminated PPE and spill cleanup materials must be treated as chemical waste. Dispose of these materials in accordance with all local, state, and federal regulations. Never discard them in standard trash or sewer systems.[9]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Benchchem. Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
- AK Scientific, Inc. Oxo(pyrrolidin-1-yl)acetic acid Safety Data Sheet.
- Apollo Scientific. Pyrrolidine Safety Data Sheet.
- Cole-Parmer. Material Safety Data Sheet - Pyrrolidine.
- Benchchem. Personal protective equipment for handling 5-Hydroxy-2-pyrrolidone.
- Benchchem. Essential Safety and Logistical Information for Handling Boc-D-4-aminomethylphe(Boc).
- Fisher Scientific. Acetic Acid Safety Data Sheet.
- MilliporeSigma. Acetic acid Safety Data Sheet.
- United States Environmental Protection Agency. Fact Sheet: N-Methylpyrrolidone (NMP).
- ScienceLab.com. Material Safety Data Sheet - Acetic acid.
- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Enamine. 2-(2-carbamoylpyrrolidin-1-yl)-2-oxoacetic acid Safety Data Sheet.
- Fisher Scientific. N-BOC-Piperidine-4-carboxylic acid Safety Data Sheet.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwm.edu [uwm.edu]
- 7. pppmag.com [pppmag.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
